5'-UMPS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H13N2O8PS |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N2O8PS/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(19-8)3-18-20(16,17)21/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,21)/t4-,6+,7?,8-/m1/s1 |
InChI Key |
NSEBKRRODBXALJ-JDNPWWSISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 5'-Uridine Monophosphate in Cellular Function: A Technical Guide
Executive Summary: 5'-Uridine Monophosphate (UMP) is a central molecule in cellular metabolism, primarily recognized as a fundamental building block for RNA. However, its significance extends far beyond this singular role. UMP is the cornerstone of pyrimidine (B1678525) nucleotide synthesis, serving as the essential precursor for all other uridine- and cytidine-based ribonucleotides and deoxyribonucleotides required for the synthesis of nucleic acids, glycoproteins, glycolipids, and phospholipids. Its derivatives are critical for energy transfer in specific metabolic pathways and play a vital role in the central nervous system by supporting neuronal membrane synthesis and modulating neurotransmitter systems. This guide provides an in-depth examination of the multifaceted functions of UMP, presenting quantitative data on related enzymatic processes and detailing key experimental protocols for its study.
Core Metabolic Functions of UMP
Uridine monophosphate is the first pyrimidine nucleotide synthesized by the cell and acts as a branch point for the synthesis of all other pyrimidine nucleotides. Its intracellular concentration is maintained through two primary pathways: de novo synthesis and salvage pathways.
Central Role in De Novo Pyrimidine Biosynthesis
The de novo pathway constructs the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[1] This multi-step process culminates in the formation of UMP, making it the foundational product of the pathway.[2][3] In mammals, the final two steps—the conversion of orotate (B1227488) to orotidine (B106555) 5'-monophosphate (OMP) by orotate phosphoribosyltransferase (OPRTase) and the decarboxylation of OMP to UMP by OMP decarboxylase (ODCase)—are catalyzed by a single bifunctional enzyme known as UMP synthase.[4][5] A deficiency in UMP synthase can lead to the metabolic disorder orotic aciduria.[4]
The regulation of this pathway is critical for maintaining a balanced nucleotide pool. The initial, rate-limiting enzyme, carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), is allosterically inhibited by downstream products, including UMP and UTP, and activated by purine (B94841) nucleotides, thus coordinating pyrimidine and purine synthesis.[6][7]
References
- 1. Higher intracellular levels of uridinemonophosphate under nitrogen-limited conditions enhance metabolic flux of curdlan synthesis in Agrobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic benefits and thermal stability of orotate phosphoribosyltransferase and orotidine 5'-monophosphate decarboxylase enzyme complex in human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 5. Structure, Mechanism and Regulation of human UMP Synthase [ediss.uni-goettingen.de]
- 6. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
The Central Role of 5'-Uridine Monophosphate Synthase (UMPS) in Pyrimidine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals
December 17, 2025
Abstract
This technical guide provides an in-depth exploration of 5'-Uridine Monophosphate Synthase (UMPS), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. For researchers, scientists, and drug development professionals, this document details the bifunctional nature of UMPS, its catalytic mechanisms, regulatory intricacies, and its significance as a therapeutic target. The guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex pathways to facilitate a comprehensive understanding of UMPS in cellular metabolism and disease.
Introduction
Pyrimidine nucleotides are fundamental building blocks for DNA and RNA synthesis, and their availability is crucial for cell growth and proliferation. The de novo synthesis pathway provides a cellular source of these essential molecules. Uridine (B1682114) 5'-monophosphate synthase (UMPS) is a pivotal enzyme in this pathway, catalyzing the final two steps in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1] In eukaryotes, including humans, UMPS is a bifunctional enzyme harboring two distinct catalytic domains: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODCase).[1][2] This fusion of two enzymatic activities onto a single polypeptide chain highlights its efficiency and importance in metabolic channeling.
Given its critical role in nucleotide metabolism, UMPS is a key player in both normal cellular function and pathological states. The upregulation of the de novo pyrimidine biosynthesis pathway is a hallmark of rapidly dividing cells, including cancer cells, making UMPS a compelling target for anti-cancer therapies.[1] Furthermore, genetic deficiencies in UMPS lead to the rare metabolic disorder orotic aciduria, characterized by the accumulation of orotic acid.[2] This guide will delve into the molecular and functional details of UMPS, providing a robust resource for those engaged in biomedical research and therapeutic development.
The Bifunctional Nature and Catalytic Activity of UMPS
UMPS orchestrates the conversion of orotate to UMP through a two-step process mediated by its distinct domains.
Orotate Phosphoribosyltransferase (OPRT) Domain
The N-terminal OPRT domain (EC 2.4.2.10) catalyzes the transfer of a ribose-5-phosphate (B1218738) group from 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).[1] This reaction is the rate-limiting step in the two-step conversion catalyzed by UMPS.[1]
Orotidine-5'-Phosphate Decarboxylase (ODCase) Domain
The C-terminal ODCase domain (EC 4.1.1.23) is responsible for the decarboxylation of OMP to yield UMP.[1] This enzymatic reaction is one of the most proficient known, with a catalytic proficiency that has been a subject of extensive study.[3]
The sequential nature of these reactions on a single enzyme minimizes the diffusion of the intermediate, OMP, thereby increasing the overall efficiency of UMP synthesis.
Quantitative Analysis of UMPS Activity
The enzymatic activity of UMPS can be characterized by its kinetic parameters. While a complete set of kinetic constants for the human enzyme is not available in a single source, the following tables summarize reported values for the individual activities.
| OPRT Activity | Kinetic Parameter | Value | Substrate | Source |
| Homo sapiens | Km | 2.0 µM | Orotate | [1] |
| Vmax | N/A | |||
| kcat | N/A | |||
| Ehrlich ascites cells | Km | 1.5 µM | Orotate | |
| Km | 1.2 µM | PRPP |
| ODCase Activity | Kinetic Parameter | Value | Substrate | Source |
| Homo sapiens | Km | 16.6 µM | OMP | |
| Vmax | N/A | |||
| kcat | 0.75 s-1 | OMP | ||
| Ehrlich ascites cells | Km | 5.0 µM | OMP |
N/A: Not available in the reviewed literature.
The Role of UMPS in the De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a six-step pathway that begins with bicarbonate and ammonia (B1221849) and culminates in the production of UMP. In humans, the first three enzymatic activities are carried out by a multifunctional protein called CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase). The fourth step is catalyzed by dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme. UMPS performs the final two essential steps, positioning it as a gatekeeper for the production of UMP and all subsequent pyrimidine nucleotides.[1]
Regulation of UMPS Activity and Expression
The activity and expression of UMPS are tightly regulated to meet the cell's demand for pyrimidine nucleotides.
Allosteric Regulation and Oligomerization
UMPS activity is subject to complex allosteric regulation. The intermediate product, OMP, acts as an allosteric activator of the ODCase domain.[2] The enzyme exists in different oligomeric states, including an inactive monomeric form and an active dimeric form.[4] The transition between these states is influenced by the concentration of substrates and products, providing a rapid mechanism for modulating UMP synthesis.[4] Specifically, high concentrations of substrates can promote the formation of inactive, higher-order multimers, effectively storing the enzyme in an inactive state until pyrimidine levels decrease.[1]
Transcriptional and Post-Translational Regulation
The expression of the UMPS gene is also regulated. Studies have shown that UMPS expression can be transcriptionally upregulated in response to pyrimidine starvation.[5] In cancer cells, the upregulation of UMPS is a common feature. For example, the long non-coding RNA SNORD3A has been shown to enhance UMPS expression in breast cancer cells by acting as a microRNA sponge.[6] There is also evidence suggesting that uric acid can inhibit UMPS activity, and that modulating uric acid levels could impact the sensitivity of cancer cells to chemotherapeutics that target the pyrimidine pathway.[5]
References
- 1. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 3. Structure, Mechanism and Regulation of human UMP Synthase [ediss.uni-goettingen.de]
- 4. researchgate.net [researchgate.net]
- 5. Uricase sensitizes hepatocellular carcinoma cells to 5-fluorouracil through uricase-uric acid-UMP synthase axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UMPS uridine monophosphate synthetase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5'-Uridine Monophosphate: Structure, Properties, and Biological Significance
This guide provides a comprehensive overview of 5'-uridine monophosphate (UMP), a pivotal nucleotide in numerous biological processes. The following sections detail its molecular structure, chemical characteristics, role in significant signaling pathways, and established experimental protocols for its study.
Molecular Structure and Chemical Identity
5'-Uridine monophosphate is a ribonucleotide composed of a phosphate (B84403) group, a ribose sugar, and the nucleobase uracil.[1][2] It is an ester of phosphoric acid and the nucleoside uridine (B1682114).[1][2] As a fundamental building block of RNA, UMP plays a critical role in the transfer of genetic information.[3][4][5]
Chemical Structure:
-
IUPAC Name: [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[2]
-
Molecular Formula: C₉H₁₃N₂O₉P[2]
Physicochemical Properties
The chemical and physical properties of 5'-UMP are summarized below, providing essential data for experimental design and drug development.
Table 1: General Chemical Properties of 5'-Uridine Monophosphate
| Property | Value | Source |
| Molecular Weight | 324.18 g/mol | [2] |
| Appearance | White crystalline powder | |
| Melting Point | 202 °C (decomposes) | [2] |
| pKa values | 1.0, 6.4, 9.5 | [2] |
Table 2: Solubility of 5'-Uridine Monophosphate
| Solvent | Solubility | Source |
| Water | Good, 50 mg/mL, clear, colorless solution | [2] |
| Methanol | Soluble | [2] |
| DMSO | ~10 mg/mL (Uridine), 65 mg/mL (UMP) | [6][7] |
| Dimethyl formamide | ~16 mg/mL (Uridine) | [6] |
| PBS (pH 7.2) | ~5 mg/mL (Uridine) | [6] |
Biological Significance and Signaling Pathways
UMP is a central molecule in cellular metabolism, primarily serving as a precursor for the synthesis of other pyrimidine (B1678525) nucleotides and playing a role in cell membrane formation.
3.1. Pyrimidine Biosynthesis
UMP is synthesized de novo from orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotidylate decarboxylase.[2] This pathway is crucial for providing the necessary building blocks for DNA and RNA synthesis.[8] The de novo pathway is tightly regulated to meet the cellular demands for pyrimidine nucleotides.[5][8]
3.2. Phospholipid Synthesis (CDP-Choline Pathway)
UMP is a key precursor in the synthesis of phosphatidylcholine, a major component of cell membranes.[1] Through the CDP-choline pathway, UMP contributes to the formation of acetylcholine, a neurotransmitter essential for cognitive functions like learning and memory.[1]
Experimental Protocols
Accurate quantification and analysis of UMP are crucial for research in cellular metabolism and drug development. Below are summaries of established methodologies.
4.1. Quantification of UMP by High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous quantification of various nucleotides and nucleosides in biological samples.[9]
-
Sample Preparation: Biological samples (e.g., cell culture media, urine) are prepared for analysis.[9]
-
Chromatographic Separation:
-
Detection: UV absorbance at 254 nm.[9]
-
Quantification: Based on standard curves generated from nucleotide and nucleoside mixtures of known concentrations.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. Uridine monophosphate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. UMP biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 5'-uridine monophosphate
An In-depth Technical Guide on the Discovery and History of 5'-Uridine Monophosphate (UMP)
Introduction
5'-Uridine monophosphate (UMP), also known as 5'-uridylic acid, is a pyrimidine (B1678525) ribonucleotide of fundamental importance to all known lifeforms. As a monomeric unit of ribonucleic acid (RNA) and a precursor for other essential pyrimidine nucleotides, UMP lies at the heart of genetic information transfer, cellular metabolism, and biosynthesis.[1] Its discovery and the subsequent elucidation of its structure and biological roles were pivotal moments in the history of biochemistry, paving the way for our modern understanding of nucleic acids and metabolic pathways. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and biological significance of UMP, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
A summary of the key quantitative properties of 5'-uridine monophosphate is presented below, compiled from various sources. These data are crucial for experimental design, analytical chemistry, and biochemical assays involving UMP.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N₂O₉P | [2] |
| Molar Mass | 324.182 g·mol⁻¹ | [2] |
| Melting Point | 202 °C (decomposes) | [2][3] |
| Acidity (pKa) | 1.0, 6.4, 9.5 | [2] |
| 1.23 (strongest acidic), 6.63 | [4][5] | |
| Water Solubility | Good; 12-50 mg/mL | [2][6] |
| Molar Extinction Coeff. | ε₂₆₂ = 10.0 x 10³ M⁻¹cm⁻¹ (at pH 7.0) | [7] |
| Density | ~1.865 g/cm³ | [5][8] |
Section 1: Discovery and Structural Elucidation
The story of UMP is intrinsically linked to the discovery of nucleic acids themselves. While Friedrich Miescher first isolated "nuclein" (now known as DNA) in 1869, it was the pioneering work of Phoebus Levene in the early 20th century that unraveled the fundamental chemical nature of these molecules.[9][10][11]
Initial Isolation from Yeast Nucleic Acid
Levene's research at the Rockefeller Institute for Medical Research was instrumental in dissecting nucleic acids into their constituent parts.[12] By subjecting yeast nucleic acid (RNA) to controlled hydrolysis, he successfully separated it into individual mononucleotides.[13] He identified that each nucleotide unit consisted of a phosphate (B84403) group, a pentose (B10789219) sugar (which he identified as ribose in 1909), and a nitrogenous base.[9][12] Through this work, uridylic acid was isolated as one of the four foundational ribonucleotides, alongside adenylic acid, guanylic acid, and cytidylic acid. Levene was the first to coin the term "nucleotide" to describe this phosphate-sugar-base unit.[14][15]
Historical Experimental Protocol: Isolation of Ribonucleotides
While original detailed protocols are archived in early 20th-century journals, the procedure was based on established chemical principles of hydrolysis and separation. Below is a generalized methodology reflecting the historical approach.
Objective: To hydrolyze yeast RNA and separate the constituent 2'/3'-ribonucleoside monophosphates.
Principle: Alkaline hydrolysis of RNA cleaves the phosphodiester bonds, yielding a mixture of 2'- and 3'-mononucleotides because the 2'-hydroxyl group participates in the reaction, forming a cyclic 2',3'-phosphodiester intermediate that is subsequently hydrolyzed.
Methodology:
-
Preparation of Nucleic Acid: High-purity RNA is extracted from yeast cells using methods to precipitate proteins and other cellular components.
-
Alkaline Hydrolysis: The purified RNA is treated with a mild base, such as barium hydroxide (B78521) or sodium hydroxide, and heated to induce hydrolysis of the phosphodiester backbone.
-
Removal of Base: The alkaline solution is neutralized with an acid (e.g., sulfuric acid), leading to the precipitation of the base (e.g., as barium sulfate), which is then removed by filtration.
-
Fractional Precipitation of Nucleotides: The resulting solution contains a mixture of the four ribonucleoside monophosphates. Early methods for separation relied on fractional precipitation by adding salts of heavy metals (e.g., silver, lead) or by adjusting the pH to exploit the different pKa values of the nucleotides, causing them to precipitate at different conditions.
-
Purification: The crude UMP precipitate is further purified by recrystallization from aqueous solutions, often involving ethanol, to yield the isolated uridylic acid.
The logical workflow for this historical process can be visualized as follows.
Section 2: Chemical Synthesis
The unambiguous chemical synthesis of nucleotides was a landmark achievement that confirmed their proposed structures. Sir Alexander Todd was awarded the Nobel Prize in Chemistry in 1957 for his extensive work in this area, which included the first definitive syntheses of nucleosides and nucleotides like ATP.[16][17] His work established the foundational strategies for nucleotide chemistry that are still influential today.
Todd's Foundational Synthesis Approach
Todd's approach to nucleotide synthesis was systematic and elegant, relying on the use of protecting groups to control the reactivity of the sugar and phosphate moieties. A general synthesis of a ribonucleoside 5'-monophosphate like UMP would follow these conceptual steps.
Methodology:
-
Preparation of Protected Ribose: The starting material is D-ribose. The hydroxyl groups at the 2'- and 3'-positions are protected, often by forming an isopropylidene acetal (B89532) (an acetonide group), to prevent them from reacting during phosphorylation. This ensures that phosphorylation occurs specifically at the 5'-position.
-
Glycosylation: The protected ribose derivative is then coupled with the nucleobase (uracil) to form the N-glycosidic bond, yielding a protected nucleoside.
-
Phosphorylation: The free 5'-hydroxyl group of the protected uridine (B1682114) is phosphorylated. A common phosphorylating agent used in Todd's era was dibenzyl phosphochloridate. This reagent adds a phosphate group protected by two benzyl (B1604629) groups.
-
Deprotection: In the final stage, all protecting groups are removed. The benzyl groups on the phosphate are removed by catalytic hydrogenolysis, and the isopropylidene group on the sugar is removed by mild acid hydrolysis. This yields the final product, uridine 5'-monophosphate.
This multi-step process provided unequivocal proof of the 5'-phosphate linkage in naturally occurring nucleotides.
References
- 1. Human Metabolome Database: Showing metabocard for Uridine 5'-monophosphate (HMDB0000288) [hmdb.ca]
- 2. Uridine monophosphate - Wikipedia [en.wikipedia.org]
- 3. Uridine Monophosphate | C9H13N2O9P | CID 6030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P. aeruginosa Metabolome Database: Uridine 5'-monophosphate (PAMDB000118) [pseudomonas.umaryland.edu]
- 5. Uridine 5'-monophosphate | 58-97-9 [chemicalbook.com]
- 6. Showing Compound uridine-5'-phosphate (FDB031248) - FooDB [foodb.ca]
- 7. casegroup.rutgers.edu [casegroup.rutgers.edu]
- 8. Uridine 5'-monophosphate(UMP-H) CAS 58-97-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Phoebus Levene - Wikipedia [en.wikipedia.org]
- 10. Nucleic acid - Wikipedia [en.wikipedia.org]
- 11. Nucleic Acids [www2.chemistry.msu.edu]
- 12. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]
- 13. medium.com [medium.com]
- 14. jnetics.org [jnetics.org]
- 15. Phoebus Levene and the discovery of the 2-dimensional structure of DNA [omic.ly]
- 16. Alexander Robertus Todd [chemistry.msu.edu]
- 17. nobelprize.org [nobelprize.org]
Enzymatic Synthesis of 5'-Uridine Monophosphate (5'-UMPS) by UMP Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 5'-uridine monophosphate (UMP) by the bifunctional enzyme UMP synthase (UMPS). UMP synthase is a critical enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, catalyzing the final two steps in the formation of UMP, an essential precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. This document details the enzyme's structure, mechanism, kinetics, and regulation. It also provides detailed experimental protocols for the purification of recombinant human UMP synthase, assays for its distinct catalytic activities, and methods for product analysis. Furthermore, this guide presents a summary of known inhibitors and their kinetic parameters, highlighting the enzyme's potential as a therapeutic target. The information is intended to serve as a valuable resource for researchers in biochemistry, molecular biology, and drug development.
Introduction
Uridine (B1682114) 5'-monophosphate (UMP) is a fundamental building block for the synthesis of pyrimidine nucleotides, which are essential components of nucleic acids and are involved in various cellular processes, including carbohydrate and lipid metabolism.[1] In eukaryotes, the final two steps of the de novo pyrimidine biosynthesis pathway are catalyzed by a single bifunctional enzyme, UMP synthase (UMPS).[2] This enzyme possesses two distinct catalytic domains: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODCase).[2]
The OPRT domain (EC 2.4.2.10) catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP).[3] Subsequently, the ODCase domain (EC 4.1.1.23) decarboxylates OMP to yield UMP.[4] The fusion of these two catalytic activities into a single polypeptide is thought to enhance catalytic efficiency and provide a mechanism for coordinate regulation.[2]
Defects in UMP synthase can lead to the metabolic disorder orotic aciduria, characterized by the accumulation of orotic acid in the urine, megaloblastic anemia, and developmental delays.[2] The essential role of UMP synthase in cell proliferation also makes it an attractive target for the development of antimicrobial and anticancer therapies.[5][6] This guide provides an in-depth technical resource on the enzymatic synthesis of UMP by UMP synthase, with a focus on its biochemical characterization and experimental methodologies.
Biochemical Pathway and Mechanism
The synthesis of UMP from orotate is a two-step process catalyzed by the sequential action of the OPRT and ODCase domains of UMP synthase.
Orotate Phosphoribosyltransferase (OPRT) Reaction
The OPRT domain facilitates the transfer of a ribose-5-phosphate (B1218738) moiety from PRPP to orotate, forming OMP and releasing pyrophosphate (PPi).[3]
Orotate + PRPP ⇌ OMP + PPi
The reaction mechanism is believed to proceed through a stabilized oxocarbenium-like transition state.[7]
Orotidine-5'-Phosphate Decarboxylase (ODCase) Reaction
The ODCase domain catalyzes the decarboxylation of OMP to form UMP.[4] This reaction is one of the most proficient enzymatic reactions known, with a rate enhancement of approximately 1017-fold over the uncatalyzed reaction.[4]
OMP → UMP + CO2
The proposed mechanism involves the stabilization of a carbanion intermediate at the C6 position of the pyrimidine ring following the release of carbon dioxide.[4]
Data Presentation
Kinetic Parameters of UMP Synthase
The kinetic parameters for the OPRT and ODCase domains of UMP synthase have been determined for the enzyme from various species. A selection of these parameters is presented in the table below for comparison.
| Enzyme Source | Domain | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Homo sapiens | OPRT | Orotate | 2.0 | 0.74 | 3.7 x 105 | [8] |
| Homo sapiens | ODCase | OMP | 8.6 | 1.9 | 2.2 x 105 | [8] |
| Plasmodium falciparum | OPRT | PRPP | 9.3 | 3534 | 3.8 x 108 | [8] |
| Saccharomyces cerevisiae | ODCase | OMP | 5 | 21 | 4.2 x 106 | [9] |
Inhibitors of UMP Synthase
Several compounds have been identified as inhibitors of the OPRT and ODCase domains of UMP synthase. The inhibitory constant (Ki) is a measure of the inhibitor's potency.
| Domain | Inhibitor | Organism | Ki (µM) | Type of Inhibition | Reference |
| ODCase | 6-Azauridine 5'-monophosphate (6-aza-UMP) | Methanothermobacter thermautotrophicus | 12.4 | Competitive | [3][9] |
| ODCase | 6-Azauridine 5'-monophosphate (6-aza-UMP) | Plasmodium falciparum | 1.1 | Competitive | [3] |
| ODCase | 6-Cyanouridine 5'-monophosphate (6-cyano-UMP) | Methanothermobacter thermautotrophicus | 26 | Competitive | [3] |
| ODCase | 6-Cyanouridine 5'-monophosphate (6-cyano-UMP) | Plasmodium falciparum | 29 | Competitive | [9] |
| ODCase | 6-Aminouridine 5'-monophosphate (6-amino-UMP) | Not Specified | 0.84 | Competitive | [9] |
| ODCase | Barbiturate ribonucleoside-5'-monophosphate (BMP) | Methanothermobacter thermautotrophicus | - | Potent Inhibitor | [2] |
| ODCase | Xanthosine-5'-monophosphate (XMP) | Methanothermobacter thermautotrophicus | - | Potent Inhibitor | [10] |
Experimental Protocols
Purification of Recombinant Human UMP Synthase
This protocol describes a general procedure for the expression and purification of His-tagged recombinant human UMP synthase from E. coli.
4.1.1. Expression
-
Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the human UMPS cDNA with an N- or C-terminal His6-tag.
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
4.1.2. Purification
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.[11]
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[11]
-
Elute the His-tagged UMP synthase with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[11]
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C.
Enzyme Activity Assays
4.2.1. Orotate Phosphoribosyltransferase (OPRT) Assay
This is a continuous spectrophotometric assay that measures the decrease in absorbance at 295 nm due to the consumption of orotate.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 250 µM DTT.
-
Orotate solution: 10 mM in water.
-
PRPP solution: 10 mM in water.
-
Purified UMP synthase.
-
-
Procedure:
-
Set up a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 250 µM DTT, and a suitable concentration of orotate (e.g., 250 µM) in a final volume of 1 mL.
-
Add the purified UMP synthase to the reaction mixture and incubate at 37°C for 1 minute to equilibrate.
-
Initiate the reaction by adding PRPP to a final concentration of 250 µM.
-
Immediately monitor the decrease in absorbance at 295 nm for 3-5 minutes using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of orotate at 295 nm.
-
4.2.2. Orotidine-5'-Phosphate Decarboxylase (ODCase) Assay
This is a continuous spectrophotometric assay that measures the decrease in absorbance at 285 nm due to the conversion of OMP to UMP.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 250 µM DTT.
-
OMP solution: 10 mM in water.
-
Purified UMP synthase.
-
-
Procedure:
-
Set up a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 250 µM DTT in a final volume of 1 mL.
-
Add the purified UMP synthase to the reaction mixture and incubate at 37°C for 1 minute to equilibrate.
-
Initiate the reaction by adding OMP to a final concentration of 250 µM.
-
Immediately monitor the decrease in absorbance at 285 nm for 3-6 minutes using a spectrophotometer.
-
Calculate the rate of reaction using the change in molar extinction coefficient between OMP and UMP at 285 nm.
-
Product Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrates and products of the UMP synthase reaction.
-
Method:
-
Perform the enzymatic reaction as described in the assay protocols.
-
Stop the reaction at various time points by adding an equal volume of a quenching solution (e.g., 1 M perchloric acid) and neutralize with a base (e.g., 1 M KOH).
-
Centrifuge to remove the precipitate.
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use an isocratic or gradient elution with a suitable mobile phase (e.g., a buffer containing an ion-pairing agent like tetrabutylammonium (B224687) phosphate) to separate orotate, OMP, and UMP.
-
Detect the nucleotides by their UV absorbance at 260 nm.
-
Quantify the amount of each component by comparing the peak areas to those of known standards.
-
Visualizations
De Novo Pyrimidine Biosynthesis Pathway
Caption: De novo pyrimidine biosynthesis pathway leading to UMP.
Experimental Workflow for UMP Synthase Characterization
Caption: Workflow for recombinant UMP synthase expression, purification, and characterization.
Logical Relationship of UMP Synthase Domains and Reactions
Caption: Logical relationship of UMP synthase domains and their respective reactions.
Conclusion
UMP synthase is a fascinating and vital enzyme in pyrimidine metabolism. Its bifunctional nature and critical role in providing precursors for nucleic acid synthesis make it a subject of intense study. This technical guide has provided a detailed overview of the enzymatic synthesis of UMP by UMP synthase, covering its biochemical properties, experimental methodologies for its study, and its significance as a therapeutic target. The provided protocols and data summaries are intended to facilitate further research into this important enzyme, with the ultimate goal of advancing our understanding of cellular metabolism and developing novel therapeutic strategies.
References
- 1. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. OPRTase - Creative Enzymes [creative-enzymes.com]
- 8. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proteopedia.org [proteopedia.org]
- 11. med.upenn.edu [med.upenn.edu]
An In-depth Technical Guide on 5'-Uridine Monophosphate (5'-UMP) as a Precursor for UTP and CTP Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine (B1678525) nucleotides are fundamental building blocks for numerous critical cellular processes. Uridine triphosphate (UTP) is a key substrate for RNA synthesis during transcription, while Cytidine triphosphate (CTP) is essential for both RNA and DNA synthesis, as well as for the biosynthesis of phospholipids.[1][2] The de novo synthesis and salvage pathways of these vital molecules are tightly regulated to maintain cellular homeostasis.[3][4] 5'-Uridine monophosphate (5'-UMP) stands as a central intermediate in pyrimidine metabolism, serving as the direct precursor for the synthesis of both UTP and CTP.[5][6] Understanding the enzymatic conversions and regulatory networks governing the flux from 5'-UMP to these essential triphosphates is paramount for research in metabolic diseases, oncology, and the development of novel therapeutics.[7][8][9] This guide provides a detailed technical overview of this critical biochemical pathway, including enzymatic mechanisms, regulatory controls, experimental protocols for analysis, and relevant quantitative data.
Biochemical Synthesis Pathway: From 5'-UMP to UTP and CTP
The conversion of 5'-UMP to UTP and subsequently to CTP involves a series of enzymatic steps. This pathway is crucial for providing the necessary precursors for nucleic acid and lipid biosynthesis.
Diagram of the 5'-UMP to UTP and CTP Synthesis Pathway
Caption: Biochemical pathway from 5'-UMP to UTP and CTP.
Enzymatic Conversions
-
5'-UMP to UDP: The first phosphorylation step is catalyzed by UMP kinase (UMPK) , also known as uridylate kinase.[10] This enzyme transfers a phosphate (B84403) group from ATP to 5'-UMP, yielding Uridine diphosphate (UDP) and ADP.[10][11] In prokaryotes, UMP kinase is a distinct enzyme, whereas in eukaryotes, this activity is often carried out by a bifunctional UMP-CMP kinase.[11][12]
-
UDP to UTP: The second phosphorylation is catalyzed by the non-specific nucleoside diphosphate kinase (NDPK) .[6][13] NDPK facilitates the transfer of a phosphate group from a nucleoside triphosphate, typically ATP, to UDP to form UTP.[13][14]
-
UTP to CTP: The final step is the amination of UTP to form CTP, a reaction catalyzed by CTP synthase (CTPS) .[15][16] This enzyme utilizes the amide group from glutamine and the energy from ATP hydrolysis to convert UTP to CTP.[1][15][17]
Regulation of the Pathway
The synthesis of UTP and CTP is tightly regulated to meet cellular demands.
-
UMP Kinase (UMPK) Regulation: In many bacteria, UMP kinase is a key regulatory point. It is allosterically activated by GTP and feedback-inhibited by its downstream product, UTP.[10][11] This regulation helps to balance the pools of purine (B94841) and pyrimidine nucleotides.
-
CTP Synthase (CTPS) Regulation: CTP synthase is subject to feedback inhibition by its product, CTP.[4][16] CTP competes with UTP for binding to the enzyme.[18][19] Conversely, the purine nucleotide GTP acts as an allosteric activator, a mechanism that helps to maintain the balance between purine and pyrimidine nucleotide pools.[2][16]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites in the UTP and CTP synthesis pathway.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | Km / S0.5 | Effector | Effect | Reference |
| UMP Kinase | Streptococcus pneumoniae | UMP | 0.1 mM | - | - | [10] |
| ATP | 9.4 mM (S0.5) | - | - | [10] | ||
| ATP | - | GTP | Increases affinity | [10] | ||
| ATP | - | UTP | Decreases affinity | [10] | ||
| CTP Synthase | Saccharomyces cerevisiae (URA7-encoded) | UTP | - | Exhibits positive cooperativity | - | [17] |
| ATP | - | Exhibits positive cooperativity | - | [17] |
Table 2: Intracellular Nucleotide Concentrations
| Cell Type | UTP Concentration | CTP Concentration | Method | Reference |
| Saccharomyces cerevisiae | 0.75 mM | - | Not specified | [17] |
| Various normal and tumor cell lines | Varies | Varies | HPLC | [20] |
| CHO cells | Varies during batch process | Varies during batch process | IP-RP-HPLC | [21] |
Note: Intracellular nucleotide concentrations can vary significantly depending on the cell type, growth conditions, and cell cycle stage.
Experimental Protocols
Detailed methodologies for studying the key enzymes and metabolites in this pathway are crucial for research and drug development.
Protocol 1: Coupled Spectrophotometric Assay for UMP Kinase Activity
This assay continuously monitors the production of ADP from the UMP kinase reaction by coupling it to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[10][22]
Materials:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2[22]
-
Substrates: ATP, UMP
-
Coupling System Reagents: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)[10][22]
-
Purified UMP Kinase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, PEP, NADH, PK, and LDH.
-
Add ATP and UMP to the desired final concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).[22]
-
Initiate the reaction by adding a small, known amount of UMP kinase.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the UMP kinase activity.
Diagram of the Coupled Spectrophotometric Assay Workflow
Caption: Workflow for a coupled spectrophotometric UMP kinase assay.
Protocol 2: Quantification of Intracellular UTP and CTP by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying intracellular nucleotides.[20][21]
Materials:
-
Cell culture of interest
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) for extraction[20][21]
-
Potassium carbonate (K2CO3) or Potassium hydroxide (B78521) (KOH) for neutralization[20][21]
-
HPLC system with a UV detector
-
Reversed-phase C18 column[20]
-
Mobile Phase Buffers (e.g., ion-pair reagents like tetrabutylammonium (B224687) hydroxide with phosphate buffers)[20]
-
UTP and CTP standards
Procedure:
-
Cell Extraction:
-
Neutralization:
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of UTP and CTP standards.
-
Determine the concentration of UTP and CTP in the cell extracts by comparing their peak areas to the standard curve.
-
Normalize the results to the initial cell number.
-
Applications in Drug Development
The enzymes in the UTP and CTP synthesis pathway are attractive targets for therapeutic intervention, particularly in oncology and infectious diseases.
-
Anticancer Therapies: Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis.[9] Inhibitors of this pathway can selectively target these cells. For instance, CTP synthase 1 (CTPS1) has been identified as a vulnerability in certain cancers, and small molecule inhibitors are under investigation.[9]
-
Antimicrobial Agents: The enzymes in prokaryotic pyrimidine synthesis, such as bacterial UMP kinase, often have distinct structural features compared to their eukaryotic counterparts.[11][23] This specificity makes them excellent targets for the development of novel antibiotics with potentially fewer side effects.[11][24]
Conclusion
The synthesis of UTP and CTP from 5'-UMP is a fundamental and highly regulated metabolic pathway. A thorough understanding of the enzymes involved, their kinetics, and their regulatory mechanisms provides a solid foundation for further research. The detailed experimental protocols outlined in this guide offer practical approaches for investigating this pathway. Given its central role in cell proliferation, the enzymes of this pathway, including UMP kinase and CTP synthase, represent promising targets for the development of new therapeutic agents to treat a range of diseases.
References
- 1. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. biorxiv.org [biorxiv.org]
- 10. UMP kinase from Streptococcus pneumoniae: evidence for co-operative ATP binding and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Uridine triphosphate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. CTP synthetase - Wikipedia [en.wikipedia.org]
- 17. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mutational Analysis of UMP Kinase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. E. coli UMP Kinase Assay Kit Plus-500 (ProFoldin Product Code: UMK500KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
physiological concentrations of 5'-UMPS in different cell types
An in-depth analysis of the physiological concentrations of 5'-Uridine Monophosphate (5'-UMP) across various cell types reveals its critical role as a central node in nucleotide metabolism. This guide provides a comprehensive overview of UMP concentrations, the methodologies used for its quantification, and its position within key metabolic pathways. This information is intended for researchers, scientists, and professionals in drug development who are focused on cellular metabolism and nucleotide biochemistry.
Physiological Concentrations of 5'-UMP
The intracellular concentration of 5'-UMP is a critical indicator of a cell's metabolic state, particularly concerning pyrimidine (B1678525) nucleotide synthesis and salvage. These concentrations are tightly regulated and can vary significantly depending on the cell type, growth conditions, and metabolic demands. Below is a summary of reported 5'-UMP concentrations in various model organisms and cell lines.
| Cell Type/Organism | Concentration / Amount | Method of Quantification | Reference |
| Escherichia coli B/r | ~0.2 mM (intracellular) | Isotope labeling and chromatography | |
| Saccharomyces cerevisiae (Yeast) | ~0.15-0.25 nmol/mg of protein | HPLC | |
| Human Lymphoblastoid Cells (WIL2) | 12.3 ± 1.3 pmol/10^6 cells | HPLC | |
| Human Erythrocytes (Red Blood Cells) | 11.2 ± 1.6 nmol/g Hemoglobin | HPLC |
These values highlight the dynamic range of UMP concentrations, which are maintained through a delicate balance of its synthesis, consumption, and degradation.
Metabolic Pathways Involving 5'-UMP
5'-UMP is the first nucleotide product of the de novo pyrimidine synthesis pathway and a key intermediate in the uridine (B1682114) salvage pathway. It serves as the precursor for all other pyrimidine nucleotides, including UTP, CTP, and the deoxyribonucleotides dTTP and dCTP, which are essential for RNA and DNA synthesis, respectively.
De Novo Pyrimidine Biosynthesis Pathway
The de novo pathway synthesizes UMP from simple precursors like bicarbonate, aspartate, and glutamine. This multi-step enzymatic process is highly regulated, ensuring that pyrimidine pools are maintained at appropriate levels for cellular needs.
Caption: De Novo Pyrimidine Synthesis Pathway Leading to UMP.
Uridine Salvage Pathway
Cells can also produce UMP by recycling uridine and uracil (B121893) through the salvage pathway. This is an energy-efficient alternative to de novo synthesis. Uridine is phosphorylated by uridine kinase (UK) to form UMP directly.
Caption: The Uridine Salvage Pathway for UMP Synthesis.
Experimental Protocols for 5'-UMP Quantification
Accurate measurement of intracellular 5'-UMP requires precise methodologies for metabolite extraction and subsequent analysis, commonly performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.
General Workflow for Nucleotide Quantification
The process involves rapid quenching of metabolic activity, extraction of intracellular metabolites, and analytical separation and detection.
Caption: General Workflow for Intracellular UMP Quantification.
Detailed Methodology: HPLC-Based Quantification
A representative protocol for quantifying 5'-UMP from cultured cells is outlined below.
-
Cell Culture and Harvesting :
-
Culture cells to the desired density (e.g., mid-log phase) under controlled conditions.
-
Rapidly aspirate the culture medium. To quench metabolic activity, immediately wash the cells with an ice-cold saline solution.
-
For adherent cells, add ice-cold 60% methanol (B129727) to the plate, scrape the cells, and transfer the cell suspension to a microcentrifuge tube. For suspension cells, pellet them by centrifugation at a low speed and low temperature, then resuspend in the cold methanol solution.
-
-
Metabolite Extraction :
-
Perform extraction by adding a solvent mixture, such as acetonitrile/methanol/water, often in a 40:40:20 ratio, to the cell pellet or scraped cells.
-
Lyse the cells by vigorous vortexing or sonication, ensuring the process is carried out at low temperatures (e.g., 4°C) to prevent metabolite degradation.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris and proteins.
-
Collect the supernatant, which contains the soluble metabolites, and store it at -80°C until analysis.
-
-
HPLC Analysis :
-
Chromatographic System : Utilize a reverse-phase or ion-pair reverse-phase HPLC system. A C18 column is commonly used for separating nucleotides.
-
Mobile Phase : A typical mobile phase consists of a gradient of two buffers. Buffer A could be an aqueous solution with an ion-pairing agent like dibutylammonium acetate (B1210297) (DBAA) or a simple buffer like ammonium (B1175870) acetate. Buffer B would be a higher concentration of the buffer in an organic solvent like methanol or acetonitrile.
-
Separation : Inject the metabolite extract onto the column. The gradient elution separates the different nucleotides based on their polarity and interaction with the stationary phase. 5'-UMP will elute at a characteristic retention time.
-
Detection :
-
UV Detection : Monitor the column eluate using a UV detector set to a wavelength where nucleotides absorb strongly, typically around 254-260 nm.
-
Mass Spectrometry (MS/MS) : For higher specificity and sensitivity, couple the HPLC to a tandem mass spectrometer. Monitor for the specific mass transition of UMP (e.g., m/z 323 -> 97).
-
-
Quantification : Create a standard curve using known concentrations of a pure 5'-UMP standard. Compare the peak area of the UMP from the cell extract to the standard curve to determine its concentration. Normalize the final value to the initial cell number, protein content, or cell volume to report the physiological concentration.
-
The Pivotal Role of 5'-Uridine Monophosphate (5'-UMP) in RNA Synthesis and Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine (B1682114) 5'-monophosphate (5'-UMP) stands as a central molecule in cellular metabolism, serving as the foundational precursor for pyrimidine (B1678525) nucleotides essential for RNA synthesis. This technical guide provides an in-depth exploration of the multifaceted role of 5'-UMP, from its de novo biosynthesis and salvage pathways to its ultimate incorporation into RNA transcripts as Uridine 5'-triphosphate (UTP). We will dissect the enzymatic conversions, regulatory mechanisms, and the direct impact of UTP availability on transcriptional output. This document consolidates quantitative data on enzyme kinetics and cellular nucleotide concentrations, details key experimental protocols for studying these processes, and provides visual representations of the underlying biochemical pathways to empower researchers and drug development professionals in their pursuit of novel therapeutic strategies targeting nucleotide metabolism and gene expression.
The Central Role of 5'-UMP in Pyrimidine Nucleotide Metabolism
5'-UMP is a pyrimidine ribonucleotide, composed of a uracil (B121893) base, a ribose sugar, and a single phosphate (B84403) group.[1] It is the primary product of the de novo pyrimidine biosynthesis pathway and can also be generated through salvage pathways that recycle uridine.[2][3] While 5'-UMP itself is not directly incorporated into RNA, it is the essential precursor for Uridine 5'-triphosphate (UTP), the actual substrate for RNA polymerases during transcription.[4][5]
The conversion of 5'-UMP to UTP is a two-step phosphorylation process catalyzed by specific kinases:
-
UMP to UDP: Uridine monophosphate kinase (UMPK), also known as UMP/CMP kinase, catalyzes the phosphorylation of UMP to Uridine 5'-diphosphate (UDP) using ATP as the phosphate donor.[6][7]
-
UDP to UTP: Nucleoside diphosphate (B83284) kinase (NDPK) then phosphorylates UDP to UTP, again utilizing ATP as the phosphate source.[8]
This sequential phosphorylation ensures a ready supply of UTP for the demanding process of RNA synthesis.
De Novo Pyrimidine Biosynthesis and its Regulation
The de novo synthesis of pyrimidines is a highly regulated metabolic pathway that begins with simple precursors like bicarbonate, aspartate, and glutamine.[3][7] The pathway culminates in the synthesis of 5'-UMP, which then serves as the branch point for the synthesis of all other pyrimidine nucleotides.
Key Enzymes and Regulatory Checkpoints
The commitment step in de novo pyrimidine synthesis in mammals is catalyzed by carbamoyl phosphate synthetase II (CPSII) . This enzyme is subject to allosteric regulation, representing a critical control point in the pathway.[3][9]
-
Activation: CPSII is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP. High levels of these molecules signal energy availability and a demand for nucleotide synthesis.[9]
-
Inhibition: The pathway is subject to feedback inhibition by downstream products. UTP is a potent allosteric inhibitor of CPSII , ensuring that the cell does not overproduce pyrimidines.[7][9][10] UDP also contributes to this inhibition.[7]
Another crucial regulatory enzyme is CTP synthetase , which catalyzes the conversion of UTP to Cytidine 5'-triphosphate (CTP). This enzyme is also allosterically regulated:
-
Activation: GTP acts as an allosteric activator, a mechanism that helps to balance the pools of purine (B94841) and pyrimidine nucleotides.[11][12]
-
Inhibition: The product of the reaction, CTP, acts as a feedback inhibitor , competing with UTP for binding to the enzyme.[13][14]
The intricate regulation of these enzymes ensures that the cellular pools of pyrimidine nucleotides are maintained in a balanced state to meet the demands of RNA and DNA synthesis.
Quantitative Insights into 5'-UMP Metabolism and Transcription
The efficiency of RNA synthesis is intrinsically linked to the intracellular concentrations of nucleotide triphosphates, including UTP. Understanding the quantitative aspects of 5'-UMP metabolism provides a clearer picture of its impact on transcription.
Enzyme Kinetics
The conversion of 5'-UMP to UTP is governed by the kinetic properties of UMP kinase and nucleoside diphosphate kinase. The following table summarizes the available kinetic parameters for the human enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/min) or kcat (s-1) | Reference(s) |
| Human UMP/CMP Kinase | UMP | 50 - 1600 | 0.6 - 140 s-1 | [1][6][15] |
| CMP | 5 - 500 | 1.7 - 248 s-1 | [1][6][15] | |
| Human Nucleoside Diphosphate Kinase | UDP | 160 - 3300 | 5 - 30 s-1 (for dephosphorylation) | [6][12] |
Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the concentrations of other substrates like ATP and Mg2+.
Cellular Concentrations of UMP and UTP
The intracellular concentrations of UMP and UTP are dynamically regulated to meet the cell's metabolic needs. While precise concentrations can vary significantly between cell types and metabolic states, the following table provides an overview of reported values.
| Nucleotide | Cell Type | Concentration | Reference(s) |
| 5'-UMP | Various mammalian cells | Generally lower than UTP | [16][17] |
| UTP | HeLa cells | ~10-30% of ATP levels | [4][18] |
| Various cultured cells | 500 - 8000 pmol per million cells | [4] | |
| 1321N1 human astrocytoma cells | ~2.6 pmol/106 cells (extracellular, basal) | [19] |
The ratio of UTP to ATP in many cell types is typically in the range of 1:3 to 1:10.[5]
Impact of UTP Concentration on Transcription Rate
The availability of UTP directly influences the rate of transcription elongation by RNA polymerase. In vitro transcription assays have demonstrated a clear dependence of the elongation rate on the concentration of all four NTPs.
| UTP Concentration | Effect on Transcription | Experimental System | Reference(s) |
| Low (e.g., 15 µM) | Slower elongation rate, increased pausing | In vitro transcription with RNA Polymerase I | [20] |
| High (e.g., 100 µM) | Faster elongation rate, reduced pausing | In vitro transcription with RNA Polymerase I | [11][20] |
| Varying (10 µM - 2 mM) | Transcription rate varies more at lower concentrations | Monte Carlo simulation of single-molecule transcription | [15] |
These findings highlight that fluctuations in the intracellular UTP pool, which are directly dependent on the upstream supply of 5'-UMP, can have a significant impact on the output of the transcriptional machinery.
Experimental Protocols for Studying 5'-UMP's Role in Transcription
A variety of experimental techniques are employed to investigate the intricate relationship between 5'-UMP metabolism and RNA synthesis. Below are detailed methodologies for key experiments.
In Vitro Transcription Assay with Varying UTP Concentrations
This assay directly measures the impact of UTP availability on the rate and processivity of RNA synthesis by a purified RNA polymerase.
Objective: To quantify the rate of RNA transcript elongation at different UTP concentrations.
Materials:
-
Purified RNA Polymerase (e.g., T7 RNA Polymerase, human RNA Polymerase II)
-
Linear DNA template containing a strong promoter recognized by the polymerase
-
NTPs (ATP, CTP, GTP, UTP) of high purity
-
α-32P-labeled UTP
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., formamide (B127407) loading buffer with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Methodology:
-
Reaction Setup: Prepare a master mix containing the transcription buffer, DNA template, and RNA polymerase. Aliquot the master mix into separate reaction tubes.
-
NTP Mix Preparation: Prepare separate NTP mixes with varying concentrations of unlabeled UTP, while keeping the concentrations of ATP, CTP, and GTP constant. Each mix should also contain a fixed amount of α-32P-UTP for radiolabeling of the transcripts.
-
Transcription Initiation: Initiate the transcription reactions by adding the respective NTP mixes to the reaction tubes. Incubate at the optimal temperature for the polymerase (e.g., 37°C).
-
Time-Course Sampling: At designated time points (e.g., 1, 2, 5, 10, 20 minutes), remove an aliquot from each reaction and immediately add it to the stop solution to quench the reaction.
-
Gel Electrophoresis: Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: Visualize the gel using a phosphorimager and quantify the intensity of the full-length transcript bands at each time point for each UTP concentration.
-
Data Analysis: Plot the amount of full-length transcript produced over time for each UTP concentration. The slope of the linear portion of the curve represents the rate of transcription.
Measurement of Intracellular UMP and UTP Pools by HPLC-MS
This method allows for the precise quantification of intracellular nucleotide concentrations, providing a direct measure of the metabolic state of the cell.
Objective: To determine the absolute concentrations of 5'-UMP and UTP in cell lysates.
Materials:
-
Cultured cells of interest
-
Cold methanol (B129727) (pre-chilled to -80°C)
-
Cell scrapers
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile)
-
UMP and UTP standards of known concentrations
Methodology:
-
Cell Harvesting and Metabolite Extraction:
-
Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold 80% methanol to the culture dish to quench metabolic activity.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried metabolite extract in a small volume of the initial HPLC mobile phase.
-
-
HPLC-MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS system.
-
Separate the nucleotides using a suitable gradient of mobile phases.
-
Detect and quantify UMP and UTP based on their specific mass-to-charge ratios (m/z) and retention times, comparing them to the standard curves generated from known concentrations of UMP and UTP standards.
-
-
Data Normalization: Normalize the quantified nucleotide amounts to the initial cell number or total protein content to determine the intracellular concentrations.
Implications for Drug Development
The central role of 5'-UMP and the pyrimidine biosynthesis pathway in providing the building blocks for RNA synthesis makes them attractive targets for therapeutic intervention, particularly in oncology and virology.
-
Anticancer Therapies: Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA replication and RNA synthesis. Inhibitors of key enzymes in the de novo pyrimidine synthesis pathway, such as CPSII, dihydroorotate dehydrogenase (DHODH), and UMP synthase (UMPS), can selectively starve cancer cells of essential pyrimidines, leading to cell cycle arrest and apoptosis.
-
Antiviral Therapies: Many viruses rely on the host cell's nucleotide pools for their replication. Targeting the enzymes involved in UMP synthesis can deplete the UTP supply, thereby inhibiting viral RNA synthesis.
A thorough understanding of the kinetics, regulation, and downstream effects of the 5'-UMP metabolic network is therefore critical for the rational design and development of novel drugs that target these fundamental cellular processes.
Conclusion
5'-Uridine monophosphate is not merely a passive building block but a critical nexus in the regulation of RNA synthesis and transcription. Its production through the de novo pyrimidine biosynthesis pathway is tightly controlled by allosteric feedback mechanisms, ensuring a balanced supply of UTP for the transcriptional machinery. As demonstrated by quantitative data and experimental evidence, the availability of UTP directly modulates the rate of transcription elongation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further unravel the complexities of nucleotide metabolism and leverage this knowledge for the development of next-generation therapeutics.
References
- 1. Quantitative analysis of mRNA amplification by in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. davuniversity.org [davuniversity.org]
- 8. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. Quantitative analysis of transcription start site selection reveals control by DNA sequence, RNA polymerase II activity and NTP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Transcription Elongation by RNA Polymerase I In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Transcription Elongation Rates of Three RNA Polymerases in Real Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 15. Past Studies of Transcription Elongation | Erie Lab [erielab.web.unc.edu]
- 16. Physiologic medium rewires cellular metabolism and reveals uric acid as an endogenous inhibitor of UMP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
5'-Uridine Monophosphate and its Critical Role in the Pathophysiology of Orotic Aciduria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hereditary orotic aciduria is a rare autosomal recessive disorder of pyrimidine (B1678525) metabolism, characterized by the deficiency of the bifunctional enzyme UMP synthase. This deficiency leads to a blockage in the de novo synthesis of pyrimidine nucleotides, resulting in the accumulation of orotic acid and a subsequent spectrum of clinical manifestations including megaloblastic anemia, failure to thrive, and developmental delays. This technical guide provides an in-depth exploration of the biochemical role of 5'-Uridine Monophosphate (5'-UMP), the pathophysiology of orotic aciduria, diagnostic methodologies, and therapeutic interventions. Detailed experimental protocols for key diagnostic assays are provided, alongside quantitative data and visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Central Role of 5'-UMP in Pyrimidine Metabolism
5'-Uridine Monophosphate (UMP), a ribonucleotide monophosphate, is a fundamental building block for the synthesis of RNA and other essential pyrimidine nucleotides.[1][2] It is composed of the nucleobase uracil, a ribose sugar, and a single phosphate (B84403) group.[1] The de novo biosynthesis of UMP is a critical pathway for cellular proliferation and function.[3] The final two steps of this pathway are catalyzed by a single bifunctional enzyme, UMP synthase (UMPS).[4] This enzyme possesses two distinct catalytic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODC).[4]
A deficiency in UMP synthase leads to the metabolic disorder known as orotic aciduria.[5] This condition is inherited in an autosomal recessive pattern and is caused by mutations in the UMPS gene located on chromosome 3.[6][7] The inability to efficiently convert orotic acid to UMP results in its accumulation and excessive excretion in the urine, a hallmark of the disease.[5] The downstream depletion of pyrimidine nucleotides is responsible for the clinical manifestations, most notably megaloblastic anemia that is unresponsive to vitamin B12 or folic acid supplementation.[5]
Pathophysiology of Orotic Aciduria
The molecular basis of orotic aciduria lies in the dysfunctional UMP synthase enzyme. In the de novo pyrimidine synthesis pathway, OPRT catalyzes the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP). Subsequently, ODC decarboxylates OMP to form UMP.[4]
In individuals with hereditary orotic aciduria, mutations in the UMPS gene lead to a severe reduction in the activity of one or both enzymatic functions of UMP synthase.[8] This enzymatic block causes a build-up of the substrate, orotic acid, which is then shunted into the bloodstream and excreted in the urine in large quantities.[5] The deficiency of UMP and downstream pyrimidine nucleotides, such as UTP and CTP, impairs DNA and RNA synthesis, which is particularly detrimental to rapidly dividing cells like hematopoietic precursors in the bone marrow, leading to megaloblastic anemia.[8]
There are two primary types of hereditary orotic aciduria:
-
Type I: Characterized by a severe deficiency of both OPRT and ODC activities.[8]
-
Type II: A rarer form where only ODC activity is deficient, while OPRT activity may be elevated.[8]
Quantitative Data in Orotic Aciduria
The diagnosis and management of orotic aciduria rely on the quantitative analysis of specific biomarkers and enzyme activities. The following tables summarize key quantitative data for easy comparison.
Table 1: Urinary Orotic Acid Levels
| Analyte | Patient Population | Concentration Range | Units | Citation |
| Orotic Acid | Healthy Infants | < 4 | µg/mg creatinine | [9] |
| Orotic Acid | Healthy Children & Adults | < 3 | µg/mg creatinine | [9] |
| Orotic Acid | Orotic Aciduria Patients | > 266 | mmol/mol creatinine | [10] |
| Orotic Acid | Orotic Aciduria (Case Report) | 10.5 | µmol/mmol creatinine | [4] |
| Orotic Acid | Normal Control (Case Report) | 1.1 - 1.9 | µmol/mmol creatinine | [4] |
Table 2: Erythrocyte UMP Synthase Activity
| Enzyme Activity | Patient Population | Activity Level | Units | Citation |
| UMP Synthase | Orotic Aciduria Patients | 2 - 7% of normal | % of normal activity | [8] |
| OPRT (Case Report) | Orotic Aciduria Patient | 0.96 | (units not specified) | [4] |
| OPRT (Control) | Healthy Individuals | 3.6, 4.1, 5.4 | (units not specified) | [4] |
| ODC (Case Report) | Orotic Aciduria Patient | 0.02 | (units not specified) | [4] |
| ODC (Control) | Healthy Individuals | 0.79, 1.9 | (units not specified) | [4] |
| OPRT + ODC | Orotic Aciduria Patient | 8.3% of normal | % of normal activity | [4] |
Table 3: Therapeutic Uridine (B1682114) Dosage and Clinical Outcomes
| Treatment | Dosage | Clinical Outcome | Citation |
| Uridine | 100 - 200 mg/kg/day (oral) | Reversal of anemia, normal development, reduced orotic acid excretion | [5] |
| Uridine Triacetate | Starting dose: 60 mg/kg once daily | Improvement or stability in hematologic parameters and orotic acid levels | [11] |
| Uridine Triacetate | Max dose: 120 mg/kg once daily | Further management if orotic acid levels remain high | [3][11] |
| Uridine (Case Report) | 1.5 g/day (oral) | Reticulocyte development, increased hemoglobin, normal bone marrow after 2 months | [4] |
Experimental Protocols
Accurate diagnosis of orotic aciduria requires specific and sensitive laboratory investigations. The following sections provide detailed methodologies for key diagnostic experiments.
Quantification of Urinary Orotic Acid by Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the rapid and sensitive quantification of orotic acid in urine.[12]
4.1.1 Sample Preparation
-
Collect a random urine sample.
-
Dilute the urine sample 1:20 with deionized water.[12]
-
No further extraction is typically required due to the high sensitivity and specificity of the method.[12]
4.1.2 Liquid Chromatography
-
Column: Phenomenex Luna C18 (5 µm, 3 x 150 mm)[13]
-
Mobile Phase: 60% acetonitrile (B52724) in water with 0.1% formic acid[13]
-
Flow Rate: 0.45 mL/min[13]
-
Injection Volume: 25 µL[14]
4.1.3 Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode[15]
-
Detection Mode: Selected Reaction Monitoring (SRM)[12]
-
Transition: m/z 155 -> 111 for orotic acid[12]
-
Internal Standard: [1,3-¹⁵N₂]orotic acid can be used for isotope dilution methods.[15]
4.1.4 Calibration
-
Prepare a series of aqueous standards of orotic acid (e.g., 0.5 - 5.0 µmol/L).[12]
-
Generate a calibration curve by plotting the peak area ratio of orotic acid to the internal standard against the concentration.
Assay of Orotate Phosphoribosyltransferase (OPRT) Activity
This assay measures the conversion of orotic acid to OMP. A radiometric method is described below.[6]
4.2.1 Reagents
-
[³H]orotic acid (reactant)
-
Polyethyleneimine-impregnated cellulose (B213188) resin
-
GFC glass fiber filters
-
0.1 M Sodium Chloride in 5 mM Ammonium Acetate (elution buffer)
-
10 µM Barbituric acid riboside monophosphate (to inhibit ODC activity)[6]
-
Cell lysate (e.g., from erythrocytes or fibroblasts)
4.2.2 Procedure
-
Prepare a reaction mixture containing the cell lysate, [³H]orotic acid, and barbituric acid riboside monophosphate in an appropriate buffer.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid or boiling).
-
Apply the reaction mixture to the polyethyleneimine-impregnated cellulose resin on a GFC filter.
-
Wash the filter with 2 x 5 mL of the elution buffer to remove unreacted [³H]orotic acid.[6] The product, [³H]orotidine-5'-monophosphate (OMP), remains bound to the filter.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [³H]OMP formed per unit of time and protein concentration.
Assay of Orotidine-5'-Phosphate Decarboxylase (ODC) Activity
This assay measures the conversion of OMP to UMP and can be performed using a continuous spectrophotometric rate determination.[16]
4.3.1 Reagents
-
30 mM Tris-HCl buffer, pH 8.0
-
75 mM Magnesium Chloride (MgCl₂)
-
18 mM Orotidine 5'-Monophosphate (OMP) solution
-
Cell lysate containing ODC enzyme
4.3.2 Procedure
-
In a quartz cuvette, combine the Tris-HCl buffer, MgCl₂ solution, and OMP solution.
-
Equilibrate the mixture to 30°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 295 nm (A₂₉₅) until a stable baseline is achieved.
-
Initiate the reaction by adding the cell lysate to the cuvette.
-
Immediately mix by inversion and record the decrease in A₂₉₅ for approximately 5 minutes. The decrease in absorbance is due to the conversion of OMP to UMP.[16]
-
Calculate the rate of change in absorbance per minute (ΔA₂₉₅/min) from the maximum linear portion of the curve.
-
Calculate the enzyme activity, where one unit is defined as the amount of enzyme that converts 1.0 µmole of OMP to UMP per hour at pH 8.0 and 30°C.[16]
Genetic Analysis of the UMPS Gene
Mutation analysis of the UMPS gene confirms the diagnosis of hereditary orotic aciduria at the molecular level.[7]
4.4.1 DNA Extraction
-
Extract genomic DNA from peripheral blood leukocytes or cultured fibroblasts using standard commercial kits.
4.4.2 PCR Amplification
-
Design primers to amplify all coding exons and exon-intron boundaries of the UMPS gene.
-
Perform Polymerase Chain Reaction (PCR) to amplify these specific regions from the extracted genomic DNA.[7]
4.4.3 DNA Sequencing
-
Purify the PCR products.
-
Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the purified PCR products.[7][17]
-
Analyze the sequencing data to identify any pathogenic variants (e.g., missense, nonsense, frameshift, splice site mutations) by comparing the patient's sequence to the reference UMPS gene sequence.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the DOT language.
Caption: De Novo Pyrimidine Synthesis and the Impact of Orotic Aciduria.
Caption: Diagnostic Workflow for Hereditary Orotic Aciduria.
Therapeutic Strategies
The primary treatment for hereditary orotic aciduria is lifelong replacement therapy with uridine or its prodrug, uridine triacetate.[5][11] This therapy bypasses the enzymatic block in the de novo pyrimidine synthesis pathway. Exogenous uridine can be converted to UMP by uridine kinase, thus replenishing the depleted intracellular pool of pyrimidine nucleotides.[5]
The benefits of uridine therapy are twofold:
-
Correction of Pyrimidine Deficiency: Restoring the UMP pool allows for normal DNA and RNA synthesis, leading to the resolution of megaloblastic anemia and supporting normal growth and development.[5]
-
Feedback Inhibition: The increased levels of downstream pyrimidine nucleotides (e.g., UTP) lead to feedback inhibition of carbamoyl phosphate synthetase II, the rate-limiting enzyme in the de novo pyrimidine synthesis pathway. This reduces the production of orotic acid, thereby lowering its concentration in the blood and urine and mitigating the risk of crystalluria and potential renal damage.[5]
Treatment is typically initiated with an oral dose of 100-200 mg/kg/day of uridine or a starting dose of 60 mg/kg/day of uridine triacetate, with adjustments made based on clinical and biochemical monitoring of urinary orotic acid levels and hematological parameters.[5][11]
Conclusion
5'-UMP is a cornerstone of pyrimidine metabolism, and its deficiency, as seen in hereditary orotic aciduria, has profound clinical consequences. A thorough understanding of the pathophysiology of this disorder, coupled with accurate and quantitative diagnostic methods, is essential for timely intervention and effective management. This technical guide has provided a comprehensive overview of the role of 5'-UMP in orotic aciduria, detailed experimental protocols for key diagnostic assays, and a summary of quantitative data to aid researchers and clinicians in their work. The continued development of sensitive diagnostic tools and a deeper understanding of the molecular mechanisms underlying orotic aciduria will pave the way for improved therapeutic strategies for this rare metabolic disease.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. [Establishment of enzyme-linked immunosorbent assay for quantification of orotate phosphoribosyltransferase in gastric carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lablue.com [lablue.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Orotic aciduria | Research Starters | EBSCO Research [ebsco.com]
- 6. A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Testing - orotic aciduria syndrome ..., (Orotic aciduria Syndrome) - Gen UMPS . - IVAMI [ivami.com]
- 8. Orotic aciduria - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. secure.medicalletter.org [secure.medicalletter.org]
- 12. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. flore.unifi.it [flore.unifi.it]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. UMPS | Test catalog | Invitae [invitae.com]
The Crossroads of Nucleotide Metabolism: A Technical Guide to Salvage versus De Novo Synthesis of 5'-UMP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the two fundamental pathways for the biosynthesis of uridine (B1682114) 5'-monophosphate (UMP), a critical precursor for all pyrimidine (B1678525) nucleotides essential for DNA, RNA, and glycoprotein (B1211001) synthesis. We will dissect the intricate enzymatic steps, regulatory mechanisms, and experimental methodologies used to study the de novo and salvage pathways of UMP synthesis. This document aims to provide a comprehensive resource for researchers and professionals in drug development seeking to understand and target these vital metabolic routes.
Introduction to Pyrimidine Biosynthesis
Pyrimidine nucleotides are indispensable for cellular proliferation and function. Cells can synthesize these essential molecules through two distinct routes: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides. The choice between these pathways is often cell-type and condition-dependent, with rapidly dividing cells frequently relying on the de novo pathway. Understanding the nuances of these pathways is paramount for the development of targeted therapies for a range of diseases, including cancer and infectious diseases.
The De Novo Synthesis Pathway of 5'-UMP
The de novo synthesis of UMP is a six-step enzymatic process that converts bicarbonate, glutamine, and aspartate into the pyrimidine nucleotide.[1][2] In animals, the first three enzymatic activities are consolidated into a single multifunctional protein known as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), while the final two steps are catalyzed by the bifunctional enzyme UMP synthase (UMPS).[3]
The enzymatic steps are as follows:
-
Formation of Carbamoyl (B1232498) Phosphate (B84403): Carbamoyl phosphate synthetase II (CPSII), the first and rate-limiting enzyme of the pathway, catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine and bicarbonate.[1][4]
-
Formation of Carbamoyl Aspartate: Aspartate transcarbamoylase (ATCase) condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.
-
Ring Closure to Dihydroorotate (B8406146): Dihydroorotase (DHOase) catalyzes the intramolecular cyclization of carbamoyl aspartate to form dihydroorotate.[5]
-
Oxidation to Orotate (B1227488): Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme, oxidizes dihydroorotate to orotate.[6]
-
Formation of Orotidine-5'-Monophosphate (OMP): Orotate phosphoribosyltransferase (OPRT), a domain of UMPS, transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming OMP.[7]
-
Decarboxylation to UMP: Orotidylate decarboxylase (ODC), the second domain of UMPS, decarboxylates OMP to yield the final product, UMP.[8][9]
Regulation of De Novo Synthesis
The de novo pathway is tightly regulated to meet cellular demands. CPSII is allosterically activated by PRPP and inhibited by the downstream product UTP.[4][10] This feedback inhibition ensures that pyrimidine synthesis is curtailed when sufficient levels of pyrimidines are present. Furthermore, the activity of CTP synthetase, which converts UTP to CTP, is subject to feedback inhibition by CTP itself, providing another layer of control.[1][11][12][13][14]
Visualization of the De Novo Pathway
Caption: The de novo synthesis pathway of 5'-UMP.
The Salvage Pathway of 5'-UMP Synthesis
The salvage pathway provides an energy-efficient alternative to de novo synthesis by recycling preformed pyrimidine nucleosides and bases.[15] This pathway is particularly important in cells that have limited de novo synthetic capacity or under conditions where nucleic acid turnover is high.
The key enzymes in the UMP salvage pathway are:
-
Uridine Phosphorylase (UPRT): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[15][16]
-
Uridine Kinase (UK): This kinase phosphorylates uridine to UMP, utilizing ATP as the phosphate donor.
Visualization of the Salvage Pathway
Caption: The salvage pathway for 5'-UMP synthesis.
Quantitative Data Summary
The following table summarizes key kinetic parameters for enzymes involved in both the de novo and salvage pathways of UMP synthesis. These values are essential for understanding the efficiency and substrate affinity of each enzyme and for developing kinetic models of pyrimidine metabolism.
| Pathway | Enzyme | Organism | Substrate | Km (µM) | Vmax | Reference |
| De Novo | Carbamoyl Phosphate Synthetase II (CPSII) | Mammalian | NH3 | 26 - 166 | - | [4] |
| Bicarbonate | 1400 | - | [4] | |||
| Orotate Phosphoribosyltransferase (OPRT) | E. coli | Orotic Acid | 5 - 100 | - | [17] | |
| Salvage | Uridine-Cytidine Kinase 2 (UCK2) | Human | Uridine | 34 | - | [18] |
| Cytidine | 65 | - | [18] |
Note: Vmax values are often reported in various units (e.g., µmol/min/mg) and are highly dependent on the specific assay conditions. Therefore, direct comparison can be challenging without standardized experimental setups.
Experimental Protocols
Accurate measurement of enzyme activity and metabolic flux is crucial for studying UMP synthesis. This section provides an overview of common experimental protocols.
Orotate Phosphoribosyltransferase (OPRT) Activity Assay
This spectrophotometric assay measures the conversion of orotate to OMP.
Principle: The consumption of orotic acid is monitored by the decrease in absorbance at 295 nm.[17]
Materials:
-
UV-compatible cuvettes
-
Spectrophotometer with temperature control
-
Reaction Buffer: 20 mM Tris-HCl, pH 7.6, 2 mM MgCl2
-
Substrates: 5-100 µM Orotic Acid (OA), 100 µM Phosphoribosyl Pyrophosphate (PRPP)
-
Enzyme: Purified OPRTase (e.g., from E. coli)
Procedure:
-
Prepare the reaction mixture (150 µL) containing reaction buffer, OPRTase, and varying concentrations of orotic acid in a cuvette.
-
Incubate the mixture for 1 minute at the desired temperature.
-
Initiate the reaction by adding PRPP.
-
Monitor the linear decrease in absorbance at 295 nm for 2 minutes.
-
Calculate the initial reaction velocity from the rate of absorbance change.
A fluorometric assay has also been developed for a more sensitive measurement of OPRT activity.
Uridine Phosphorylase (UP) Activity Assay
This assay quantifies the conversion of uridine to uracil, typically measured by High-Performance Liquid Chromatography (HPLC).
Principle: The amount of uracil produced or uridine consumed over time is quantified by separating the reaction components using UPLC and measuring their respective peak areas.[19]
Materials:
-
UPLC system with a suitable column for nucleoside and nucleobase separation
-
Reaction Buffer (e.g., 20 mM Tris, 1.5 M NaCl, 200 mM Arginine)
-
Substrate: Uridine
-
Enzyme: Purified Uridine Phosphorylase
Procedure:
-
Set up the enzymatic reaction by mixing the enzyme, substrate, and reaction buffer.
-
Incubate the reaction at a specific temperature for a defined period (e.g., 1 and 4 hours).
-
Stop the reaction (e.g., by heat inactivation or addition of acid).
-
Analyze the reaction mixture by UPLC to quantify the amounts of uridine and uracil.
-
Calculate the percentage of uridine converted to uracil.
Measurement of Intracellular Nucleotide Pools
Quantifying the intracellular concentrations of nucleotides is essential for understanding the regulation of metabolic pathways. HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.[20][21][22][23][24]
Principle: Cellular extracts are prepared, and the nucleotides are separated by HPLC and detected and quantified by mass spectrometry based on their mass-to-charge ratio.
General Workflow:
-
Cell Culture and Quenching: Rapidly quench metabolic activity, often using cold methanol.
-
Extraction: Extract metabolites using a suitable solvent (e.g., cold acidic or basic solutions).
-
Separation: Separate the nucleotides in the extract using HPLC, often with a hydrophilic interaction liquid chromatography (HILIC) column.
-
Detection and Quantification: Detect and quantify the nucleotides using a mass spectrometer.
Visualization of Experimental Workflow
Caption: A generalized workflow for enzyme kinetics and metabolite analysis.
Conclusion
The de novo and salvage pathways for UMP synthesis represent two interconnected and highly regulated systems crucial for cellular life. A thorough understanding of their enzymatic mechanisms, kinetic properties, and regulatory networks is fundamental for the rational design of therapeutic agents that target nucleotide metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate these vital pathways and their roles in health and disease. The continued exploration of these metabolic routes holds significant promise for the development of novel and effective treatments for a variety of human ailments.
References
- 1. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 2. Reactome | Pyrimidine metabolism: de novo synthesis of UMP [reactome.org]
- 3. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Uridine 5'-monophosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 9. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 10. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. Uridine phosphorylase - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Characterization of Nucleotide Pools as a Function of Physiological State in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Uridine Monophosphate Synthase (UMPS) in Nucleotide Pool Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The maintenance of a balanced nucleotide pool is paramount for cellular fidelity, particularly in processes of DNA replication, transcription, and repair. 5'-Uridine Monophosphate Synthase (UMPS), a bifunctional enzyme, occupies a critical juncture in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the final two steps in the synthesis of uridine (B1682114) monophosphate (UMP). This technical guide provides an in-depth exploration of the role of UMPS in nucleotide pool homeostasis. It covers the enzyme's structure and function, kinetic properties, and intricate regulatory mechanisms, including allosteric control and post-translational modifications. Furthermore, this guide details established experimental protocols for the quantification of UMPS activity and the analysis of cellular nucleotide pools, offering valuable resources for researchers in the field. The critical role of UMPS in cellular metabolism also positions it as a compelling target for therapeutic intervention, a topic that is explored in the context of drug development.
Introduction
Uridine 5'-monophosphate synthase (UMPS) is a pivotal enzyme in the de novo synthesis of pyrimidine nucleotides.[1] In eukaryotes, this bifunctional protein combines two enzymatic activities on a single polypeptide chain: orotate (B1227488) phosphoribosyltransferase (OPRTase) and orotidine-5'-phosphate decarboxylase (ODCase).[1] The OPRTase domain catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP), which is then decarboxylated by the ODCase domain to yield UMP.[1] UMP serves as the precursor for all other pyrimidine nucleotides, including cytidine (B196190) and thymidine (B127349) derivatives, which are essential building blocks for DNA and RNA synthesis. Given its central role, the activity of UMPS is tightly regulated to ensure a balanced supply of pyrimidine nucleotides, thereby maintaining nucleotide pool homeostasis and safeguarding genome integrity. Dysregulation of UMPS activity is associated with metabolic disorders such as orotic aciduria.[1] This guide will delve into the multifaceted role of UMPS in cellular metabolism, with a focus on its contribution to nucleotide pool homeostasis.
Structure and Function of 5'-UMPS
In mammals, UMPS is a single polypeptide of approximately 51 kDa.[2] The fusion of the OPRTase and ODCase domains into a single protein is thought to enhance catalytic efficiency and stability, particularly at the low intracellular enzyme concentrations found in mammalian cells.[3] The enzyme can exist in different oligomeric states, including monomers, dimers, and higher-order multimers.[1][4] The dimeric form is considered the active conformation, and the transition between different oligomeric states is influenced by the presence of substrates and allosteric regulators, suggesting a mechanism for activity control.[1][4]
The OPRTase domain belongs to the type I phosphoribosyltransferase family and is responsible for the transfer of a ribose-5-phosphate (B1218738) moiety from PRPP to orotate.[1] The ODCase domain is one of the most proficient enzymes known, accelerating the decarboxylation of OMP by a factor of 1017 over the uncatalyzed reaction.[5]
Kinetic Properties of Human this compound
The enzymatic activities of the two domains of human UMPS have been characterized, revealing distinct kinetic parameters. The following tables summarize the available kinetic data for the OPRTase and ODCase domains of human UMPS. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and substrate concentrations.
Table 1: Kinetic Parameters of Human UMPS - OPRTase Domain
| Substrate | Km (μM) | Vmax (μmol/min/mg) | Reference |
| Orotate | 25 | Not Reported | [6] |
| PRPP | 34 | Not Reported | [6] |
Table 2: Kinetic Parameters of Human UMPS - ODCase Domain
| Substrate | Km (μM) | kcat (s-1) | Reference |
| OMP | ~1-5 | ~20-40 | [1][7] |
Regulation of this compound and the Pyrimidine Nucleotide Pool
The maintenance of a stable intracellular nucleotide pool is critical for normal cellular function, and the de novo pyrimidine biosynthesis pathway is subject to complex regulation. While direct phosphorylation of UMPS is not extensively documented, the upstream enzyme of the pathway, carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), is a key regulatory node controlled by signaling pathways such as the MAPK and PKA pathways.[7][8] These pathways respond to growth factor signals to modulate the overall flux of the pyrimidine biosynthetic pathway.[9]
UMPS activity is also regulated through allosteric mechanisms and changes in its oligomeric state. OMP, the product of the OPRTase reaction and the substrate for the ODCase reaction, acts as an allosteric activator of the ODCase domain.[1] Furthermore, the equilibrium between the active dimeric form and an inactive multimeric form of human UMPS is influenced by substrate availability, providing a mechanism to store metabolic potential and rapidly respond to changes in nucleotide demand.[4]
Signaling Pathway Regulating Pyrimidine Biosynthesis
The following diagram illustrates the signaling pathways that regulate the initial steps of de novo pyrimidine biosynthesis, which in turn affects the substrate availability for UMPS.
Intracellular Nucleotide Concentrations
The intracellular concentrations of UMP and other nucleotides are tightly controlled to meet the metabolic demands of the cell. These concentrations can vary significantly depending on the cell type, proliferation rate, and metabolic state. The following table provides representative values for intracellular nucleotide concentrations in various human cell lines.
Table 3: Intracellular Nucleotide Concentrations in Human Cell Lines
| Nucleotide | Jurkat (nmol/106 cells) | K562 (pmol/106 cells) | MV4-11 (pmol/106 cells) | Reference |
| UMP | Not Reported | ~100-200 | ~100-200 | [10] |
| UDP | Not Reported | ~500-1000 | ~500-1000 | [10] |
| UTP | ~1.5 | ~2000-4000 | ~2000-4000 | [10][11] |
| ATP | ~5.0 | ~10000-20000 | ~10000-20000 | [10][11] |
| GTP | ~1.0 | ~2000-4000 | ~2000-4000 | [10][11] |
| CTP | Not Reported | ~1000-2000 | ~1000-2000 | [10] |
Note: Values are approximate and can vary based on experimental conditions. The units are as reported in the respective studies.
Experimental Protocols
Accurate measurement of UMPS activity and nucleotide pool sizes is essential for studying pyrimidine metabolism and its regulation. Below are detailed methodologies for key experiments.
Assay for UMPS Activity using High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous determination of OPRTase and ODCase activities by quantifying the product, UMP.[12]
Materials:
-
Cell or tissue extract
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT
-
Substrates: Orotic acid, PRPP, OMP
-
Reaction stop solution: Perchloric acid (PCA), final concentration 0.5 M
-
Neutralizing solution: K2CO3
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: 100 mM potassium phosphate (B84403) buffer (pH 6.0) with an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and a methanol (B129727) gradient.
-
UV detector set at 262 nm.
Protocol:
-
Prepare the reaction mixture containing assay buffer and substrates (either orotate and PRPP for the coupled assay, or OMP for the ODCase assay).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cell or tissue extract.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding ice-cold PCA.
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with K2CO3.
-
Centrifuge to remove the KClO4 precipitate.
-
Analyze the supernatant by HPLC to separate and quantify UMP.
-
Calculate the specific activity based on the amount of UMP produced per unit time per milligram of protein.
Workflow for UMPS Activity Assay
Quantification of Intracellular Nucleotide Pools by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites, including UMP and other nucleotides.[10][13]
Materials:
-
Cultured cells or tissue samples
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent: 80% methanol (pre-chilled to -80°C)
-
LC-MS/MS system equipped with a hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase column and a triple quadrupole mass spectrometer.
-
Internal standards (stable isotope-labeled nucleotides).
Protocol:
-
Cell Harvesting and Quenching:
-
For adherent cells, rapidly aspirate the culture medium, wash once with ice-cold PBS, and immediately add the cold extraction solvent.
-
For suspension cells, pellet the cells by centrifugation at 4°C, wash with ice-cold PBS, and resuspend in the cold extraction solvent.
-
-
Extraction:
-
Incubate the cell lysate at -20°C for at least 30 minutes to precipitate proteins.
-
Vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Carefully collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the nucleotides using an appropriate chromatographic method.
-
Detect and quantify the nucleotides using multiple reaction monitoring (MRM) in negative ion mode.
-
Use a standard curve generated with known concentrations of nucleotides and internal standards for absolute quantification.
-
This compound as a Drug Target
The essential role of UMPS in pyrimidine biosynthesis makes it an attractive target for the development of antimicrobial and anticancer agents. Inhibitors of UMPS can disrupt DNA and RNA synthesis, leading to cell growth arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and pathogens that rely heavily on the de novo pathway. Several classes of UMPS inhibitors have been developed, including substrate analogs that compete for binding at the active sites of the OPRTase or ODCase domains. The development of potent and specific UMPS inhibitors remains an active area of research in drug discovery.
Conclusion
5'-Uridine Monophosphate Synthase is a central enzyme in nucleotide metabolism, playing a crucial role in maintaining the homeostatic balance of the pyrimidine nucleotide pool. Its bifunctional nature and complex regulatory mechanisms underscore its importance in coordinating nucleotide supply with the demands of cellular growth and proliferation. The detailed experimental protocols provided in this guide offer a robust framework for investigating the function and regulation of UMPS. A thorough understanding of UMPS enzymology and its role in cellular metabolism is not only fundamental to basic science but also holds significant promise for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell growth.
References
- 1. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 2. The purification and preliminary characterization of UMP synthase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Mechanism and Regulation of human UMP Synthase [ediss.uni-goettingen.de]
- 6. Flowchart Creation [developer.mantidproject.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Growth-dependent regulation of mammalian pyrimidine biosynthesis by the protein kinase A and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WikiGenes - UMPS - uridine monophosphate synthetase [wikigenes.org]
- 13. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Pyrimidine Metabolism: A Technical Guide to the Biological Significance of 5'-UMP in Prokaryotes versus Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine 5'-monophosphate (5'-UMP), a fundamental pyrimidine (B1678525) nucleotide, stands at a critical juncture in the metabolic landscape of all living organisms. While its primary role as a precursor for nucleic acid synthesis is universally conserved, the nuances of its synthesis, regulation, and broader physiological implications diverge significantly between prokaryotes and eukaryotes. These differences not only provide insights into the divergent evolution of cellular processes but also present unique opportunities for therapeutic intervention, particularly in the realm of antimicrobial drug development. This in-depth technical guide explores the multifaceted biological significance of 5'-UMP, offering a comparative analysis of its roles in prokaryotic and eukaryotic cells. We delve into the core metabolic pathways, present key quantitative data, detail relevant experimental methodologies, and visualize complex cellular processes to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Core Metabolic Pathways of 5'-UMP
The cellular pool of 5'-UMP is maintained through two primary routes: the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1] While the fundamental chemistry of these pathways is conserved, the enzymatic machinery and its organization display striking differences between prokaryotes and eukaryotes.
De Novo Synthesis: A Tale of Two Strategies
The de novo synthesis of UMP involves a six-step enzymatic conversion of glutamine, aspartate, and bicarbonate into UMP.[2]
In Prokaryotes , these six reactions are catalyzed by six distinct, monofunctional enzymes.[3] This separation allows for a modular and potentially more flexible regulation of each step. The key regulatory enzyme in many bacteria is aspartate transcarbamoylase (ATCase), which is allosterically inhibited by the downstream product CTP and activated by ATP.[4]
In Eukaryotes , a remarkable example of gene fusion and metabolic channeling is observed. The first three steps of the pathway are catalyzed by a single trifunctional polypeptide known as CAD (Carbamoyl-phosphate synthetase II, Aspartate transcarbamoylase, and Dihydroorotase).[5] The final two steps are catalyzed by another bifunctional enzyme, UMP synthase (UMPS), which houses both orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine (B106555) 5'-monophosphate (OMP) decarboxylase activities.[6][7] This multienzyme organization is thought to enhance catalytic efficiency by channeling substrates between active sites and to facilitate coordinated regulation. In animals, the primary regulatory point is carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), which is feedback-inhibited by UDP and UTP and activated by PRPP and ATP.[4][8]
References
- 1. Regulation of pyrimidine biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of pyrazofurin-resistant HeLa cells with amplification of UMP synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism and Regulation of human UMP Synthase [ediss.uni-goettingen.de]
- 4. Uracil influences quorum sensing and biofilm formation in Pseudomonas aeruginosa and fluorouracil is an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 7. Molecular cloning and nucleotide sequence for the complete coding region of human UMP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Degradation and Catabolism of 5'-Uridine Monophosphate (UMP)
Introduction
5'-Uridine monophosphate (UMP) is a pivotal pyrimidine (B1678525) nucleotide central to a myriad of cellular processes. It serves as a fundamental building block for the synthesis of RNA and as a precursor for other essential pyrimidine nucleotides, including UTP, CTP, and dTTP, which are vital for genetic replication, transcription, and cell division.[1][2] Beyond its anabolic roles, the degradation and catabolism of UMP are equally critical for maintaining nucleotide homeostasis, recycling nitrogen, and preventing the accumulation of potentially toxic intermediates.[3] This technical guide provides a comprehensive overview of the UMP catabolic pathway, the enzymes involved, its regulation, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.
The Reductive Catabolic Pathway of UMP
The catabolism of UMP in most organisms, including mammals, proceeds via a reductive pathway, which contrasts with the oxidative degradation of purines.[4] The process begins with the dephosphorylation of UMP and culminates in the production of simple, water-soluble molecules that can be readily excreted or reintegrated into central metabolism.[5] The pathway ensures the complete breakdown of the pyrimidine ring.
The sequential steps are as follows:
-
Dephosphorylation to Uridine (B1682114): The pathway initiates with the removal of the phosphate (B84403) group from UMP to yield uridine. This reaction is catalyzed by various 5'-nucleotidases.[6][7] In some contexts, this step is part of a "directed overflow" mechanism to manage excess UMP.[8][9]
-
Conversion to Uracil: Uridine is then cleaved by uridine phosphorylase (UPase) into the free pyrimidine base, uracil, and ribose-1-phosphate.[6][10]
-
Reduction to Dihydrouracil (B119008): Uracil is reduced to 5,6-dihydrouracil in an NADPH-dependent reaction. This step is catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting enzyme of the entire pathway and a key point of regulation.[1][6][11]
-
Ring Opening to N-Carbamoyl-β-alanine: The dihydrouracil ring is hydrolytically opened by dihydropyrimidinase (DHP) to form N-carbamoyl-β-alanine (also known as β-ureidopropionate).[4][6]
-
Final Cleavage: In the final step, β-ureidopropionase (β-UPase) hydrolyzes N-carbamoyl-β-alanine to produce β-alanine, ammonia (B1221849) (NH₃), and carbon dioxide (CO₂).[3][4][6] These end products are highly soluble; β-alanine can be used in the synthesis of pantothenate or further metabolized, while the nitrogen is recycled for general metabolism, often contributing to urea (B33335) synthesis.[3][6]
Quantitative Data on Pyrimidine Catabolism
The activity of the core catabolic enzymes varies significantly across different tissues, indicating specialized roles in pyrimidine homeostasis. The liver is the primary site for pyrimidine degradation.
Table 1: Activity of Pyrimidine Degradation Enzymes in Normal Human Tissues Data derived from studies using radiolabeled substrates, representing typical distribution.
| Tissue | Dihydropyrimidine Dehydrogenase (DPD) Activity | Dihydropyrimidinase (DHP) Activity | β-Ureidopropionase (β-UPase) Activity |
| Liver | High | High | High |
| Kidney | Moderate | High | High |
| Spleen | High | Low | Low |
| Bronchus | Moderate | Low | Low |
| Other Tissues | Detectable but low | Low to undetectable | Low to undetectable |
| Source: Based on data showing the entire pyrimidine catabolic pathway is predominantly confined to the liver and kidney, with DPD activity being more widespread.[12] |
Table 2: Representative Concentration Ranges of Pyrimidine Metabolites in Human Urine Concentrations are expressed in mmol/mol of creatinine (B1669602) and can vary based on age, diet, and physiological state.
| Metabolite | Concentration Range (mmol/mol creatinine) |
| Uracil | 1.0 - 10.0 |
| Dihydrouracil | < 1.0 |
| β-Alanine | 5.0 - 50.0 |
| β-Aminoisobutyrate* | 1.0 - 20.0 |
| Note: β-Aminoisobutyrate is the end product of thymine, not uracil, catabolism but is included for context as it follows a parallel pathway.[5][13] |
Experimental Protocols
Accurate measurement of metabolites and enzyme activities is crucial for studying UMP catabolism. Below are detailed protocols for key experimental procedures.
Protocol 1: Quantification of Pyrimidine Metabolites by LC-MS/MS
This method allows for the sensitive and specific quantification of UMP and its downstream catabolites in biological samples.
Methodology:
-
Sample Preparation (from Tissue):
-
Accurately weigh 30-50 mg of frozen tissue.
-
Homogenize the tissue in a suitable ice-cold buffer (e.g., phosphate-buffered saline).
-
Perform protein precipitation by adding a strong acid (e.g., perchloric acid or trichloroacetic acid) or cold organic solvent (e.g., methanol/acetonitrile (B52724) mixture).[14]
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Carefully collect the supernatant. If an acid was used, neutralize the sample with a base (e.g., potassium carbonate).
-
Centrifuge again to remove any precipitate and transfer the final supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Employ a reverse-phase C18 column or a specialized column for polar metabolites (e.g., HILIC or a metal-free column to reduce peak tailing for phosphorylated compounds).[15]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry:
-
Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.[15]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. Pre-determine the precursor-to-product ion transitions for each target metabolite.
-
-
Quantification: Generate a standard curve using known concentrations of each analyte. Quantify the metabolites in the samples by comparing their peak areas to the standard curve. The use of stable isotope-labeled internal standards is highly recommended for accuracy.
-
Protocol 2: Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay
This protocol measures the activity of the rate-limiting enzyme, DPD, using a radiolabeled substrate.
Methodology:
-
Preparation of Tissue Homogenate:
-
Prepare tissue homogenates (e.g., from liver) in an ice-cold buffer (e.g., potassium phosphate buffer with EDTA and dithiothreitol).
-
Centrifuge to obtain a cytosolic supernatant fraction (S9 or S100).
-
Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the buffer, NADPH (as a cofactor), and the tissue supernatant.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding a radiolabeled substrate, such as [³H]-thymine or [¹⁴C]-5-fluorouracil.[12][14]
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
-
Product Separation and Quantification:
-
Centrifuge the stopped reaction mixture to pellet precipitated protein.
-
Separate the radiolabeled substrate from the radiolabeled product (e.g., [³H]-dihydrothymine) in the supernatant using HPLC with a reverse-phase column.[14]
-
Collect fractions from the HPLC eluent and quantify the radioactivity in each fraction corresponding to the substrate and product peaks using a liquid scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of product formed based on the radioactivity counts.
-
Express the DPD activity as pmol or nmol of product formed per minute per milligram of protein.
-
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 6. dennisnderitu.wordpress.com [dennisnderitu.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine homeostasis is accomplished by directed overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Activity of pyrimidine degradation enzymes in normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Uridine Monophosphate (5'-UMP) as a Signaling Molecule in Cellular Processes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Uridine monophosphate (UMP) is a pyrimidine (B1678525) ribonucleotide, fundamentally recognized as a monomeric building block for RNA synthesis.[1] Beyond this canonical role, emerging evidence has illuminated the function of 5'-UMP as a versatile signaling molecule in a variety of cellular processes. It exerts its influence through both extracellular and intracellular mechanisms, impacting cell differentiation, metabolism, and survival. This technical guide provides an in-depth overview of the signaling roles of 5'-UMP, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
Extracellular Signaling via P2Y Receptors
Extracellular nucleotides, including UMP, can function as signaling molecules by interacting with purinergic P2Y receptors, a family of G protein-coupled receptors (GPCRs).[2] While uridine (B1682114) diphosphate (B83284) (UDP) and uridine triphosphate (UTP) are the primary physiological agonists for several P2Y subtypes, UMP and its derivatives have been shown to interact with these receptors, sometimes with significant potency and selectivity.[3][4]
Interaction with P2Y Receptor Subtypes
The activation of P2Y receptors by uracil (B121893) nucleotides typically initiates downstream signaling cascades through Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5] The interaction of UMP with these receptors is nuanced; it is generally considered a weak agonist compared to UDP and UTP. However, structural modifications to the UMP molecule can produce potent and selective agonists for specific P2Y subtypes.[3]
For instance, modifications at the 2-position of the uracil ring can significantly alter agonist activity. The derivative 2-phenethylthio-UMP shows a notable EC50 value of 1.3 μM at the P2Y2 receptor, with over 70-fold selectivity against P2Y4 and P2Y6 receptors.[3] This highlights the potential for developing subtype-selective P2Y receptor modulators based on the UMP scaffold.
Downstream Signaling Pathway
The canonical signaling pathway following the activation of Gq-coupled P2Y receptors by a UMP-related agonist is depicted below.
Intracellular Signaling Roles
Intracellularly, 5'-UMP is a critical metabolite in the de novo and salvage pathways of pyrimidine synthesis.[6] Beyond its metabolic function, fluctuations in intracellular UMP levels have been shown to act as a signaling cue, regulating fundamental cellular processes such as myogenic differentiation, mitochondrial biogenesis, and programmed cell death.
Regulation of Myogenic Differentiation and Mitochondrial Biogenesis
Studies in C2C12 myoblast cells have demonstrated that 5'-UMP promotes myogenic differentiation and mitochondrial biogenesis.[3] Treatment of these cells with 5'-UMP leads to an increased expression of myogenin, a key regulatory factor for the fusion of myoblasts into myotubes. Concurrently, 5'-UMP upregulates Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[3] This dual action suggests a coordinated role for 5'-UMP in enhancing muscle development and metabolic capacity. The therapeutic potential of this pathway is being explored for preventing muscle atrophy.[7][8]
The proposed intracellular signaling cascade is illustrated below.
Connection to Programmed Cell Death (PCD)
In C. elegans, the availability of UMP through de novo synthesis is essential for programmed cell death (PCD).[7][9] Metabolic stress induced by UMP depletion, in conjunction with other cellular stressors, can trigger compensatory pathways like autophagy and the upregulation of mitochondrial chaperones to protect against cell death.[9] This establishes a direct link between nucleotide metabolism and the regulation of apoptosis, highlighting the role of UMP as a critical metabolic checkpoint for cell fate decisions.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on 5'-UMP and its derivatives as signaling molecules.
Table 1: Activity of 5'-UMP Derivatives at Human P2Y Receptors
| Compound | Modification | Receptor Target | EC50 (μM) | Selectivity | Reference |
|---|---|---|---|---|---|
| 2-Phenethylthio-UMP | 2-thioether substitution | P2Y2 | 1.3 | >70-fold vs P2Y4/P2Y6 | [3] |
| iso-CMP (13g) | 2-keto group to NH | P2Y4 | 4.98 | >20-fold vs P2Y2/P2Y6 | [3][4] |
| N3-Phenacyl-β,γ-dichloromethylene-UTP (14b) | N3 and phosphate (B84403) modification of UTP | P2Y6 | 0.142 | 6-fold vs P2Y2, >50-fold vs P2Y4 | [3] |
Note: Data for derivatives are presented as they are often more potent and selective than unmodified UMP, which generally shows weak activity.
Table 2: Intracellular Effects of 5'-UMP in C2C12 Myoblasts
| Parameter | 5'-UMP Concentration | Observed Effect | Reference |
|---|---|---|---|
| Myogenin mRNA levels | 1-5 mM | Dose-dependent increase | [3] |
| PGC-1α mRNA levels | 1-5 mM | Dose-dependent increase | [3] |
| Myh7 mRNA levels | 1-5 mM | Significant increase | [3] |
| Mitochondrial DNA (mtDNA) copy number | 1-5 mM | Dose-dependent increase | [3] |
| Myotube diameter | 1 mM | Significant increase | [3] |
| Atrogin-1 and MuRF1 mRNA levels (dexamethasone-induced) | Not specified | Decrease |[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate 5'-UMP signaling.
Protocol for P2Y Receptor Activation: Calcium Mobilization Assay
This protocol measures the activation of Gq-coupled P2Y receptors by detecting transient increases in intracellular calcium concentration.
Workflow Diagram:
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., HeLa, CHO, or 1321N1 astrocytoma cells).
-
Black, clear-bottom 96-well microplates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
5'-UMP or its analogs.
-
Fluorescence microplate reader with automated injection and kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.[10]
-
Dye Preparation: Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS with HEPES).[10]
-
Dye Loading: Remove culture medium from cells and add 100 µL of the loading solution to each well. Incubate for 1 hour at 37°C in the dark.[11]
-
Washing: Wash the cell monolayer twice with 100 µL of HBSS with HEPES to remove extracellular dye. Add a final 100 µL of HBSS with HEPES to each well.[11]
-
Assay Measurement: a. Place the plate in the fluorescence reader. b. Measure baseline fluorescence for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).[10] c. Use the automated injector to add the 5'-UMP analog at various concentrations. d. Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds to capture the calcium flux.[12]
-
Data Analysis: Calculate the change in fluorescence over baseline. Plot the peak response against the agonist concentration to determine the EC50 value using non-linear regression.
Protocol for Quantifying Intracellular 5'-UMP by LC-MS/MS
This protocol provides a method for the accurate quantification of 5'-UMP from cell lysates using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cultured cells.
-
Ice-cold 0.9% normal saline.
-
Ice-cold 70% methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled UMP or another nucleotide like 2-chloro-adenosine-5'-triphosphate).
-
Centrifugal filters (e.g., 3000 MW cutoff).[13]
-
LC-MS/MS system with an appropriate column (e.g., C18 reverse-phase).
Procedure:
-
Cell Harvesting: Wash cultured cells with ice-cold 0.9% saline. Quench metabolism by adding 1 mL of ice-cold 70% methanol with internal standard per ~1-5 million cells.
-
Nucleotide Extraction: Store samples at -20°C overnight to facilitate cell lysis and nucleotide extraction.
-
Sample Clarification: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Sample Concentration: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in an appropriate buffer for LC-MS/MS analysis (e.g., 40 µL of 1 mM ammonium (B1175870) phosphate buffer, pH 7.4).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use an ion-pairing buffer for separation on a C18 column.[14]
-
Quantification: Generate a standard curve using known concentrations of a 5'-UMP standard. Quantify the amount of 5'-UMP in the samples by comparing its peak area to that of the internal standard and referencing the standard curve.
Implications for Drug Development
The dual role of 5'-UMP in cellular signaling presents multiple avenues for therapeutic intervention.
-
P2Y Receptor Modulation: The development of selective agonists or antagonists for P2Y receptors based on the UMP scaffold could be valuable for treating inflammatory diseases, as P2Y6 activation is linked to chemokine production.[5]
-
Metabolic Pathway Targeting: In oncology, the reliance of cancer cells on de novo pyrimidine synthesis makes the enzymes in this pathway, such as UMP synthase (UMPS), attractive targets.[6] Modulating UMPS activity could sensitize cancer cells to chemotherapies like 5-fluorouracil (B62378) (5-FU), which is a UMP analog.[15][16][17]
-
Muscle Atrophy and Degenerative Diseases: The ability of 5'-UMP to promote myogenic differentiation and mitochondrial biogenesis suggests its potential as a therapeutic agent to combat muscle atrophy associated with disuse, aging (sarcopenia), or disease.[7][8]
Conclusion
5'-Uridine monophosphate is an important signaling molecule with distinct extracellular and intracellular functions. While its role as a direct, high-potency agonist at P2Y receptors is limited compared to UDP and UTP, its derivatives represent a promising class of selective modulators. Intracellularly, 5'-UMP acts as a critical signaling hub that links cellular metabolism to fundamental processes like differentiation, mitochondrial function, and cell death. A thorough understanding of these signaling pathways, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for researchers aiming to unravel the complexities of cellular regulation and develop novel therapeutic strategies.
References
- 1. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y receptor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5′-UMP inhibited muscle atrophy due to detraining: a randomized, double-blinded, placebo-controlled, parallel-group comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. 5′-UMP inhibited muscle atrophy due to detraining: a randomized, double-blinded, placebo-controlled, parallel-group com… [ouci.dntb.gov.ua]
- 14. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decreased levels of UMP kinase as a mechanism of fluoropyrimidine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uricase sensitizes hepatocellular carcinoma cells to 5-fluorouracil through uricase-uric acid-UMP synthase axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing 5'-Uridine Monophosphate (5'-UMPS) in In Vitro Transcription Assays for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a fundamental technique for synthesizing RNA molecules in a cell-free environment. This method is pivotal in various research and therapeutic applications, including functional genomics, RNA interference studies, and the production of mRNA for vaccines and therapeutics. Conventionally, IVT initiation utilizes nucleoside triphosphates (NTPs), resulting in an RNA molecule with a 5'-triphosphate terminus. However, for specific downstream applications such as enzymatic ligation, the generation of RNA with a 5'-monophosphate is highly advantageous.
This can be achieved through a non-canonical initiation approach using a nucleoside monophosphate as the initiating nucleotide. The bacteriophage T7 RNA polymerase, a key enzyme in many IVT systems, can utilize nucleotide monophosphates to initiate transcription, providing a direct method for synthesizing 5'-monophosphorylated RNA. While the use of 5'-guanosine monophosphate (GMP) for this purpose is more commonly documented, the principles can be extended to other nucleotides, including 5'-uridine monophosphate (5'-UMPS), to generate RNAs with a 5'-uridine monophosphate end.
These application notes provide a comprehensive guide to utilizing this compound in in vitro transcription assays. Detailed protocols, based on established methods for non-canonical initiation, and a summary of expected outcomes are presented to assist researchers in successfully implementing this technique.
Principle of this compound Initiated Transcription
The initiation of transcription by T7 RNA polymerase typically occurs at a specific promoter sequence on a DNA template. The polymerase recognizes the promoter and initiates RNA synthesis, incorporating the first nucleotide as a triphosphate. The consensus T7 promoter sequence often dictates a guanosine (B1672433) as the initiating nucleotide. However, T7 RNA polymerase exhibits some flexibility and can initiate transcription with other nucleotides at the +1 position, albeit with varying efficiencies.
In a standard IVT reaction, uridine (B1682114) triphosphate (UTP) would be the substrate for incorporating uridine at the 5'-end, leading to a 5'-triphosphate on the nascent RNA chain. By providing a high concentration of this compound relative to UTP, the polymerase can be prompted to use the monophosphate for initiation. This non-canonical initiation results in the direct synthesis of RNA with a 5'-monophosphate, bypassing the need for subsequent enzymatic dephosphorylation. The efficiency of this process is influenced by the ratio of this compound to UTP in the reaction mixture.
Key Applications
The synthesis of RNA with a 5'-monophosphate terminus using this compound is particularly valuable for the following applications:
-
RNA Ligation: Essential for constructing chimeric RNAs, circular RNAs, and for attaching adapters for sequencing. T4 RNA ligase, a commonly used enzyme for these purposes, requires a 5'-monophosphate and a 3'-hydroxyl group on the RNA substrates.
-
5'-End Labeling: Facilitates the attachment of labels, such as fluorescent dyes or biotin, to the 5'-monophosphate for detection and imaging purposes.
-
Enzymatic Assays: Preparation of specific substrates for enzymes that recognize or require a 5'-monophosphate for their activity.
Experimental Protocols
The following protocols are adapted from established methods for GMP-initiated transcription and should be optimized for specific experimental needs.
Protocol 1: In Vitro Transcription with this compound for 5'-Monophosphate RNA Synthesis
This protocol describes a standard 20 µL in vitro transcription reaction designed to favor initiation with this compound.
Materials:
-
Linearized DNA template with a T7 promoter (0.5 - 1.0 µg)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl)
-
ATP, CTP, GTP solution (10 mM each)
-
UTP solution (10 mM)
-
This compound solution (100 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice. Keep enzymes and RNase inhibitor on ice.
-
In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 5x Transcription Buffer | 4.0 | 1x |
| ATP, CTP, GTP (10 mM each) | 2.0 | 1 mM each |
| UTP (10 mM) | 0.2 | 0.1 mM |
| This compound (100 mM) | 2.0 | 10 mM |
| Linearized DNA template (0.5 µg) | X | 25 ng/µL |
| RNase Inhibitor | 1.0 | 2 U/µL |
-
Mix the components gently by pipetting up and down.
-
Add 1.0 µL of T7 RNA Polymerase (50 units) to the reaction mixture.
-
Mix gently and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Proceed with RNA purification using a standard method such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based purification kit.
-
Resuspend the purified RNA in nuclease-free water or a suitable buffer.
-
Analyze the RNA product by gel electrophoresis and quantify the yield by spectrophotometry.
Note: The ratio of this compound to UTP is critical for efficient 5'-monophosphate RNA synthesis. A molar ratio of 100:1 (this compound:UTP) is a good starting point. This ratio can be further optimized to maximize the yield of 5'-monophosphorylated RNA.
Protocol 2: Analysis of 5'-Monophosphate RNA by Ligation Assay
This protocol provides a method to indirectly verify the presence of a 5'-monophosphate on the synthesized RNA by assessing its ligation efficiency.
Materials:
-
5'-monophosphate RNA (from Protocol 1)
-
Control RNA with 5'-triphosphate end
-
Control RNA with 5'-hydroxyl end (e.g., dephosphorylated)
-
3'-end labeled RNA oligo with a 3'-hydroxyl group
-
T4 RNA Ligase 1
-
10x T4 RNA Ligase Reaction Buffer
-
Nuclease-free water
Procedure:
-
Set up the following ligation reactions in nuclease-free microcentrifuge tubes:
| Component | Test Reaction (µL) | Positive Control (µL) | Negative Control (µL) |
| Nuclease-free water | Up to 20 | Up to 20 | Up to 20 |
| 10x T4 RNA Ligase Buffer | 2.0 | 2.0 | 2.0 |
| 5'-monophosphate RNA (1 µg) | X | - | - |
| Control 5'-PPP RNA (1 µg) | - | X | - |
| Control 5'-OH RNA (1 µg) | - | - | X |
| 3'-end labeled RNA oligo | 1.0 | 1.0 | 1.0 |
| T4 RNA Ligase 1 | 1.0 | 1.0 | 1.0 |
-
Incubate the reactions at 16°C overnight or at 37°C for 1 hour.
-
Stop the reaction by adding an equal volume of 2x RNA loading dye.
-
Analyze the ligation products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the labeled RNA.
Expected Results: A significant amount of ligated product (higher molecular weight band) should be observed in the test reaction containing the RNA synthesized with this compound. The positive control with 5'-monophosphate RNA should also show a strong ligated band. The negative controls with 5'-triphosphate and 5'-hydroxyl RNAs should show little to no ligation product.
Quantitative Data
Table 1: Expected Trends in 5'-Monophosphate RNA Synthesis with Varying NMP:NTP Ratios
| NMP:NTP Ratio | Expected Percentage of 5'-Monophosphate RNA | Expected Relative RNA Yield |
| 1:1 | Low | High |
| 5:1 | Moderate | Moderate to High |
| 10:1 | High | Moderate |
| 50:1 | Very High | Low to Moderate |
| 100:1 | >90% | Low |
Note: This table is based on trends observed with GMP-initiated transcription and serves as a guideline for optimizing this compound-initiated reactions. Actual yields will vary depending on the template, polymerase activity, and other reaction conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low RNA Yield | Suboptimal this compound:UTP ratio. | Optimize the molar ratio of this compound to UTP. Start with a 10:1 ratio and test higher ratios. |
| Inhibition of T7 RNA Polymerase by high monophosphate concentration. | Ensure the total nucleotide concentration does not significantly inhibit the polymerase. Consider titrating the T7 RNA Polymerase concentration. | |
| Poor quality of DNA template. | Use a highly purified, linearized DNA template. Ensure it is free of RNases and other inhibitors. | |
| Low Percentage of 5'-Monophosphate RNA | Insufficient this compound concentration relative to UTP. | Increase the molar ratio of this compound to UTP. Ratios of 50:1 or 100:1 can significantly increase the proportion of 5'-monophosphate RNA. |
| Contamination of this compound with UTP. | Use high-purity this compound to avoid unintentional introduction of UTP. | |
| Smearing of RNA on Gel | RNase contamination. | Use RNase-free reagents, tips, and tubes. Wear gloves and work in a clean environment. Add a higher concentration of RNase inhibitor. |
| Template degradation. | Ensure the DNA template is intact and properly stored. |
Visualizations
Experimental Workflow
Caption: General workflow of an in vitro transcription assay using this compound.
Logical Relationship of this compound Initiation
Caption: Non-canonical transcription initiation with this compound.
Conclusion
The use of 5'-uridine monophosphate in in vitro transcription assays provides a direct and efficient method for the synthesis of RNA with 5'-monophosphate ends. This technique is particularly valuable for researchers engaged in applications that necessitate RNA ligation, such as the construction of complex RNA molecules and preparation for next-generation sequencing. By carefully optimizing the reaction conditions, particularly the molar ratio of this compound to UTP, it is possible to achieve a high proportion of 5'-monophosphorylated RNA. The protocols and guidelines presented in these application notes serve as a starting point for the successful implementation of this valuable technique in your research.
metabolic labeling of RNA with 5'-ethynyluridine to track 5'-UMPS incorporation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and track newly synthesized RNA is crucial for understanding the dynamic regulation of gene expression. Metabolic labeling with nucleoside analogs offers a powerful tool to study RNA transcription, processing, decay, and localization in living cells. 5'-Ethynyluridine (5'-EU) is a cell-permeable uridine (B1682114) analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases.[1][2] The ethynyl (B1212043) group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of a fluorescent dye or an affinity tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click" chemistry.[1][2] This method provides a sensitive and versatile platform for the visualization and analysis of newly transcribed RNA in a variety of biological contexts.[3][4]
These application notes provide a detailed overview of the principles and protocols for metabolic labeling of RNA with 5'-EU to track 5'-uridine monophosphate (5'-UMP) incorporation, enabling the study of nascent RNA synthesis.
Principle of the Method
The metabolic labeling of RNA with 5'-EU is a two-step process:
-
Incorporation of 5'-EU into Nascent RNA: Cells are incubated with 5'-EU, which is actively transported into the cell and subsequently phosphorylated to 5'-EU triphosphate (5'-EUTP). Cellular RNA polymerases recognize 5'-EUTP as an analog of UTP and incorporate it into newly synthesized RNA transcripts in place of uridine monophosphate (5'-UMP).[4]
-
Detection via Click Chemistry: The ethynyl group on the incorporated 5'-EU allows for a highly specific and efficient reaction with an azide-containing molecule, such as a fluorescent dye or biotin, in the presence of a copper(I) catalyst.[2] This "click" reaction covalently links the detection molecule to the nascent RNA, enabling its visualization by microscopy or its isolation for downstream analysis like sequencing.[5]
Applications
The 5'-EU metabolic labeling technique has a broad range of applications in molecular and cell biology, including:
-
Visualizing global RNA synthesis: Spatially and temporally resolving transcriptional activity within cells and tissues.[6][7]
-
Studying RNA dynamics: Performing pulse-chase experiments to measure RNA turnover and decay rates.[8][9]
-
Investigating RNA processing: Analyzing the kinetics of pre-mRNA splicing and other processing events.[10]
-
Cell-specific RNA labeling: In combination with genetic tools, enabling the study of transcription in specific cell populations within a complex tissue.[11]
-
High-throughput sequencing of nascent RNA: Isolating newly synthesized transcripts for quantitative analysis of the nascent transcriptome (EU-RNA-seq).[5]
-
Mitochondrial transcription analysis: Labeling and visualizing nascent mitochondrial RNA.[12]
Data Presentation
Table 1: Recommended 5'-EU Labeling Conditions for Cultured Cells
| Cell Type | 5'-EU Concentration | Incubation Time | Application | Reference |
| HeLa | 0.1 - 1 mM | 1 - 24 hours | Global RNA synthesis, Splicing kinetics | [10][13] |
| NIH 3T3 | 1 mM | 24 hours | Imaging cellular transcription | [2] |
| Cultured Hippocampal Neurons | 0.5 - 5 mM | 6 hours | Visualization of newly synthesized neuronal RNA | [3] |
| HEK293T | 1 mM | 5 hours | RNA metabolic labeling | [11] |
| Human Embryonic Kidney (HEK293) | Not specified | Not specified | RNA labeling | [14] |
Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup. High concentrations of 5'-EU (e.g., 10 mM) may lead to precipitation.[3]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5'-EU in Cultured Cells
Materials:
-
Cells of interest cultured on coverslips or in appropriate culture plates
-
5'-Ethynyluridine (5'-EU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (see Protocol 2)
Procedure:
-
Cell Seeding: Seed cells on coverslips or in culture plates to achieve the desired confluency for the experiment.
-
5'-EU Labeling: Prepare a stock solution of 5'-EU in DMSO. Dilute the 5'-EU stock solution in pre-warmed cell culture medium to the desired final concentration (refer to Table 1).
-
Remove the existing culture medium from the cells and replace it with the 5'-EU-containing medium.
-
Incubate the cells for the desired period (e.g., 1-6 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Fixation: After incubation, remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells by incubating with the permeabilization solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Proceed immediately to the click chemistry reaction for detection.
Protocol 2: Click Chemistry Detection of 5'-EU-labeled RNA
Materials:
-
5'-EU-labeled, fixed, and permeabilized cells
-
Azide-conjugated fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
PBS
Click Chemistry Reaction Cocktail (prepare fresh):
-
For a 1 mL reaction volume:
-
Azide-conjugated dye (e.g., 1-10 µM final concentration)
-
10 µL of 100 mM CuSO4 stock solution (1 mM final concentration)
-
20 µL of 500 mM Sodium Ascorbate (B8700270) stock solution (10 mM final concentration)
-
Bring the final volume to 1 mL with PBS.
-
Procedure:
-
Prepare the click chemistry reaction cocktail immediately before use. Add the components in the order listed, with the sodium ascorbate added last to initiate the reaction.
-
Remove the PBS from the permeabilized cells and add the click chemistry reaction cocktail.
-
Incubate the cells for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Visualize the fluorescently labeled nascent RNA using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and detection of nascent RNA using 5'-EU.
Caption: Copper(I)-catalyzed click chemistry reaction for labeling 5'-EU containing RNA.
Caption: Cellular uptake and incorporation of 5'-EU into nascent RNA.
Important Considerations and Potential Pitfalls
-
Specificity: While 5'-EU is primarily incorporated into RNA, some studies have shown that in certain organisms and cell types, it can be converted to its deoxyribose form and incorporated into DNA.[14][15] It is crucial to perform appropriate controls, such as DNase treatment or co-labeling with a DNA synthesis marker like BrdU or EdU, to ensure the specificity of RNA labeling.
-
Toxicity: High concentrations of 5'-EU or prolonged incubation times may have cytotoxic effects. It is recommended to perform a dose-response curve and a cell viability assay to determine the optimal, non-toxic labeling conditions for the specific cell type being studied.
-
Transcription Inhibition Control: To confirm that the observed signal is due to active transcription, a negative control experiment should be performed by pre-treating the cells with a transcription inhibitor, such as Actinomycin D, before adding 5'-EU.[3]
Conclusion
Metabolic labeling of RNA with 5'-ethynyluridine provides a robust and versatile method for studying the dynamics of RNA synthesis. The combination of in vivo labeling with a highly specific and efficient click chemistry detection system allows for sensitive and high-resolution analysis of nascent RNA. By following the detailed protocols and considering the important experimental parameters outlined in these application notes, researchers can successfully employ this powerful technique to gain valuable insights into the intricate world of RNA biology.
References
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. pnas.org [pnas.org]
- 3. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. EU (5-Ethynyl Uridine) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 8. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study of the RNA splicing kinetics via in vivo 5-EU labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-ethynyl uridine labeling of nascent mitochondrial genome transcription [protocols.io]
- 13. academic.oup.com [academic.oup.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
Synthesis of Radiolabeled 5'-Uridine Monophosphate (5'-UMP) for Tracer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled nucleotides are indispensable tools in biomedical research and drug development, enabling the precise tracking and quantification of metabolic processes. 5'-Uridine monophosphate (5'-UMP), a key intermediate in pyrimidine (B1678525) metabolism, is crucial for the synthesis of RNA and other essential biomolecules. Tracer studies utilizing radiolabeled 5'-UMP provide invaluable insights into nucleotide biosynthesis, salvage pathways, and the mechanisms of action of therapeutic agents that target these pathways. This document provides detailed application notes and protocols for the synthesis of radiolabeled 5'-UMP, incorporating isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and phosphorus-32 (B80044) (³²P).
Applications in Tracer Studies
Radiolabeled 5'-UMP is instrumental in a variety of tracer studies, including:
-
Metabolic Pathway Analysis: Tracing the incorporation of labeled uridine (B1682114) or orotate (B1227488) into UMP and subsequent downstream metabolites allows for the elucidation of de novo and salvage pathway kinetics.
-
Enzyme Activity Assays: Radiolabeled substrates are used to determine the activity of enzymes involved in pyrimidine metabolism, such as orotate phosphoribosyltransferase (OPRT) and uridine kinase.
-
Drug Development: Evaluating the effect of novel drug candidates on nucleotide metabolism by monitoring changes in the synthesis and flux of radiolabeled 5'-UMP.
-
Cell Proliferation Studies: Assessing the rate of RNA synthesis in response to various stimuli or therapeutic interventions by measuring the incorporation of radiolabeled UMP.
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces UMP from simpler precursor molecules. Understanding this pathway is critical for designing and interpreting tracer studies with radiolabeled 5'-UMP.
Caption: De novo pyrimidine biosynthesis pathway leading to 5'-UMP.
Synthesis of Radiolabeled 5'-UMP
The choice of radionuclide and synthetic method depends on the specific application, desired specific activity, and available starting materials. Both enzymatic and chemical methods can be employed.
Data Presentation: Comparison of Radiolabeling Methods
| Radiolabel | Method | Precursor | Typical Specific Activity | Typical Radiochemical Yield | Advantages | Disadvantages |
| ³²P | Enzymatic (Kinase) | [γ-³²P]ATP + Uridine | High (>3000 Ci/mmol) | 50-70% | High specific activity, relatively simple procedure. | Short half-life of ³²P (14.3 days). |
| ¹⁴C | Enzymatic (UPRT) | [¹⁴C]Uracil + PRPP | Moderate (40-60 mCi/mmol) | >60% | Long half-life of ¹⁴C (~5730 years), stable label. | Lower specific activity compared to ³²P. |
| ¹⁴C | Chemical | [¹⁴C]Cytidine Monophosphate | Moderate (40-50 mCi/mmol) | Variable | Allows for specific labeling positions. | Multi-step, requires stringent purification. |
| ³H | Chemical (Catalytic Reduction) | Halogenated Uridine Precursor | High (15-30 Ci/mmol) | Variable | High specific activity. | Potential for label instability, requires specialized handling of tritium gas. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [α-³²P]5'-UMP
This protocol is adapted from methods for synthesizing [α-³²P] nucleoside triphosphates from monophosphates.
Materials:
-
Uridine 5'-monophosphate (UMP)
-
[γ-³²P]ATP (high specific activity)
-
Nucleoside monophosphate kinase (NMPK) (e.g., from yeast)
-
Pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM KCl, 1 mM DTT
-
DEAE-Sephadex column
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:
-
UMP (to a final concentration of 1 mM)
-
[γ-³²P]ATP (e.g., 100 µCi)
-
PEP (to a final concentration of 5 mM)
-
NMPK (e.g., 5-10 units)
-
Pyruvate kinase (e.g., 5-10 units)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Spot a small aliquot of the reaction mixture onto a PEI-cellulose TLC plate and develop the chromatogram using a suitable solvent system (e.g., 0.75 M KH₂PO₄, pH 3.5). Visualize the spots by autoradiography. The conversion of UMP to UDP and then UTP will be observed.
-
Conversion to UMP (if starting from UTP): If the desired product is [α-³²P]5'-UMP and the reaction has proceeded to [α-³²P]5'-UTP, the triphosphate can be converted back to the monophosphate using a phosphatase, though this protocol aims for direct phosphorylation. For direct synthesis of [α-³²P]5'-UMP, the reaction is driven by the kinase.
-
Purification: Purify the radiolabeled 5'-UMP from the reaction mixture using a DEAE-Sephadex column. Elute with a linear gradient of triethylammonium (B8662869) bicarbonate buffer (e.g., 0.05 M to 1 M).
-
Analysis:
-
Radiochemical Purity: Analyze the purified fractions by TLC and autoradiography to determine the radiochemical purity.
-
Quantification: Quantify the amount of radiolabeled 5'-UMP by scintillation counting.
-
Specific Activity: Determine the specific activity by measuring the total radioactivity and the total amount of UMP (labeled and unlabeled).
-
Caption: Workflow for the enzymatic synthesis of [α-³²P]5'-UMP.
Protocol 2: Chemoenzymatic Synthesis of [¹⁴C]5'-UMP
This protocol utilizes uracil (B121893) phosphoribosyltransferase (UPRT) to synthesize [¹⁴C]5'-UMP from [¹⁴C]uracil.
Materials:
-
[¹⁴C]Uracil (with known specific activity)
-
5-Phospho-α-D-ribose 1-pyrophosphate (PRPP)
-
Uracil phosphoribosyltransferase (UPRT) (e.g., from Thermus thermophilus)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:
-
[¹⁴C]Uracil (e.g., 10 µCi)
-
PRPP (in slight molar excess to [¹⁴C]uracil)
-
UPRT (e.g., 1-5 units)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 70°C for UPRT from Thermus thermophilus) for 1-4 hours.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold ethanol (B145695) or by heating to denature the enzyme.
-
Purification:
-
Centrifuge the mixture to pellet the denatured protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the [¹⁴C]5'-UMP using reverse-phase HPLC. A common mobile phase system is a gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) in an aqueous buffer and an organic solvent like acetonitrile.
-
-
Analysis:
-
Identification: The retention time of the product should match that of a non-radiolabeled 5'-UMP standard.
-
Radiochemical Purity: The radiochromatogram from the HPLC analysis will indicate the radiochemical purity.
-
Quantification and Specific Activity: The amount of radioactivity in the purified product peak is measured by the online radioactivity detector or by collecting fractions and performing liquid scintillation counting. The specific activity is calculated based on the total radioactivity and the amount of UMP synthesized (which can be determined from the UV absorbance if a standard curve is available).
-
Caption: Workflow for the chemoenzymatic synthesis of [¹⁴C]5'-UMP.
Protocol 3: Chemical Synthesis of 5'-UMP (Adaptable for Radiolabeling)
Materials:
-
Uridine (or radiolabeled uridine)
-
Phosphoryl chloride (POCl₃) or another suitable phosphorylating agent
-
Triethyl phosphate
-
Pyridine
-
Water
-
Dowex resin (pyridinium form)
-
Ethanol
Procedure (Conceptual Outline):
-
Phosphorylation: Uridine is dissolved in a suitable solvent like triethyl phosphate and cooled. A phosphorylating agent, such as phosphoryl chloride, is added dropwise. The reaction is typically carried out at a low temperature.
-
Hydrolysis: The reaction mixture is then carefully hydrolyzed with water or an aqueous buffer to yield the 5'-monophosphate.
-
Purification: The crude product is purified, often by ion-exchange chromatography using a resin like Dowex (pyridinium form). Elution with a water-pyridine-acetic acid buffer system can be used.
-
Isolation: The fractions containing the 5'-UMP are pooled, and the product is isolated, for example, by precipitation with ethanol.
-
Analysis: The final product is analyzed for purity by methods such as HPLC and NMR spectroscopy. For radiolabeled products, radiochemical purity would be assessed by radio-TLC or radio-HPLC.
Note: The chemical synthesis of radiolabeled compounds should only be performed by trained personnel in a licensed radiochemistry facility due to the hazards associated with handling radioactive materials and reactive chemicals.
Conclusion
The synthesis of radiolabeled 5'-UMP is a critical capability for researchers investigating nucleotide metabolism and developing new therapeutic agents. The choice between enzymatic and chemical synthesis methods will depend on the specific requirements of the tracer study. Enzymatic methods generally offer high specificity and are often simpler to perform for producing high specific activity ³²P-labeled UMP or by using radiolabeled precursors like ¹⁴C-uracil. Chemical synthesis provides versatility in labeling positions but can be more complex. The protocols and data presented here provide a comprehensive guide for the preparation and application of radiolabeled 5'-UMP in tracer studies.
Application Notes and Protocols for Studying Nucleoside Monophosphate Kinases Using 5'-Uridine Monophosphate (5'-UMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside monophosphate (NMP) kinases are essential enzymes that catalyze the phosphorylation of nucleoside monophosphates to their corresponding diphosphates, a critical step in the synthesis of nucleoside triphosphates required for DNA and RNA synthesis.[1][2] Among these, UMP/CMP kinase (EC 2.7.4.14) plays a pivotal role in the pyrimidine (B1678525) salvage pathway by phosphorylating 5'-uridine monophosphate (5'-UMP) and 5'-cytidine monophosphate (5'-CMP) to their respective diphosphates, UDP and CDP.[1][2] This enzyme is also crucial in the activation of several clinically important antiviral and anticancer pyrimidine nucleoside analog prodrugs.[2] The study of NMP kinases, with 5'-UMP as a substrate, is therefore fundamental to understanding nucleotide metabolism and for the development of novel therapeutics.
These application notes provide a comprehensive guide for researchers utilizing 5'-UMP to characterize the activity of NMP kinases. Included are detailed experimental protocols for common assay methods, a summary of kinetic data, and visualizations of the relevant biochemical pathway and experimental workflows.
Data Presentation: Kinetic Parameters of NMP Kinases with 5'-UMP
The efficiency of 5'-UMP as a substrate for NMP kinases can be evaluated by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The following table summarizes the kinetic constants of recombinant human UMP/CMP kinase with 5'-UMP and other relevant substrates.
| Substrate | Km (µM) | Vmax (µmol/mg/min) | kcat (s⁻¹) | Reference |
| 5'-UMP | 1600 | 350 | 218 | [3] |
| 5'-CMP | 500 | 350 | 232 | [3] |
| 5'-dCMP | 1600 | 65 | 14 | [3] |
| 5'-dUMP | 5900 | 17.9 | N/A | [3] |
Note: The data presented is for recombinant human UMP/CMP kinase with ATP as the phosphate (B84403) donor. Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.
Signaling Pathway
The phosphorylation of 5'-UMP is a key step in the pyrimidine salvage pathway, which ultimately leads to the synthesis of pyrimidine triphosphates for nucleic acid production.
Caption: Pyrimidine salvage pathway highlighting the role of UMP/CMP Kinase.
Experimental Protocols
Accurate determination of NMP kinase activity is essential for enzyme characterization and inhibitor screening. The following are detailed protocols for three common assay methods.
Coupled Spectrophotometric Assay
This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Principle:
-
UMP + ATP --(UMP Kinase)--> UDP + ADP
-
ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
The rate of NADH oxidation is directly proportional to the rate of ADP production by the NMP kinase.
Materials:
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 0.1 mg/mL BSA.
-
Substrate Stock Solutions:
-
50 mM 5'-UMP in deionized water.
-
100 mM ATP in deionized water.
-
100 mM Phosphoenolpyruvate (PEP) in deionized water.
-
10 mM NADH in reaction buffer.
-
-
Coupling Enzymes:
-
Pyruvate Kinase (PK), ~1000 units/mL.
-
Lactate Dehydrogenase (LDH), ~1000 units/mL.
-
-
NMP Kinase: Purified or as a cell lysate.
Procedure:
-
Prepare a master mix containing the reaction buffer, PEP, NADH, PK, and LDH. The final concentrations in the assay should be 1 mM PEP and 0.2-0.3 mM NADH. The amount of PK and LDH should be in excess to ensure the coupling reactions are not rate-limiting (e.g., 5-10 units/mL each).
-
Add the master mix to a 96-well UV-transparent plate or a quartz cuvette.
-
Add the desired concentration of 5'-UMP to the wells/cuvette.
-
Initiate the reaction by adding ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer or plate reader.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
HPLC-Based Assay
This discontinuous assay directly measures the formation of the product (UDP) and the consumption of the substrate (UMP) over time.
Principle: The NMP kinase reaction is initiated and allowed to proceed for a specific time. The reaction is then stopped, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify UMP and UDP.
Materials:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrate Stock Solutions:
-
10 mM 5'-UMP in deionized water.
-
20 mM ATP in deionized water.
-
-
Quenching Solution: 0.5 M Perchloric acid (HClO₄) or 10% Trichloroacetic acid (TCA).
-
Neutralization Solution: 2 M Potassium carbonate (K₂CO₃).
-
HPLC System: With a UV detector and a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of a low pH buffer (e.g., 50 mM potassium phosphate, pH 3.0-5.0) and a solvent like methanol (B129727) or acetonitrile (B52724) is typically used for nucleotide separation.
Procedure:
-
Set up the reaction mixture containing reaction buffer, 5'-UMP, and the NMP kinase in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding ATP.
-
At various time points (e.g., 0, 2, 5, 10, 15 minutes), take an aliquot of the reaction mixture and stop the reaction by adding it to the quenching solution on ice.
-
Neutralize the samples with the neutralization solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered sample onto the HPLC system.
-
Monitor the elution of UMP and UDP by absorbance at 262 nm.
-
Quantify the amount of UMP and UDP by comparing the peak areas to a standard curve of known concentrations.
Radioactive Assay
This highly sensitive discontinuous assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into UMP to form [γ-³²P]UDP.
Principle: The NMP kinase reaction is performed using ATP that is radiolabeled on its terminal (gamma) phosphate. The reaction is stopped, and the radiolabeled product ([γ-³²P]UDP) is separated from the unreacted [γ-³²P]ATP. The amount of radioactivity incorporated into the product is then quantified.
Materials:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrate Stock Solutions:
-
10 mM 5'-UMP in deionized water.
-
10 mM ATP in deionized water.
-
-
Radiolabeled Substrate: [γ-³²P]ATP.
-
Quenching Solution: 70% Perchloric acid or similar acid.
-
Separation Medium: Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose).
-
Developing Solvent for TLC: e.g., 0.75 M KH₂PO₄, pH 3.5.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Prepare the reaction mixture containing reaction buffer, 5'-UMP, ATP, and a small amount of [γ-³²P]ATP (as a tracer).
-
Initiate the reaction by adding the NMP kinase.
-
Incubate at the desired temperature.
-
At various time points, take an aliquot of the reaction mixture and spot it onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate UMP, UDP, and ATP.
-
Allow the plate to dry and visualize the spots using autoradiography or a phosphorimager.
-
Excise the spots corresponding to UMP and UDP and place them in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [γ-³²P]ATP.
Experimental Workflow
The following diagram illustrates a general workflow for characterizing an NMP kinase using 5'-UMP as a substrate.
Caption: General workflow for NMP kinase characterization.
Conclusion
The study of NMP kinases with 5'-UMP as a substrate is crucial for understanding fundamental cellular processes and for the development of new therapeutic agents. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to characterize these important enzymes. Careful consideration of the specific enzyme and experimental goals should guide the choice of the most appropriate assay method.
References
Application Notes and Protocols: Developing Inhibitors for UMP Synthase Using 5'-UMPS Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) 5'-monophosphate (UMP) synthase (UMPS) is a critical bifunctional enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, catalyzing the final two steps in the synthesis of UMP.[1][2] This pathway is essential for the production of nucleotide precursors required for DNA and RNA synthesis.[3] Consequently, UMPS has emerged as a promising target for the development of novel therapeutic agents, particularly in oncology and infectious diseases, where aberrant or rapid cell proliferation is a hallmark.[4] This document provides detailed application notes and protocols for the development of UMPS inhibitors using 5'-UMPS analogs, which act as competitive inhibitors of the enzyme's catalytic domains: orotate (B1227488) phosphoribosyltransferase (OPRTase) and orotidine-5'-phosphate decarboxylase (ODCase).[4]
Signaling Pathway and Inhibition Logic
The inhibition of UMPS by this compound analogs disrupts the de novo pyrimidine biosynthesis pathway, leading to a depletion of the UMP pool. This, in turn, restricts the synthesis of downstream pyrimidine nucleotides such as UTP, CTP, and TTP, which are essential for DNA and RNA synthesis, ultimately leading to the cessation of cell growth and proliferation.[3]
Caption: Inhibition of UMP Synthase by this compound Analogs.
Quantitative Data: Inhibitory Potency of this compound Analogs
The following table summarizes the inhibitory activities of various nucleotide analogs against UMP synthase or its individual domains. It is important to note that while some of these compounds were evaluated against thymidylate synthase, their structural similarity to UMP makes them relevant starting points for designing UMPS inhibitors.
| Compound/Analog | Target Enzyme/Domain | Assay Type | IC50 / Ki | Reference |
| 5-Fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) | Thymidylate Synthase (hTS) | Spectrophotometric | 0.84 µM (IC50) | [5] |
| 5'(S)-CH3 FdUMP | Thymidylate Synthase (hTS) | Spectrophotometric | > 100 µM (IC50) | [5] |
| 5'(R)-CH3 FdUMP | Thymidylate Synthase (hTS) | Spectrophotometric | 1.2 µM (IC50) | [5] |
| Uric Acid | UMP Synthase (UMPS) | Cell-based | Endogenous Inhibitor | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs
This protocol is adapted from the synthesis of 5'-substituted FdUMP analogs and can be modified for other this compound analogs.[5][7]
Workflow Diagram:
Caption: General workflow for the synthesis of this compound analogs.
Materials:
-
5-Fluoro-2'-deoxyuridine
-
Phosphorus oxychloride (POCl₃)
-
Aqueous ammonia (B1221849) (NH₃)
-
Dowex-Li⁺ ion-exchange resin
-
Appropriate reagents for 5'-substitution (e.g., Grignard reagents)
-
Anhydrous solvents (e.g., pyridine, DMF)
-
Silica gel for chromatography
Procedure:
-
Protection of the 3'-hydroxyl group: Protect the 3'-hydroxyl group of 5-fluoro-2'-deoxyuridine with a suitable protecting group (e.g., acetyl) to ensure regioselective modification at the 5'-position.
-
Modification at the 5'-position: Introduce the desired substituent at the 5'-carbon. For example, a methyl group can be introduced via a Grignard reaction on the corresponding 5'-aldehyde.[5]
-
Phosphorylation: Treat the 5'-modified nucleoside with phosphorus oxychloride in an anhydrous solvent to yield the monophosphate.[7]
-
Deprotection: Remove the 3'-O-protecting group using a mild base such as aqueous ammonia.[7]
-
Purification: Purify the final this compound analog using ion-exchange chromatography (e.g., Dowex-Li⁺ resin) to obtain the desired salt form.[7]
Protocol 2: UMP Synthase Inhibition Assay (HPLC-Based)
This non-radioactive assay allows for the simultaneous determination of both OPRTase and ODCase activities of UMPS.[8]
Workflow Diagram:
Caption: Workflow for the UMPS inhibition assay.
Materials:
-
Purified human UMP synthase (HsUMPS)
-
Orotate (substrate for OPRTase)
-
Orotidine 5'-monophosphate (OMP) (substrate for ODCase)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
This compound analog inhibitors
-
HPLC system with a reverse-phase C18 column and a UV detector
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, substrate (orotate for OPRTase or OMP for ODCase), and co-substrate (PRPP for OPRTase).
-
Inhibitor Addition: Add varying concentrations of the this compound analog inhibitor to the reaction mixture.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the purified UMPS enzyme. Incubate the mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) to denature the enzyme.
-
HPLC Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Inject the supernatant into the HPLC system.
-
Separation and Detection: Separate the substrate, intermediate (OMP), and product (UMP) using a reverse-phase C18 column with an ion-pairing reagent. Detect the nucleotides by UV absorbance at 260 nm and 280 nm.[8]
-
Data Analysis: Quantify the peak areas of the substrate and product. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Effects of UMPS Inhibition
Inhibition of UMPS leads to a depletion of the intracellular pyrimidine nucleotide pool, which has profound effects on cellular processes:
-
Inhibition of DNA and RNA Synthesis: The lack of UTP, CTP, and TTP precursors directly halts the synthesis of new genetic material.[3]
-
Cell Cycle Arrest: Cells are unable to progress through the S-phase of the cell cycle due to the inability to replicate their DNA.
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.
These cellular consequences make UMPS an attractive target for anticancer and antimicrobial therapies.[4]
Conclusion
The development of potent and selective inhibitors of UMP synthase using this compound analogs holds significant promise for therapeutic intervention in various diseases. The protocols and data presented in these application notes provide a framework for researchers to synthesize, screen, and characterize novel UMPS inhibitors. Further investigation into the structure-activity relationships of these analogs will be crucial for optimizing their efficacy and selectivity.
References
- 1. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.tecan.com [lifesciences.tecan.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, orotate phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5'-Uridine Monophosphate Synthase (UMPS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine 5'-monophosphate (UMP) is a critical precursor for the synthesis of all pyrimidine (B1678525) nucleotides, which are essential building blocks for DNA and RNA. The de novo biosynthesis of UMP is a fundamental metabolic pathway, and its dysregulation is implicated in various diseases, including cancer and infectious diseases. Uridine 5'-monophosphate synthase (UMPS) is a bifunctional enzyme that catalyzes the final two steps in this pathway. Due to the reliance of rapidly proliferating cells, such as cancer cells, on de novo nucleotide synthesis, UMPS has emerged as a promising target for the development of novel therapeutics. High-throughput screening (HTS) provides a robust platform for the identification of small molecule inhibitors of UMPS from large chemical libraries, paving the way for new drug discovery programs.
These application notes provide a comprehensive overview and detailed protocols for the development and implementation of a fluorescence-based HTS assay to identify inhibitors of UMPS.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The de novo pyrimidine biosynthesis pathway is a multi-step enzymatic process that converts simple molecules into pyrimidine nucleotides. UMPS plays a crucial role in this pathway by converting orotate (B1227488) into UMP. The inhibition of UMPS leads to the depletion of the pyrimidine nucleotide pool, thereby arresting DNA and RNA synthesis and inhibiting cell proliferation.
High-Throughput Screening Workflow
The HTS workflow for identifying UMPS inhibitors is a multi-step process that begins with assay development and culminates in the identification and confirmation of hit compounds. The workflow is designed to be robust, reproducible, and scalable for the screening of large compound libraries.
Data Presentation: Quantitative Analysis of UMPS Inhibitors
The following table summarizes the inhibitory activity of known compounds against Orotidine 5'-Monophosphate Decarboxylase (OMPDC), a component of the UMPS enzyme. This data is representative of the type of quantitative information generated during hit confirmation and lead optimization studies.
| Compound | Target Organism | Inhibition Constant (Ki) | IC50 | Assay Method |
| Pyrazofurin 5'-monophosphate | Plasmodium falciparum | 3.6 ± 0.7 nM | Not Reported | Spectrophotometric |
| Xanthosine 5'-monophosphate (XMP) | Plasmodium falciparum | 4.4 ± 0.7 nM | Not Reported | Spectrophotometric |
| 6-Azauridine 5'-monophosphate (AzaUMP) | Plasmodium falciparum | 12 ± 3 nM | Not Reported | Spectrophotometric |
| 6-Amino-UMP | Saccharomyces cerevisiae | 840 nM | Not Reported | Isothermal Titration Calorimetry |
| 6-Cyano-UMP | Saccharomyces cerevisiae | 29 µM | Not Reported | Isothermal Titration Calorimetry |
| 6-Aza-UMP | Saccharomyces cerevisiae | 12.4 µM | Not Reported | Isothermal Titration Calorimetry |
Experimental Protocols
Protocol 1: Fluorescence-Based HTS Assay for UMPS Inhibitors
Assay Principle:
This is a coupled-enzyme assay designed to be highly sensitive and amenable to HTS. The activity of the OPRT domain of UMPS consumes orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to produce Orotidine 5'-monophosphate (OMP). The subsequent decarboxylation of OMP by the OMPDC domain of UMPS produces UMP. In this proposed assay, the consumption of the co-substrate PRPP is coupled to a secondary enzymatic reaction that generates a fluorescent signal. The decrease in fluorescence intensity is proportional to the inhibition of UMPS.
Materials and Reagents:
-
Recombinant human UMPS enzyme
-
Orotate
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
PRPP-coupled fluorescence assay kit (commercially available)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., 6-Azauridine 5'-monophosphate)
-
384-well, black, flat-bottom assay plates
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known UMPS inhibitor (positive control).
-
-
Enzyme Preparation:
-
Prepare a 2X solution of recombinant UMPS in assay buffer at a final concentration determined during assay development (e.g., 20 nM).
-
-
Substrate Mix Preparation:
-
Prepare a 2X substrate mix containing orotate and the components of the PRPP-coupled fluorescence assay kit in assay buffer. The final concentrations of orotate and PRPP should be at or near their Km values, as determined in preliminary kinetic experiments.
-
-
Assay Protocol:
-
Add 5 µL of the 2X UMPS enzyme solution to each well of the assay plate containing the pre-dispensed compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X substrate mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop solution (if provided with the kit) or by heat inactivation.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the percent inhibition for each test compound.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Protocol 2: Hit Confirmation and IC50 Determination
Objective:
To confirm the activity of primary hits and determine their potency (IC50 value) through dose-response analysis.
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the hit compounds in DMSO, typically in a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).
-
-
Assay Execution:
-
Perform the fluorescence-based UMPS assay as described in Protocol 1, using the serially diluted compounds.
-
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Protocol 3: Orthogonal Assay - OMPDC Activity by Absorbance
Objective:
To confirm the inhibitory activity of hits using a different assay format that directly measures the OMPDC-catalyzed reaction, thus reducing the likelihood of false positives due to assay artifacts.
Assay Principle:
The decarboxylation of OMP to UMP by the OMPDC domain of UMPS results in a decrease in absorbance at 285 nm. This change in absorbance can be monitored to determine the rate of the reaction.
Materials and Reagents:
-
Recombinant human UMPS enzyme
-
Orotidine 5'-monophosphate (OMP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Confirmed hit compounds
-
UV-transparent 384-well plates
Procedure:
-
Assay Setup:
-
Add serially diluted hit compounds to the wells of a UV-transparent 384-well plate.
-
Add UMPS enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding OMP to each well.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Monitor the decrease in absorbance at 285 nm over time (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each compound concentration.
-
Determine the IC50 values as described in Protocol 2.
-
These detailed protocols and application notes provide a framework for the successful implementation of a high-throughput screening campaign to identify and validate novel inhibitors of UMPS, a key target in drug discovery.
Application Notes and Protocols for 5'-Uridine Monophosphate (5'-UMP) Analysis from Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine 5'-monophosphate (5'-UMP) is a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, serving as a precursor for the synthesis of all other pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1][2][3] The accurate quantification of intracellular 5'-UMP levels is crucial for understanding cellular metabolism, proliferation, and the mechanism of action of drugs that target nucleotide synthesis pathways. These application notes provide detailed protocols for the preparation of cell lysates for the reproducible and quantitative analysis of 5'-UMP, primarily focusing on methods compatible with liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway Context: De Novo Pyrimidine Biosynthesis
The diagram below illustrates the de novo synthesis pathway for pyrimidine nucleotides, highlighting the central role of 5'-UMP.
Caption: De novo pyrimidine biosynthesis pathway leading to 5'-UMP.
Experimental Workflow for 5'-UMP Analysis
The general workflow for preparing cell lysates for 5'-UMP analysis involves several critical steps, from cell harvesting to the final extraction of metabolites.
Caption: General experimental workflow for 5'-UMP analysis from cell lysates.
Comparison of Sample Preparation Techniques
The choice of cell lysis and protein precipitation method is critical for the accurate quantification of 5'-UMP. Organic solvent precipitation is the most common and effective method for small polar molecules like nucleotides.
| Method | Principle | Typical Recovery for Nucleotides | Advantages | Disadvantages |
| Cold Methanol (B129727) (80%) Precipitation | Denatures and precipitates proteins while extracting polar metabolites. | 85-95% | Simple, effective for polar metabolites, compatible with LC-MS. | May not be optimal for non-polar metabolites. |
| Cold Acetonitrile Precipitation | Similar to methanol, precipitates proteins by reducing their solubility. | 80-90% | Good for a broad range of metabolites, efficient protein removal. | Can be less effective for very polar compounds compared to methanol. |
| Methanol/Chloroform (B151607)/Water Extraction | A two-phase extraction separating polar, non-polar, and protein fractions. | 70-85% | Allows for the analysis of both polar and non-polar metabolites from the same sample. | More complex and time-consuming, potential for analyte loss at the interface. |
| Acid Precipitation (e.g., Perchloric Acid) | Strong acids denature and precipitate proteins. | Variable | Efficient protein removal. | Requires a neutralization step which can introduce salts and complicate analysis. |
Note: The recovery percentages are illustrative and can vary depending on the cell type, specific protocol, and analytical instrumentation.
Detailed Experimental Protocols
Protocol 1: Rapid 5'-UMP Extraction using Cold Methanol
This protocol is recommended for its simplicity, speed, and high recovery of polar metabolites, including 5'-UMP.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS grade methanol, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >14,000 x g
Procedure:
-
Cell Culture: Grow cells to the desired confluency in a culture plate.
-
Quenching and Harvesting:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites and arrest metabolism.
-
After the final wash, add 1 mL of ice-cold 80% methanol (-80°C) directly to the plate.
-
Immediately scrape the cells from the plate surface using a cell scraper.
-
-
Lysis and Protein Precipitation:
-
Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds to ensure complete lysis.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted 5'-UMP, to a new clean microcentrifuge tube without disturbing the pellet.
-
-
Sample Preparation for LC-MS:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., the initial mobile phase). The reconstitution volume should be chosen to achieve the desired concentration for analysis.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining insoluble material before transferring to an autosampler vial.
-
Protocol 2: Biphasic Extraction for Polar and Non-polar Metabolites
This method is suitable if analysis of both polar (like 5'-UMP) and non-polar (lipids) metabolites from the same sample is desired.
Materials:
-
PBS, ice-cold
-
LC-MS grade methanol, chloroform, and water
-
All other materials from Protocol 1
Procedure:
-
Cell Harvesting and Quenching: Follow steps 2.1 and 2.2 from Protocol 1.
-
Extraction:
-
After washing with PBS, add 400 µL of ice-cold methanol to the cell pellet and vortex for 30 seconds.
-
Add 400 µL of chloroform and vortex for 30 seconds.
-
Add 200 µL of water and vortex for 30 seconds to induce phase separation.
-
-
Phase Separation:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. This will result in three layers: an upper aqueous/polar phase (containing 5'-UMP), a lower organic/non-polar phase, and a protein pellet at the interface.
-
-
Supernatant Collection:
-
Carefully collect the upper aqueous phase containing 5'-UMP and transfer it to a new microcentrifuge tube.
-
-
Sample Preparation for LC-MS: Follow step 6 from Protocol 1.
Stability and Storage
For accurate quantification, it is crucial to minimize the degradation of 5'-UMP during sample preparation and storage.
-
Processing: All steps should be performed on ice or at 4°C to minimize enzymatic activity.
-
Short-term Storage: Cell extracts can be stored at -80°C for up to one week before analysis. For longer-term storage, it is advisable to process the samples immediately and store the dried extracts at -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the cell extracts, as this can lead to the degradation of nucleotides. Aliquot samples if multiple analyses are planned. Studies have shown that while many metabolites are stable, some nucleotides can degrade with prolonged storage or multiple freeze-thaw cycles.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low 5'-UMP Signal | Inefficient extraction. | Ensure the use of ice-cold solvents and thorough vortexing. Increase the volume of extraction solvent relative to the cell pellet. |
| Analyte degradation. | Work quickly and keep samples on ice at all times. Avoid delays between harvesting and extraction. | |
| Poor Peak Shape in LC-MS | Matrix effects from co-eluting compounds. | Optimize the chromatographic separation. Consider a sample cleanup step like solid-phase extraction (SPE). |
| High salt concentration in the sample. | Ensure complete removal of PBS. If acid precipitation was used, ensure proper neutralization and desalting. | |
| High Variability Between Replicates | Inconsistent cell numbers. | Normalize the data to the protein concentration of the initial cell lysate or perform cell counting before harvesting. |
| Inconsistent sample handling. | Standardize all steps of the protocol, including incubation times and centrifugation parameters. |
By following these detailed protocols and considering the factors that influence sample quality, researchers can achieve reliable and reproducible quantification of 5'-UMP from cell lysates, enabling deeper insights into cellular metabolism and drug action.
References
Application Notes and Protocols for Studying Drug Effects on Pyrimidine Metabolism Using 5'-Uridine Monophosphate (5'-UMPS)
Introduction
Pyrimidine (B1678525) metabolism is a fundamental cellular process essential for the synthesis of DNA, RNA, and other vital biomolecules.[1][2][3] The de novo synthesis pathway, which builds pyrimidines from simple precursors, is a critical route for proliferating cells, particularly cancer cells, making it an attractive target for therapeutic intervention.[1][2] Uridine (B1682114) 5'-monophosphate (UMP), the first pyrimidine nucleotide produced in this pathway, serves as a central precursor for all other pyrimidine nucleotides, including those required for DNA and RNA synthesis.[1][4][5] The enzyme UMP synthase (UMPS) catalyzes the final two steps of this pathway, converting orotate (B1227488) to UMP.[1][4][6] Consequently, monitoring the levels of UMP and its precursors can provide crucial insights into the mechanism and efficacy of drugs that target pyrimidine biosynthesis.
These application notes provide detailed protocols and data interpretation guidelines for researchers, scientists, and drug development professionals interested in using 5'-UMPS and related metabolites as biomarkers to study the effects of drugs on pyrimidine metabolism.
Application Note 1: this compound as a Key Biomarker for UMP Synthase (UMPS) Inhibition
A primary application of monitoring UMP levels is to identify and characterize drugs that inhibit the enzyme UMP synthase (UMPS). Inhibition of this enzyme creates a distinct metabolic signature: a sharp decrease in the product, UMP, and a significant accumulation of the substrate, orotate.[6] This signature can serve as a specific biomarker for drug activity.
A study on the effects of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) in multiple myeloma cells demonstrated this principle effectively. An unbiased metabolomics screen revealed that AICAr treatment led to a dramatic increase in orotate levels and a corresponding decrease in UMP, indicating direct or indirect inhibition of UMPS.[6] This inhibition induced "pyrimidine starvation," leading to apoptosis in the cancer cells.[6]
Data Presentation: Effects of UMPS Inhibition
The following table summarizes the metabolic changes observed in multiple myeloma cells following treatment with a UMPS-inhibiting compound, illustrating the characteristic biomarker signature.
| Metabolite | Change upon Drug Treatment | Fold Change | Implication | Reference |
| Orotate | Marked Increase | ~26-fold | Accumulation of UMPS substrate | [6] |
| Uridine 5'-Monophosphate (UMP) | Decrease | N/A | Depletion of UMPS product | [6] |
| Uridine Triphosphate (UTP) | Depletion | N/A | Downstream effect of UMP depletion | [7] |
| Cytidine Triphosphate (CTP) | Depletion | N/A | Downstream effect of UMP depletion | [7] |
Note: Fold change for UMP, UTP, and CTP were not explicitly quantified in the source but were noted as decreased or depleted.
Visualization: De Novo Pyrimidine Synthesis Pathway
The diagram below illustrates the final steps of the de novo pyrimidine synthesis pathway, highlighting the point of inhibition by drugs targeting UMPS.
Caption: Inhibition of UMP Synthase in the pyrimidine pathway.
Application Note 2: Comparative Analysis of Pyrimidine Synthesis Inhibitors
Several drugs have been developed to target various enzymes within the de novo pyrimidine synthesis pathway.[7] Comparing their potency (e.g., IC50 values) and their specific effects on nucleotide pools can help in selecting the most effective compounds for further development. Inhibitors targeting different steps will produce different metabolic signatures. For instance, while UMPS inhibitors cause orotate to accumulate, inhibitors of earlier enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) will deplete orotate and all subsequent pyrimidine pools.[7]
Data Presentation: Efficacy of Various Pyrimidine Pathway Inhibitors
The table below presents data on several inhibitors targeting the de novo pyrimidine pathway, showing their potency and impact on pyrimidine nucleotide pools in head and neck cancer cell lines.
| Drug | Target Enzyme | Cell Line | IC50 (µM) | UTP Levels (% of Control) | CTP Levels (% of Control) | Reference |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | HEP-2 | 0.06 | 6% | 12% | [7] |
| UMSCC-14B | 0.09 | 10% | 36% | [7] | ||
| UMSCC-14C | 0.37 | 8% | 15% | [7] | ||
| Pyrazofurin (PF) | Orotate Phosphoribosyltransferase (OPRTase activity of UMPS) | HEP-2 | 0.13 | 16% | 27% | [7] |
| UMSCC-14B | 0.13 | 6% | 12% | [7] | ||
| UMSCC-14C | 0.31 | 10% | 15% | [7] | ||
| PALA | Aspartate Transcarbamylase | HEP-2 | 24 | 10% | 13% | [7] |
| UMSCC-14B | 128 | 70% | 68% | [7] | ||
| UMSCC-14C | 38 | 32% | 30% | [7] |
This data demonstrates that inhibitors of DHODH (Brequinar) and UMPS (Pyrazofurin) are highly effective at depleting pyrimidine pools.[7]
Experimental Protocols
Protocol 1: Metabolomic Analysis of Pyrimidine Nucleotides by LC-MS/MS
This protocol outlines a general method for quantifying intracellular pyrimidine metabolites to assess the impact of a drug.
Objective: To measure the intracellular concentrations of UMP, orotate, and other related nucleotides in drug-treated vs. control cells.
Materials:
-
Cell culture reagents
-
Investigational drug compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (80%), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in 6-well or 10-cm plates and grow to ~70-80% confluency.
-
Treat cells with the investigational drug at various concentrations and time points. Include a vehicle-only control.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to the plate.
-
Place the plate on dry ice for 10 minutes to quench metabolic activity.
-
Scrape the cells into the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume of LC-MS grade water/methanol.
-
Inject the sample into the LC-MS/MS system.
-
Separate metabolites using a suitable chromatography method (e.g., HILIC or ion-pairing reversed-phase).
-
Detect and quantify metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode with established transitions for UMP, orotate, UTP, CTP, etc.
-
-
Data Analysis:
-
Integrate peak areas for each metabolite.
-
Normalize the data to cell number or total protein content from a parallel plate.
-
Compare metabolite levels between drug-treated and control groups to determine the drug's effect.
-
Protocol 2: Functional Validation via Pyrimidine Rescue Assay
This assay functionally confirms that a drug's cytotoxic effect is due to pyrimidine starvation. If the drug inhibits de novo synthesis, adding an external source of pyrimidines should rescue the cells from death.[6]
Objective: To determine if exogenous uridine can reverse the cytotoxic effects of a drug targeting pyrimidine synthesis.
Materials:
-
Cell culture reagents
-
Investigational drug compound
-
Uridine solution (sterile, stock concentration e.g., 100 mM)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for a 48-72 hour growth period.
-
Treatment:
-
After allowing cells to attach overnight, treat them with the investigational drug at its IC50 or 2x IC50 concentration.
-
In parallel, co-treat cells with the drug and increasing concentrations of uridine (e.g., 0, 10, 50, 100 µM).
-
Include control wells with no treatment and wells with uridine alone to test for any intrinsic toxicity.
-
-
Incubation: Incubate the plate for a period sufficient to induce cell death by the drug (e.g., 48-72 hours).
-
Viability Assessment:
-
At the end of the incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability of all treated wells to the untreated control (set to 100%).
-
Plot cell viability versus the concentration of uridine added.
-
A concentration-dependent increase in viability in the presence of uridine indicates that the drug's primary mechanism of action is the inhibition of pyrimidine synthesis.[6]
-
Visualization: Pyrimidine Rescue Experimental Workflow
The diagram below outlines the workflow for the pyrimidine rescue experiment.
Caption: Workflow for a pyrimidine rescue experiment.
References
- 1. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 3. Purine/pyrimidine metabolic studies - North West London Pathology [nwlpathology.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antipyrimidine effects of five different pyrimidine de novo synthesis inhibitors in three head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of 5'-Uridine Monophosphate (5'-UMPS) to Measure Metabolic Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
The de novo synthesis of pyrimidine (B1678525) nucleotides is a fundamental metabolic pathway essential for cell growth, proliferation, and survival. 5'-Uridine Monophosphate (5'-UMP) is a key intermediate in this pathway, serving as the precursor for all other pyrimidine nucleotides.[1] The metabolic flux through the pyrimidine synthesis pathway is often dysregulated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology to quantitatively measure the metabolic flux through this pathway by tracking the incorporation of labeled precursors into 5'-UMP and other downstream metabolites.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope tracing to measure the metabolic flux of 5'-UMP synthesis. The methodologies described herein are designed to assist researchers, scientists, and drug development professionals in elucidating the dynamics of pyrimidine metabolism, identifying metabolic vulnerabilities, and evaluating the efficacy of novel therapeutic agents.
Signaling Pathway
The de novo pyrimidine biosynthesis pathway begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPSII).[1] Through a series of enzymatic steps, the pyrimidine ring is assembled and subsequently attached to a ribose-5-phosphate (B1218738) moiety, ultimately forming orotidine-5'-monophosphate (OMP). The final step in the synthesis of 5'-UMP is the decarboxylation of OMP, catalyzed by OMP decarboxylase, a domain of the bifunctional enzyme UMP synthase (UMPS).[3]
Experimental Workflow
A typical stable isotope tracing experiment to measure 5'-UMP metabolic flux involves several key steps, from cell culture and labeling to sample preparation and mass spectrometry analysis. The following diagram outlines the general workflow.
Detailed Protocols
Protocol 1: Cell Culture and Stable Isotope Labeling
This protocol outlines the steps for labeling cultured adherent cells with a stable isotope-labeled precursor to trace its incorporation into 5'-UMP.[1]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Stable isotope-labeled precursor (e.g., L-Glutamine-¹³C₅)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Aspirate the standard culture medium.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Replace the standard medium with pre-warmed labeling medium containing the stable isotope-labeled precursor (e.g., L-Glutamine-¹³C₅ at the same concentration as in the standard medium).
-
Incubate the cells for a time course (e.g., 0, 2, 8, 24 hours) to monitor the kinetics of label incorporation into 5'-UMP. The optimal incubation time will depend on the cell type and the specific metabolic pathway being investigated.
-
Proceed immediately to the metabolite quenching and extraction protocol.
Protocol 2: Metabolite Extraction
This protocol describes the extraction of polar metabolites, including 5'-UMP, from cultured cells.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of >14,000 x g at 4°C)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Place the culture vessel on ice and aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the samples at maximum speed (>14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of 5'-UMP
This protocol provides a general framework for the analysis of 5'-UMP isotopologues by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters may need to be optimized for the instrument used.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Reconstitution: Resuspend the dried metabolite extract in a suitable volume of a solvent compatible with the LC-MS method (e.g., a mixture of water and acetonitrile).[1]
-
Chromatographic Separation:
-
Inject the resuspended sample onto the reversed-phase C18 column.
-
Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluting compounds using a high-resolution mass spectrometer operating in negative ion mode.
-
Acquire full scan mass spectra to detect all isotopologues of 5'-UMP (e.g., m/z for unlabeled UMP is approximately 323.0286).[4]
-
The mass isotopologue distribution (MID) of 5'-UMP will be determined by integrating the peak areas of the different isotopologues (M+0, M+1, M+2, etc.).
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions. The following tables present example data on the isotopic enrichment of 5'-UMP from a study using ¹³C-labeled glutamine.[5][6]
Table 1: In Vitro Isotopic Labeling of 5'-UMP in CD8+ T Effector Cells
| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| 0 | 100 | 0 | 0 | 0 | 0 | 0 |
| 24 | ~60 | ~5 | ~5 | ~30 | <1 | <1 |
M+n represents the isotopologue with n ¹³C atoms incorporated. Data are approximate values based on published findings.[5][6]
Table 2: In Vivo Isotopic Labeling of 5'-UMP in CD8+ T Effector Cells from Spleen
| Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Control | 100 | 0 | 0 | 0 | 0 | 0 |
| ¹³C₅-Glutamine Infusion | ~65 | ~5 | <5 | ~30 | <1 | <1 |
M+n represents the isotopologue with n ¹³C atoms incorporated. Data are approximate values based on published findings.[5][6]
Data Analysis and Interpretation
The mass isotopologue distribution (MID) data must be corrected for the natural abundance of stable isotopes to accurately determine the extent of label incorporation. The corrected MID can then be used to calculate the fractional contribution of the labeled precursor to the synthesis of 5'-UMP. This information provides a direct measure of the metabolic flux through the de novo pyrimidine synthesis pathway. Changes in the fractional contribution under different conditions (e.g., drug treatment) can reveal the effects of these perturbations on pathway activity.
Conclusion
Stable isotope tracing of 5'-UMPS is a robust and quantitative method for measuring metabolic flux through the de novo pyrimidine synthesis pathway. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design, execute, and interpret these experiments. This powerful technique is invaluable for basic research into cellular metabolism, as well as for the development of novel therapeutics targeting metabolic pathways in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilization of 5'-Uridine Monophosphate (5'-UMPS) for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules based on their specific binding interactions with an immobilized ligand.[1] The immobilization of 5'-Uridine Monophosphate (5'-UMPS) onto a solid support creates a highly specific affinity matrix for the purification of enzymes and proteins that recognize and bind to UMP. This includes key enzymes in the pyrimidine (B1678525) biosynthesis pathway, such as UMP synthase, which is a critical target in drug development.[2][3] These application notes provide detailed protocols for the synthesis of a this compound affinity matrix, its characterization, and its application in the purification of UMP-binding proteins.
Principle of this compound Affinity Chromatography
The principle of this compound affinity chromatography lies in the specific interaction between the immobilized this compound ligand and the binding site of the target protein. A crude protein sample is loaded onto the affinity column under conditions that favor binding. Proteins with no affinity for this compound will pass through the column, while UMP-binding proteins will be retained. The bound proteins can then be eluted by changing the buffer conditions to disrupt the binding interaction, such as by introducing a competitive ligand (e.g., free this compound) or by altering the pH or ionic strength.
Applications
The primary application of this compound affinity chromatography is the purification of enzymes involved in nucleotide metabolism. A key target is UMP synthase , a bifunctional enzyme that catalyzes the final two steps in the de novo synthesis of UMP.[3][4] This enzyme is a target for various therapeutic agents, and its purification is essential for structural and functional studies. Other potential targets include uridine-cytidine kinases and other nucleotide-binding proteins.
The de novo UMP Biosynthesis Pathway
The diagram below illustrates the key enzymatic steps in the de novo biosynthesis of Uridine Monophosphate (UMP). This pathway highlights the central role of UMP synthase, a primary target for purification using this compound affinity chromatography.
Caption: De novo UMP biosynthesis pathway highlighting the role of UMP Synthase.
Experimental Protocols
Protocol 1: Synthesis of N4-(6-Aminohexyl)-5'-Uridine Monophosphate
To immobilize this compound onto a support matrix, it is first necessary to introduce a spacer arm with a terminal amino group. This protocol is based on established methods for the derivatization of other nucleotides.
Materials:
-
5'-Uridine monophosphate (free acid)
-
1,6-Diaminohexane
-
Dioxane
-
Water
-
Dowex 1x8 (formate form) ion-exchange resin
-
Formic acid
-
Ammonia solution
Procedure:
-
Dissolve 100 mg of this compound in 10 mL of a 1:1 (v/v) mixture of water and dioxane.
-
Add a 20-fold molar excess of 1,6-diaminohexane and triethylamine to the solution.
-
Heat the reaction mixture at 80°C for 48 hours with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with 100 mL of water.
-
Apply the diluted solution to a Dowex 1x8 (formate form) column (2.5 x 20 cm).
-
Wash the column extensively with water to remove unreacted 1,6-diaminohexane and other byproducts.
-
Elute the product, N4-(6-aminohexyl)-5'-UMPS, with a linear gradient of 0 to 2 M formic acid.
-
Collect fractions and monitor the absorbance at 262 nm.
-
Pool the fractions containing the product and lyophilize to obtain the purified N4-(6-aminohexyl)-5'-UMPS.
-
Confirm the identity of the product using NMR and mass spectrometry.
Protocol 2: Immobilization of N4-(6-Aminohexyl)-5'-UMPS to NHS-Activated Agarose (B213101)
This protocol describes the covalent coupling of the amino-functionalized this compound to a pre-activated agarose support.
Materials:
-
N4-(6-Aminohexyl)-5'-UMPS
-
NHS-activated agarose beads (e.g., NHS-Activated Sepharose™ 4 Fast Flow)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage Buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide
Procedure:
-
Wash 10 mL of NHS-activated agarose slurry with 10 volumes of ice-cold 1 mM HCl to remove the storage solution (isopropanol).
-
Immediately wash the resin with 10 volumes of ice-cold coupling buffer.
-
Dissolve 20-50 mg of N4-(6-aminohexyl)-5'-UMPS in 10 mL of coupling buffer.
-
Immediately mix the ligand solution with the washed agarose slurry in a sealed vessel.
-
Incubate the mixture for 4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
After coupling, centrifuge the slurry and collect the supernatant to determine the coupling efficiency by measuring the absorbance at 262 nm.
-
Transfer the resin to a fresh tube and add 10 volumes of blocking buffer. Incubate for 2 hours at room temperature to block any remaining active groups.
-
Wash the resin with three cycles of Wash Buffer A followed by Wash Buffer B.
-
Finally, wash the resin with 5 volumes of PBS.
-
Resuspend the affinity matrix in 2 volumes of storage buffer and store at 4°C.
The following diagram outlines the workflow for the preparation of the this compound affinity matrix.
Caption: Workflow for the preparation of the this compound affinity matrix.
Protocol 3: Affinity Chromatography of UMP Synthase
This protocol provides a general procedure for the purification of UMP synthase from a cell lysate.
Materials:
-
This compound affinity matrix
-
Cell lysate containing UMP synthase
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Elution Buffer: Binding/Wash Buffer containing 10 mM this compound
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Chromatography column
Procedure:
-
Pack a chromatography column with the this compound affinity matrix.
-
Equilibrate the column with 10 column volumes (CV) of Binding/Wash Buffer.
-
Clarify the cell lysate by centrifugation or filtration.
-
Load the clarified lysate onto the column at a flow rate of 0.5-1 mL/min.
-
Wash the column with 10-20 CV of Binding/Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elute the bound UMP synthase with 5 CV of Elution Buffer.
-
Collect fractions and immediately neutralize the pH by adding a small volume of Neutralization Buffer if necessary.
-
Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
-
Analyze the collected fractions for UMP synthase activity and purity using SDS-PAGE and an appropriate enzyme assay.
-
Pool the fractions containing the purified enzyme.
-
Regenerate the column by washing with 5 CV of high salt buffer (e.g., 1 M NaCl), followed by 10 CV of Binding/Wash Buffer, and finally store in Storage Buffer.
The logical flow of the affinity chromatography process is depicted in the diagram below.
Caption: Logical workflow of the affinity chromatography process.
Data Presentation
Table 1: Quantitative Parameters of the this compound Affinity Matrix
| Parameter | Method | Typical Value |
| Ligand Density | Spectrophotometric analysis of the supernatant after coupling. | 2-5 µmol of this compound per mL of settled agarose. |
| Binding Capacity | Determined by frontal analysis or by measuring the amount of purified protein from a known concentration of lysate. | 1-5 mg of UMP synthase per mL of settled agarose. |
| Purification Fold | Calculated from the specific activity of the purified enzyme compared to the crude lysate. | 50-200 fold. |
| Recovery | Percentage of the total enzyme activity recovered in the eluted fractions. | > 80% |
Note: These values are estimates and should be determined empirically for each specific application and target protein.
Protocol 4: Determination of Ligand Density
-
Measure the absorbance of the N4-(6-aminohexyl)-5'-UMPS solution at 262 nm before adding it to the agarose slurry (A_initial).
-
After the coupling reaction, collect the supernatant and measure its absorbance at 262 nm (A_final).
-
Calculate the amount of coupled ligand using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of N4-(6-aminohexyl)-5'-UMPS at 262 nm.
-
Ligand Density (µmol/mL) = [(A_initial - A_final) * Volume of solution (mL)] / [ε * bed volume of agarose (mL)].
Protocol 5: Determination of Binding Capacity
-
Equilibrate a 1 mL packed column of the this compound affinity matrix with Binding/Wash Buffer.
-
Prepare a solution of the target protein (e.g., purified UMP synthase) of known concentration (e.g., 1 mg/mL) in Binding/Wash Buffer.
-
Continuously apply the protein solution to the column at a constant flow rate.
-
Monitor the absorbance of the flow-through at 280 nm.
-
When the absorbance of the flow-through reaches 10% of the initial protein solution's absorbance (breakthrough point), stop the application.
-
The total amount of protein loaded onto the column before the breakthrough point represents the dynamic binding capacity of the resin.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Inactive NHS-activated resin. | Use fresh resin. Ensure proper storage conditions. |
| Presence of primary amines in the ligand solution. | Dialyze or desalt the ligand into an amine-free buffer. | |
| Incorrect pH of the coupling buffer. | Ensure the pH is between 8.0 and 8.5. | |
| Low Binding of Target Protein | Incorrect binding buffer conditions (pH, ionic strength). | Optimize the binding buffer composition. |
| Steric hindrance of the immobilized ligand. | Consider using a longer spacer arm. | |
| Denaturation of the target protein. | Add stabilizing agents (e.g., glycerol) to the buffers. | |
| High Non-specific Binding | Insufficient washing. | Increase the volume and/or stringency of the wash buffer. |
| Hydrophobic or ionic interactions with the matrix. | Add non-ionic detergents (e.g., Tween-20) or increase the salt concentration in the wash buffer. | |
| Low Recovery of Target Protein | Elution conditions are too harsh or too mild. | Optimize the concentration of the competitive ligand or the pH/ionic strength of the elution buffer. |
| Protein precipitation on the column. | Decrease the protein concentration or modify the elution buffer. |
References
The Role of 5'-Uridine Monophosphate (5'-UMPS) in Ribozyme Cleavage Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of ribozyme cleavage assays, with a specific focus on the role of 5'-Uridine Monophosphate (5'-UMPS). While a direct and significant role for externally added this compound in standard ribozyme cleavage assays is not prominently documented in scientific literature, this guide will explore the fundamental principles of these assays, the nature of the cleavage products, and the inhibitory effects of related nucleotide analogs. Detailed protocols for performing ribozyme cleavage assays, data interpretation, and visual representations of the underlying mechanisms and workflows are provided to aid researchers in designing and executing their experiments.
Introduction to Ribozyme Cleavage Assays
Ribozymes are RNA molecules capable of catalyzing specific biochemical reactions, akin to protein enzymes. A major class of ribozymes, known as self-cleaving ribozymes, catalyzes the site-specific cleavage of their own phosphodiester backbone. This intrinsic catalytic activity is harnessed in various in vitro and in vivo applications, including gene silencing, antiviral therapy, and as tools for molecular biology.
The cleavage reaction typically proceeds via a transesterification mechanism, where the 2'-hydroxyl group of a specific nucleotide attacks the adjacent phosphodiester bond. This results in the formation of two RNA fragments: one with a 2',3'-cyclic phosphate (B84403) terminus and the other with a 5'-hydroxyl terminus. The reaction is often dependent on the presence of divalent metal ions, such as Mg²⁺, which can play both structural and catalytic roles.
The Role of 5'-Uridine Monophosphate (this compound)
Extensive review of the scientific literature does not indicate a direct or significant role for the external addition of 5'-Uridine Monophosphate (this compound) as a substrate, product, or modulator in standard ribozyme cleavage assays. The canonical products of self-cleaving ribozymes are a 5'-hydroxyl group and a 2',3'-cyclic phosphate, not a 5'-monophosphate.
However, it is crucial to consider the following points:
-
Ligation Reactions: In the reverse reaction, ligation, some ribozymes can join RNA fragments. While the typical substrate for ligation is a 5'-hydroxyl group, the involvement of nucleotide monophosphates in non-canonical or engineered ligation reactions cannot be entirely ruled out, though it is not a common feature of cleavage assays.
-
Inhibition by Nucleotide Analogs: Certain nucleotide analogs, including derivatives of uridine (B1682114), have been shown to inhibit ribozyme activity. For instance, 5-fluorouridine (B13573) (a uridine analog) can inhibit ribozyme self-cleavage when it is incorporated into the RNA sequence. This inhibition arises from the altered electronic properties of the modified base interfering with the catalytic mechanism. It is important to note that this is distinct from the effect of externally added this compound in solution.
Application Note: Investigating Nucleotide Analog Inhibition
To investigate the potential inhibitory effects of this compound or other nucleotide monophosphates on a specific ribozyme, a competitive inhibition assay can be designed. This would involve measuring the ribozyme cleavage rate in the presence of varying concentrations of the nucleotide monophosphate. A lack of significant change in the cleavage rate would suggest that the molecule does not interact with the ribozyme in a manner that affects its catalytic activity under the tested conditions.
Experimental Protocols
Protocol 1: In Vitro Transcription of Ribozyme and Substrate RNA
This protocol describes the synthesis of ribozyme and substrate RNA from a DNA template using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing the ribozyme or substrate sequence downstream of a T7 promoter.
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP) solution (100 mM each)
-
RNase-free water
-
Optional: α-[³²P]-UTP for radiolabeling of the transcript
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
Component Volume (for 20 µL reaction) Final Concentration RNase-free water to 20 µL - 10x Transcription Buffer 2 µL 1x 100 mM rNTP mix 2 µL 10 mM each Linear DNA template 1 µg 50 ng/µL T7 RNA Polymerase 1 µL - | (Optional) α-[³²P]-UTP | 1 µL | - |
-
Mix gently and incubate at 37°C for 2-4 hours.
-
To stop the reaction, add 1 µL of 0.5 M EDTA.
-
Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.
-
Quantify the purified RNA using a spectrophotometer.
Protocol 2: Ribozyme Cleavage Assay
This protocol outlines the procedure to measure the cleavage activity of a ribozyme on its substrate.
Materials:
-
Purified ribozyme and substrate RNA
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 100 mM NaCl)
-
RNase-free water
-
Quenching Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Procedure:
-
Prepare the ribozyme-substrate mixture. In a typical assay, the ribozyme is in excess to ensure single-turnover kinetics. For a 10 µL reaction:
-
1 µL of 10x Reaction Buffer
-
x µL of ribozyme RNA (e.g., final concentration 1 µM)
-
y µL of substrate RNA (e.g., final concentration 50 nM)
-
RNase-free water to 9 µL
-
-
Pre-incubate the mixture at a specific temperature (e.g., 90°C for 2 minutes) to denature, followed by slow cooling to the reaction temperature (e.g., 37°C) to facilitate proper folding and annealing.
-
Initiate the cleavage reaction by adding 1 µL of 100 mM MgCl₂ (to a final concentration of 10 mM).
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), take 2 µL aliquots of the reaction and mix with 8 µL of Quenching Buffer to stop the reaction.
-
Analyze the cleavage products by denaturing PAGE.
-
Visualize the RNA bands by autoradiography (if radiolabeled) or staining (e.g., with SYBR Gold).
-
Quantify the intensity of the bands corresponding to the uncleaved substrate and the cleavage products to determine the fraction cleaved at each time point.
Data Presentation
The quantitative data from ribozyme cleavage assays can be summarized in tables to facilitate comparison and analysis.
Table 1: Kinetic Parameters of a Hammerhead Ribozyme under Different Conditions
| Condition | k_obs (min⁻¹) | Cleavage Extent (%) |
| 10 mM Mg²⁺, pH 7.5 | 0.5 | 85 |
| 50 mM Mg²⁺, pH 7.5 | 1.2 | 95 |
| 10 mM Mg²⁺, pH 8.5 | 0.8 | 90 |
| 10 mM Mg²⁺, pH 7.5 + 1 mM 5-Fluorouridine (internally incorporated) | 0.1 | 20 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Ribozyme Cleavage Mechanism
Caption: General mechanism of ribozyme-mediated RNA cleavage.
Experimental Workflow for a Ribozyme Cleavage Assay
Caption: Experimental workflow of a typical ribozyme cleavage assay.
Conclusion
Ribozyme cleavage assays are a powerful tool for studying RNA catalysis and for the development of RNA-based therapeutics. While the direct role of this compound in these assays appears to be minimal to non-existent based on current literature, understanding the fundamental principles of the cleavage reaction, the nature of the products, and the potential for inhibition by related nucleotide analogs is critical for robust experimental design and interpretation. The protocols and guidelines provided herein serve as a comprehensive resource for researchers in this field.
Synthesis of Modified 5'-Uridine Monophosphate (5'-UMP) Analogs: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of modified 5'-Uridine Monophosphate (5'-UMP) analogs, crucial tools in drug discovery and biomedical research. These analogs are instrumental in studying enzyme mechanisms, developing therapeutic agents, and probing biological pathways. Both chemical and enzymatic methodologies are presented, offering flexibility in scale, substrate scope, and green chemistry approaches.
Introduction
Modified 5'-UMP analogs are synthetic molecules that mimic the structure of the natural nucleotide, uridine (B1682114) monophosphate. These structural modifications, often at the C5 position of the uracil (B121893) base or the ribose sugar moiety, can confer unique biological activities. For instance, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) is a potent inhibitor of thymidylate synthase, a key enzyme in DNA synthesis, and serves as the active metabolite of the widely used anticancer drug 5-fluorouracil (B62378) (5-FU)[1][2]. The synthesis of these analogs is a critical step in the development of new therapeutics and research probes.
Data Presentation: Comparison of Synthesis Methods
The choice between chemical and enzymatic synthesis of 5'-UMP analogs depends on several factors, including the desired modification, scale of synthesis, and available resources. Enzymatic methods are gaining traction as they offer high regio- and stereoselectivity under mild reaction conditions, often leading to higher yields in "one-pot" reactions and representing a more environmentally friendly alternative to traditional chemical methods[3][4]. Chemical synthesis, on the other hand, provides access to a broader range of modifications not accessible through enzymatic routes.
Table 1: Quantitative Comparison of 5'-UMP Analog Synthesis Methods
| Method | Analog | Key Reagents/Enzymes | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages | Reference |
| Chemical Synthesis | |||||||
| Multi-step chemical synthesis | 5'-(R)-CH3 FdUMP | POCl3, pyridine (B92270) | ~7% (over 3 steps) | Multi-day | Access to novel analogs | Multi-step, lower overall yield, use of hazardous reagents | [5] |
| 5'-(S)-CF3 FdUMP | POCl3, pyridine, Pd(OH)2/C | ~12% (over 2 steps) | Multi-day | Access to novel analogs | Multi-step, lower overall yield, use of hazardous reagents | [6][7] | |
| Deamination | 5'-UMP disodium (B8443419) | Cytidine monophosphate, sodium nitrite, acid | High | 0-6 hours | Direct conversion | Requires specific starting material | [8] |
| Enzymatic Synthesis | |||||||
| Uracil Phosphoribosyltransferase (UPRT) | 5-modified UMPs | Immobilized TtUPRT | High (not specified) | Short | High efficiency, reusable catalyst, environmentally friendly | Substrate scope limited by enzyme specificity | [3] |
| Nucleoside Kinase Cascade | Various modified 5'-NMPs | D. melanogaster dNK or B. subtilis dCK, Acetate Kinase | 40-90% | Not specified | "One-pot" reaction, mild conditions | Requires specific enzymes and cofactors | [9][10] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine (B1678525) Biosynthesis Pathway
The de novo synthesis pathway is the primary route for the production of pyrimidine nucleotides, including UMP, from simple precursor molecules[11][12][13][14][15][16]. Understanding this pathway is crucial for identifying potential targets for therapeutic intervention.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Mechanism of Thymidylate Synthase Inhibition by FdUMP
FdUMP exerts its cytotoxic effect by inhibiting thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis[6][9][17][18]. FdUMP acts as a suicide inhibitor, forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF)[9][18].
Caption: Inhibition of Thymidylate Synthase by FdUMP.
General Experimental Workflow for 5'-UMP Analog Synthesis and Purification
The synthesis and purification of 5'-UMP analogs, whether through chemical or enzymatic routes, generally follow a similar workflow.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 5-Modified Uridine-5'-Monophosphates using Immobilized Uracil Phosphoribosyltransferase (UPRT)
This protocol is adapted from a method utilizing an immobilized UPRT from Thermus thermophilus (TtUPRT) for the sustainable synthesis of 5-modified UMPs[3].
Materials:
-
Immobilized TtUPRT (e.g., MTtUPRT3)[3]
-
5-modified uracil analog (e.g., 5-fluorouracil)
-
5-phospho-α-D-ribose 1-pyrophosphate (PRPP)
-
Tris-HCl buffer (pH 7.0)
-
Magnesium chloride (MgCl2)
-
Reaction vials
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing the 5-modified uracil analog, PRPP, and MgCl2 in Tris-HCl buffer (pH 7.0).
-
Add the immobilized TtUPRT to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 70-100 °C for TtUPRT) with gentle agitation for a specified time.[3]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by centrifugation or magnetic separation.
-
The supernatant containing the synthesized 5'-UMP analog can be purified using standard chromatographic techniques (e.g., ion-exchange chromatography).
-
The immobilized enzyme can be washed and reused for subsequent reactions. The reusability of MTtUPRT3 has been demonstrated for up to 8 cycles.[3]
Protocol 2: Chemical Synthesis of 5'-(S)-CF3 FdUMP Analog
This protocol outlines a multi-step chemical synthesis for a 5'-substituted FdUMP analog, adapted from published procedures[1][2][6][7]. This synthesis involves protection of hydroxyl groups, modification at the 5' position, and subsequent phosphorylation and deprotection steps.
Materials:
-
5-fluoro-2'-deoxyuridine (FdU)
-
Trityl chloride, pyridine
-
Benzyl (B1604629) bromide, sodium hydride
-
Aqueous acetic acid
-
Reagents for trifluoromethylation
-
Phosphorus oxychloride (POCl3)
-
Palladium on carbon (Pd/C) or Palladium hydroxide (B78521) on carbon (Pd(OH)2/C)
-
Standard organic solvents and reagents for workup and purification
Procedure:
Step 1: Protection of FdU
-
Protect the 5'-OH group of FdU as a trityl ether using trityl chloride in pyridine.
-
Protect the 3'-OH group as a benzyl ether using benzyl bromide and sodium hydride.
-
Remove the trityl group using aqueous acetic acid to yield the 3'-O-benzyl protected FdU.
Step 2: 5'-Trifluoromethylation
-
Oxidize the 5'-hydroxyl group to an aldehyde.
-
Perform a trifluoromethylation reaction on the aldehyde to introduce the CF3 group at the 5' position, resulting in a mixture of diastereomers.
-
Separate the diastereomers using chromatography to isolate the desired 5'(S)-CF3 alcohol intermediate.
Step 3: Phosphorylation
-
Treat the isolated 5'(S)-CF3 alcohol intermediate with POCl3 in pyridine to introduce the monophosphate group at the 5' position.
Step 4: Deprotection
-
Remove the 3'-O-benzyl protecting group by hydrogenolysis using Pd(OH)2 on carbon to yield the final 5'-(S)-CF3 FdUMP analog.
Step 5: Purification
-
Purify the final product using appropriate chromatographic techniques, such as ion-exchange chromatography, and characterize it by NMR and mass spectrometry.
Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods should be optimized based on the detailed procedures found in the cited literature[1][2][6][7].
Conclusion
The synthesis of modified 5'-UMP analogs is a dynamic field with both established chemical methods and emerging enzymatic strategies. The choice of method will be dictated by the specific research or drug development goals. The protocols and data presented here provide a foundation for researchers to produce these valuable molecules for their studies. As the demand for novel therapeutic agents and research tools grows, the development of more efficient and versatile synthetic methodologies for modified nucleotides will remain a critical area of research.
References
- 1. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sustainable synthesis of uridine-5'-monophosphate analogues by immobilized uracil phosphoribosyltransferase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104447922A - Preparation method of uridine-5'-monophosphate disodium - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5'-Uridine Monophosphate Synthase (UMPS) as a Biomarker for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity and type 2 diabetes, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Emerging evidence points to the dysregulation of pyrimidine (B1678525) metabolism in the pathophysiology of these conditions. 5'-Uridine monophosphate (5'-UMP), a key nucleotide in pyrimidine biosynthesis, and its synthesizing enzyme, 5'-uridine monophosphate synthase (UMPS), are gaining attention as potential biomarkers. These application notes provide a comprehensive overview of 5'-UMPS and 5'-UMP in the context of metabolic diseases, along with detailed protocols for their analysis.
5'-UMP Levels in Metabolic Diseases: Quantitative Data
Recent metabolomic studies have revealed significant alterations in 5'-UMP levels in individuals with obesity and type 2 diabetes. The following tables summarize key quantitative findings.
Table 1: Relative Levels of 5'-Uridine Monophosphate (UMP) in Human Plasma and Adipose Tissue of Obese vs. Healthy Individuals [1]
| Analyte | Sample Type | Condition | Relative Level Change |
| 5'-UMP | Plasma | Obese | Significantly Decreased |
| 5'-UMP | Omental Adipose Tissue | Obese | Significantly Decreased |
Table 2: Plasma Uridine (B1682114) Levels in Patients with Type 2 Diabetes vs. Healthy Controls [2]
| Analyte | Sample Type | Condition | Concentration (µmol/L) - Median (Interquartile Range) | p-value |
| Fasting Uridine | Plasma | Healthy Controls | 4.57 (3.46–5.69) | < 0.001 |
| Fasting Uridine | Plasma | Type 2 Diabetes | 6.22 (5.29–7.23) | < 0.001 |
| Postprandial Uridine | Plasma | Healthy Controls | 2.59 (1.61–3.81) | < 0.001 |
| Postprandial Uridine | Plasma | Type 2 Diabetes | 4.7 (3.7–5.82) | < 0.001 |
Signaling Pathway: The HIF2α-ACER2-Ceramide Axis in Obesity
In obesity, reduced levels of 5'-UMP in adipose tissue are associated with the inhibition of Hypoxia-Inducible Factor 2α (HIF2α).[1] HIF2α is a key transcription factor that, under normal conditions, promotes the expression of Alkaline Ceramidase 2 (ACER2). ACER2 is an enzyme responsible for the breakdown of ceramides (B1148491), which are bioactive lipids implicated in insulin (B600854) resistance and inflammation.[1][3] The suppression of the HIF2α-ACER2 axis in obesity leads to the accumulation of ceramides in adipocytes, contributing to metabolic dysfunction.[1] Exogenous administration of 5'-UMP has been shown to restore this pathway and alleviate obesity-related traits in preclinical models.[1]
Experimental Protocols
Protocol 1: Quantification of 5'-UMP in Human Plasma and Adipose Tissue using LC-MS
This protocol provides a method for the accurate quantification of 5'-UMP in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Collection and Preparation
-
Plasma:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Adipose Tissue:
-
Obtain fresh adipose tissue biopsies and wash with ice-cold phosphate-buffered saline (PBS).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For analysis, weigh the frozen tissue and homogenize in a suitable buffer (e.g., SHBP buffer: 20 mM Tris-HCl, 1 mM EDTA, 255 mM sucrose, pH 7.4, with protease inhibitors) using a bead homogenizer.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C and collect the infranatant below the lipid layer.[5]
-
2. Protein Precipitation and Extraction
-
To 100 µL of plasma or adipose tissue homogenate, add 400 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
3. LC-MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, hold for a few minutes, then ramp up to a high percentage of B to elute the analyte, followed by re-equilibration at the initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for nucleotides.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions: The specific precursor-to-product ion transitions for 5'-UMP should be optimized on the instrument.
-
4. Data Analysis and Quantification
-
Generate a standard curve using a serial dilution of a 5'-UMP standard of known concentration.
-
Quantify the amount of 5'-UMP in the samples by comparing the peak areas to the standard curve.
-
Normalize the results to the initial sample volume or protein concentration.
Protocol 2: this compound Enzymatic Activity Assay
This protocol describes a non-radioactive method to measure the activity of this compound in cell or tissue extracts by quantifying the UMP produced using HPLC.[6]
1. Preparation of Cell/Tissue Lysates
-
Homogenize cells or tissue in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
2. Enzymatic Reaction
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
1 mM Dithiothreitol (DTT)
-
0.5 mM 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
0.2 mM Orotic Acid (substrate for the OPRTase activity of UMPS)
-
-
Add 20-50 µg of cell or tissue lysate to the reaction mixture.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold 0.6 M perchloric acid.
-
Neutralize the reaction with 1 M K₂CO₃.
-
Centrifuge to remove the precipitate and collect the supernatant for HPLC analysis.
3. HPLC Analysis of UMP
-
Use an HPLC system equipped with a UV detector set at 260 nm.
-
Separate the reaction products on a reversed-phase C18 column using an ion-pairing reagent (e.g., tetrabutylammonium (B224687) phosphate) in the mobile phase.
-
Quantify the amount of UMP produced by comparing the peak area to a standard curve of known UMP concentrations.
4. Calculation of Enzyme Activity
-
Calculate the amount of UMP produced per unit of time per milligram of protein in the lysate.
-
Enzyme activity is typically expressed as nmol/min/mg or µmol/min/mg.
Protocol 3: Western Blot Analysis of this compound Protein Expression
This protocol outlines the steps for detecting the protein expression levels of this compound in adipose tissue lysates.
References
- 1. The Hydrophilic Metabolite UMP Alleviates Obesity Traits through a HIF2α-ACER2-Ceramide Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The predictive value of plasma uridine for type 2 diabetes and its atherosclerotic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipocyte-Specific Hypoxia-Inducible Factor 2α Deficiency Exacerbates Obesity-Induced Brown Adipose Tissue Dysfunction and Metabolic Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human adipose tissue protein analyses using capillary western blot technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, orotate phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in in vitro RNA synthesis using UTP analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during in vitro RNA synthesis using UTP analogs.
Frequently Asked Questions (FAQs)
Q1: My in vitro transcription (IVT) reaction with a UTP analog resulted in a significantly lower RNA yield compared to using only canonical NTPs. What are the common causes?
A1: Low RNA yield when using UTP analogs can stem from several factors:
-
Enzyme Inhibition: Some UTP analogs can be poor substrates for T7, T3, or SP6 RNA polymerases, leading to reduced incorporation efficiency and overall yield. The structure and modification of the analog play a crucial role. For instance, bulky modifications on the UTP analog can cause steric hindrance for the polymerase.[1]
-
Suboptimal Nucleotide Concentration: The concentration of the UTP analog and the other NTPs is critical. A low concentration of the limiting nucleotide (the UTP analog in this case) can lead to premature termination of transcription.[2][3][4] Conversely, an imbalanced ratio of NTPs can also decrease yield.
-
Reaction Conditions: The optimal reaction conditions for IVT with UTP analogs may differ from standard protocols. Factors such as magnesium concentration, temperature, and incubation time may need to be re-optimized.[5][]
-
Template Quality: The quality of the DNA template is paramount. Contaminants like residual phenol, ethanol (B145695), or salts from plasmid preparation can inhibit RNA polymerase.[4] Incomplete linearization of the plasmid DNA can also lead to truncated transcripts and lower yields.
-
RNase Contamination: RNases are ubiquitous and can degrade your newly synthesized RNA. It is crucial to maintain an RNase-free environment throughout the entire process.[4][7][8]
-
Formation of Byproducts: The synthesis of unintended byproducts, such as double-stranded RNA (dsRNA), can consume reagents and reduce the yield of the desired single-stranded RNA transcript.[9][10]
Q2: How can I optimize my IVT reaction to improve the yield when using a UTP analog?
A2: To enhance your RNA yield, consider the following optimization strategies:
-
Adjust Nucleotide Concentrations:
-
Increase the Limiting Nucleotide: If the UTP analog is the limiting nucleotide, increasing its concentration can help drive the reaction forward and produce more full-length transcripts.[3][4]
-
Titrate UTP Analog to Canonical UTP Ratio: For some applications, a partial substitution of UTP with its analog is sufficient. Experiment with different ratios of the UTP analog to canonical UTP to find a balance between modification incorporation and high yield.
-
Maintain NTP Balance: Ensure that all four NTPs (or their analogs) are present in optimal concentrations.
-
-
Optimize Magnesium Concentration: Magnesium ions are a critical cofactor for RNA polymerase. The optimal Mg²⁺ concentration can be affected by the total NTP concentration, so it may be necessary to perform a titration to find the ideal concentration for your specific reaction.[5][]
-
Vary Incubation Time and Temperature: While standard IVT reactions are often incubated at 37°C for 2 hours, extending the incubation time (e.g., 3-6 hours) can sometimes increase yield.[8] For templates with high GC content or secondary structures, lowering the reaction temperature might prevent premature termination.[3]
-
Enzyme Concentration: Increasing the amount of RNA polymerase can sometimes boost yields, but excessive amounts can lead to the production of dsRNA byproducts.[]
-
Include Pyrophosphatase: The accumulation of pyrophosphate during transcription can inhibit the reaction. Adding inorganic pyrophosphatase to the IVT mix can increase the overall yield of RNA.[11]
Q3: Can the choice of UTP analog affect the efficiency of the in vitro transcription reaction?
A3: Yes, the choice of UTP analog can significantly impact IVT efficiency. Different modifications on the uridine (B1682114) base can affect how well the T7 RNA polymerase recognizes and incorporates the nucleotide. For example, some fluorescently labeled UTPs are known to be poorly incorporated due to steric hindrance from the bulky dye molecule.[1] In contrast, smaller modifications like pseudouridine (B1679824) or N1-Methylpseudouridine are generally well-tolerated by T7 RNA polymerase.[12][13] It is advisable to consult the manufacturer's data for the specific UTP analog you are using or to perform small-scale pilot experiments to assess its compatibility with your IVT system.
Q4: My RNA appears degraded on a gel after IVT with a UTP analog. What could be the reason?
A4: RNA degradation is a common issue and is most often caused by RNase contamination.[4][7] Here are some potential sources of RNase contamination and how to prevent them:
-
Contaminated Reagents: Use certified RNase-free water, buffers, and nucleotides.
-
Contaminated Labware: Use disposable, sterile, RNase-free plasticware. Treat non-disposable glassware and equipment with RNase decontamination solutions.
-
Improper Handling: Wear gloves at all times and change them frequently. Use dedicated pipettes for RNA work.
-
Carryover from DNA Template Preparation: Ensure that the DNA template purification process effectively removes all RNases.[4]
Another possibility, though less common, is that the UTP analog itself or impurities within the analog preparation could be contributing to RNA instability. Ensure you are using high-quality, purified UTP analogs.
Q5: I observe a high molecular weight band or smear in addition to my expected RNA transcript. What is it and how can I reduce it?
A5: A high molecular weight band or smear often indicates the presence of double-stranded RNA (dsRNA), a common byproduct of in vitro transcription.[9][10] dsRNA can be generated through mechanisms like backward transcription by the RNA polymerase on the newly synthesized RNA template.[9] Here are some strategies to minimize dsRNA formation:
-
Optimize Reaction Conditions: Using a modified T7 RNA polymerase engineered for reduced dsRNA formation can be effective.[10][14]
-
Limit UTP Concentration: Studies have shown that limiting the steady-state level of UTP during the reaction can reduce dsRNA formation, particularly for templates with a poly(A) tail.[9][15][16]
-
Purification: After transcription, dsRNA can be removed through purification methods such as cellulose (B213188) chromatography.
Troubleshooting Low RNA Yield: A Summary
The following table summarizes common issues leading to low RNA yield when using UTP analogs and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low RNA Yield | Suboptimal Reagent Concentrations | Optimize the concentration of the UTP analog, canonical NTPs, and Mg²⁺.[5][] Consider a titration experiment. |
| Poor Template Quality | Purify the DNA template to remove inhibitors.[4] Verify complete linearization of plasmid DNA. | |
| Enzyme Inefficiency with Analog | Consult literature or manufacturer's data for the specific UTP analog. Test different RNA polymerases (T7, T3, SP6) if possible.[3] | |
| Short Incubation Time | Increase the incubation time of the IVT reaction (e.g., up to 6 hours).[8] | |
| RNase Contamination | Maintain a strict RNase-free workflow, including using certified reagents and dedicated equipment.[4][7][8] Add an RNase inhibitor to the reaction.[4] | |
| Degraded RNA | RNase Contamination | Implement rigorous RNase-free techniques.[4][7][8] Use fresh, certified RNase-free reagents. |
| Incorrect Transcript Size | Incomplete Plasmid Linearization | Ensure complete digestion of the plasmid template with the restriction enzyme. |
| Premature Transcription Termination | Increase the concentration of the limiting nucleotide.[3][4] Lower the reaction temperature for GC-rich templates.[3] | |
| High dsRNA Byproduct | Polymerase Activity | Use an engineered T7 RNA polymerase with reduced dsRNA synthesis capabilities.[10][14] |
| High UTP Concentration | For templates with poly(A) tails, try limiting the UTP concentration during the reaction.[9][15][16] |
Experimental Protocols
Standard In Vitro Transcription (IVT) Protocol with UTP Analog
This protocol provides a general framework. Optimal conditions may vary depending on the specific UTP analog, DNA template, and polymerase used.
Materials:
-
Linearized DNA template (0.5-1 µg)
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, CTP, GTP solutions (10 mM each)
-
UTP analog solution (10 mM)
-
Canonical UTP solution (10 mM, if partial substitution is desired)
-
RNase Inhibitor
-
T7, T3, or SP6 RNA Polymerase
-
DNase I (RNase-free)
Procedure:
-
Thaw all components on ice.
-
In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of ATP (10 mM)
-
2 µL of CTP (10 mM)
-
2 µL of GTP (10 mM)
-
X µL of UTP analog (and UTP if applicable) to the desired final concentration
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of RNA Polymerase
-
-
Mix gently by pipetting up and down.
-
Incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Quantify the RNA using a spectrophotometer and assess its integrity via gel electrophoresis.
RNA Quality Control via Denaturing Agarose (B213101) Gel Electrophoresis
Materials:
-
Synthesized RNA
-
Formaldehyde-based RNA loading dye
-
Nuclease-free water
-
Agarose
-
10x MOPS buffer
-
Ethidium (B1194527) bromide or other RNA stain
Procedure:
-
Prepare a 1-1.5% denaturing agarose gel with formaldehyde in 1x MOPS buffer.
-
In a nuclease-free tube, mix 1-2 µg of your synthesized RNA with formaldehyde-based loading dye.
-
Denature the RNA sample by heating at 65°C for 10 minutes, then immediately place on ice.
-
Load the denatured RNA sample onto the gel.
-
Run the gel in 1x MOPS buffer until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide or a safer alternative and visualize under UV light. A sharp, distinct band at the expected size indicates intact RNA. Smearing may suggest degradation.
Visualizations
Caption: A general workflow for in vitro RNA synthesis using UTP analogs.
Caption: A decision tree for troubleshooting low RNA yield in IVT.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
- 15. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
common interferences in the spectrophotometric assay of UMP synthase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the spectrophotometric assay of UMP (Uridine Monophosphate) synthase.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the spectrophotometric assay for UMP synthase?
The spectrophotometric assay for UMP synthase monitors the enzymatic conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to UMP and pyrophosphate. The assay directly measures the decrease in absorbance of orotic acid, which has a maximum absorbance around 295 nm. The bifunctional enzyme UMP synthase, which contains both orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODC) activities, catalyzes this two-step reaction.[1][2][3]
Q2: What are the common causes of high background absorbance in my assay?
High background absorbance can be caused by several factors:
-
Contaminated reagents: Buffers, water, or enzyme preparations may be contaminated with substances that absorb light at the detection wavelength.
-
Sample matrix effects: Biological samples, such as cell lysates or tissue homogenates, contain numerous endogenous molecules that can absorb UV light.[4]
-
Inappropriate blank: The blank solution must contain all reaction components except the substrate (orotic acid) or the enzyme to properly zero the spectrophotometer.
Q3: My enzyme activity is lower than expected. What are the potential reasons?
Low or no enzyme activity can be frustrating. Here are some potential causes:
-
Enzyme instability: UMP synthase can be unstable, especially at low concentrations.[5] Ensure proper storage and handling of the enzyme.
-
Sub-optimal assay conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity. The optimal pH for UMP synthase is typically around 8.0.[1]
-
Presence of inhibitors: The sample or reagents may contain inhibitory substances. See the "Common Interferences" section for more details.
-
Degraded substrates: Orotic acid and PRPP solutions should be freshly prepared to ensure their integrity.
Q4: Can I use a coupled assay for UMP synthase?
Yes, coupled assays can be used to measure UMP synthase activity. For instance, the production of pyrophosphate in the OPRT reaction can be coupled to other enzymatic reactions that lead to a change in absorbance of a reporter molecule like NADH.[6] However, it is crucial to ensure that none of the coupling enzymes or their substrates interfere with UMP synthase activity and to be aware that coupled assays can be susceptible to artifacts from contaminated components.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background absorbance or drifting baseline | 1. Contaminated reagents or cuvettes. 2. Spectrophotometer lamp not warmed up. 3. Air bubbles in the cuvette. 4. Temperature fluctuations. | 1. Use high-purity water and reagents. Clean cuvettes thoroughly. 2. Allow the spectrophotometer to warm up for at least 30 minutes. 3. Gently tap the cuvette to dislodge air bubbles. 4. Use a temperature-controlled spectrophotometer or allow all reagents to equilibrate to the assay temperature. |
| Non-linear reaction progress curve | 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability. 4. Presence of interfering substances that are consumed during the reaction. | 1. Use a lower enzyme concentration or higher substrate concentrations. Ensure you are measuring the initial velocity. 2. Dilute the sample to reduce the concentration of accumulating product. 3. Optimize buffer conditions for better enzyme stability. 4. Purify the sample to remove interfering substances. |
| Inconsistent results between replicates | 1. Pipetting errors, especially with small volumes. 2. Incomplete mixing of reagents. 3. Variation in incubation times or temperatures. | 1. Use calibrated pipettes and prepare a master mix for the reaction components. 2. Gently vortex or pipette up and down to ensure thorough mixing. 3. Use a multi-channel pipette for simultaneous addition of reagents and a temperature-controlled plate reader or water bath for consistent temperature. |
Common Interferences
Both chemical and spectral interferences can affect the accuracy of the UMP synthase spectrophotometric assay.
Chemical Interferences
These substances can directly inhibit the enzyme's activity.
| Interfering Substance | Type of Interference | Notes |
| Uric Acid | Endogenous Inhibitor | Uric acid is present in biological samples and has been shown to be a direct inhibitor of UMP synthase.[7] |
| Phosphate (B84403) Buffer | Buffer Effect | High concentrations of phosphate buffer can inhibit enzyme activity. It is advisable to use buffers like Tris-HCl. |
| EDTA | Chelating Agent | Can chelate Mg²⁺ ions, which are essential for UMP synthase activity. |
| Detergents (e.g., SDS, Triton X-100, Tween-20) | Denaturing/Inhibitory | Can denature the enzyme or otherwise interfere with its activity. Some non-ionic detergents may be tolerated at very low concentrations. |
| Sodium Azide | Preservative/Inhibitor | A common preservative that can inhibit many enzymes. |
Spectral Interferences
These substances absorb light at or near the same wavelength as orotic acid (around 295 nm), leading to inaccurate measurements.
| Interfering Substance | Absorbance Maximum (approx.) | Notes |
| Uric Acid | ~293 nm | Has a strong absorbance peak that directly overlaps with orotic acid, making it a significant spectral interferent in biological samples.[1][8][9] |
| Nucleotides and Nucleosides | ~260 nm | While the peak absorbance is around 260 nm, the absorbance tails of these abundant cellular components can contribute to the reading at 295 nm, especially at high concentrations.[4][10][11] |
| Aromatic Amino Acids (in proteins) | ~280 nm | High concentrations of protein in the sample can lead to absorbance at 295 nm due to the shoulder of the 280 nm peak. |
| Some Biological Buffers | Varies | Certain buffers, especially those containing aromatic compounds, can have significant UV absorbance.[12] It is crucial to use a buffer that is transparent in the assay's wavelength range. |
Experimental Protocols
Standard Spectrophotometric Assay for UMP Synthase
This protocol is adapted from established methods for measuring UMP synthase activity by monitoring the decrease in orotic acid absorbance.[1]
Materials:
-
UMP Synthase enzyme preparation (purified or cell lysate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM MgCl₂
-
Orotic Acid stock solution (e.g., 10 mM in assay buffer)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) stock solution (e.g., 10 mM in assay buffer, prepare fresh)
-
UV-transparent cuvettes or microplate
-
UV-Vis Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the following:
-
Assay Buffer
-
PRPP to a final concentration of 100 µM
-
Orotic acid to a final concentration of 50-200 µM
-
-
Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add the UMP synthase enzyme preparation to the cuvette and mix gently.
-
Monitor absorbance: Immediately start monitoring the decrease in absorbance at 295 nm over time. Record readings every 15-30 seconds for 5-10 minutes.
-
Calculate activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of orotic acid at 295 nm.
Note: A "no enzyme" control should always be run to account for any non-enzymatic degradation of substrates.
Visualizations
Caption: De novo pyrimidine biosynthesis pathway leading to UMP synthesis.
Caption: Experimental workflow for the UMP synthase spectrophotometric assay.
Caption: A logical decision tree for troubleshooting common assay issues.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning of the human UMP synthase gene and characterization of point mutations in two hereditary orotic aciduria families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deficiency of UMP synthase in dairy cattle: a model for hereditary orotic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Label-Free Uric Acid Estimation of Spot Urine Using Portable Device Based on UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Stability of 5'-Uridine Monophosphate (5'-UMPS) in Solution for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of 5'-Uridine Monophosphate (5'-UMPS) in solutions used for enzymatic assays. Unstable this compound can lead to inaccurate and irreproducible experimental results. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you ensure the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of certain enzymes or metal ions. Both acidic and alkaline conditions can lead to the hydrolysis of the phosphate (B84403) group and the glycosidic bond, resulting in the formation of uridine (B1682114) and uracil, respectively. Elevated temperatures accelerate these degradation processes.
Q2: How can I prepare a stable stock solution of this compound?
A2: To prepare a stable stock solution, dissolve the this compound powder in a high-quality, nuclease-free buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). It is recommended to prepare concentrated stock solutions (e.g., 100 mM) to minimize the effects of any contaminating nucleotidases. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term use, the solution can be kept at 4°C for a limited time, but stability should be verified.
Q3: What are the signs of this compound degradation in my enzymatic assay?
A3: Signs of this compound degradation can include a decrease in the expected reaction velocity over time, high background signals, poor reproducibility between replicates, and the appearance of unexpected peaks in analytical assays such as High-Performance Liquid Chromatography (HPLC).
Q4: Can the type of buffer I use affect the stability of this compound?
A4: Yes, the buffer composition can influence this compound stability. For instance, some buffers may contain trace metal ion contaminants that can catalyze degradation. It is crucial to use high-purity buffers and consider the inclusion of a chelating agent like EDTA to sequester divalent cations that may promote hydrolysis.
Q5: Are there any additives that can enhance the stability of this compound in solution?
A5: Yes, the addition of cryoprotectants such as glycerol (B35011) or trehalose (B1683222) can help stabilize this compound solutions, particularly during freeze-thaw cycles and long-term storage at low temperatures. These agents are thought to create a more stable hydration shell around the molecule.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in enzymatic assays.
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Degradation of this compound substrate | Prepare fresh this compound solution from a solid stock. Verify the concentration and purity of the this compound solution using UV spectrophotometry or HPLC. Store aliquots of the stock solution at -80°C and avoid multiple freeze-thaw cycles. |
| Incorrect pH of the assay buffer | Measure the pH of the assay buffer at the reaction temperature. Ensure the pH is within the optimal range for both the enzyme and this compound stability (typically pH 6.0-7.5). | |
| High background signal | Spontaneous degradation of this compound | Run a control reaction without the enzyme to measure the rate of non-enzymatic this compound degradation under your assay conditions. If significant, consider lowering the reaction temperature or adjusting the pH. |
| Contaminating enzyme activity | Ensure all reagents and water are nuclease-free. Consider adding a broad-spectrum phosphatase inhibitor to your assay buffer if phosphatase contamination is suspected. | |
| Poor reproducibility between replicates | Inconsistent this compound concentration | Ensure thorough mixing of the this compound stock solution before use, especially after thawing. Use calibrated pipettes for accurate dispensing. |
| Variable degradation of this compound | Prepare a master mix of the reaction components to ensure consistency across all wells. Minimize the time between reagent preparation and the start of the assay. | |
| Non-linear reaction progress curves | Substrate depletion or product inhibition | Optimize the initial concentration of this compound to ensure it is not limiting over the course of the assay. Check for product inhibition by adding the product at the beginning of the reaction. |
| Instability of this compound during the assay | Perform a time-course experiment to monitor the stability of this compound in the assay buffer at the reaction temperature. If degradation is significant, shorten the assay time or consider a more stable analog if available. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound and store it under conditions that minimize degradation.
Materials:
-
5'-Uridine monophosphate, disodium (B8443419) salt (powder)
-
Nuclease-free water
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
On an analytical balance, weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of nuclease-free buffer to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex the solution until the powder is completely dissolved.
-
Verify the concentration of the stock solution by measuring its absorbance at 262 nm (in 0.1 M HCl, the molar extinction coefficient for UMP is 10,000 M⁻¹cm⁻¹).
-
Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
For long-term storage (months to years), store the aliquots at -80°C.
-
For short-term storage (days to weeks), store at -20°C.
-
Avoid repeated freeze-thaw cycles. When needed, thaw an aliquot on ice and keep it on ice during use.
Protocol 2: Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the stability of this compound under specific experimental conditions (e.g., different buffers, pH, and temperatures).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 5.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
This compound and potential degradation product (uridine) standards
Procedure:
-
Sample Preparation:
-
Prepare this compound solutions in the different buffers and at the pH values you wish to test.
-
Incubate the solutions at the desired temperatures (e.g., 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and immediately store it at -80°C to stop any further degradation.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 97% Mobile Phase A, 3% Mobile Phase B).
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 262 nm.
-
Inject a standard solution of this compound and uridine to determine their retention times.
-
Inject the collected samples from the stability study.
-
Use a gradient elution to separate this compound from its degradation products. A typical gradient might be:
-
0-5 min: 3% B
-
5-15 min: Gradient to 20% B
-
15-20 min: Hold at 20% B
-
20-22 min: Gradient back to 3% B
-
22-30 min: Re-equilibrate at 3% B
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and any degradation products (e.g., uridine) in each chromatogram.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
From this data, you can calculate the degradation rate constant (k) and the half-life (t₁/₂) of this compound under each condition.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Primary degradation pathways of this compound.
minimizing background noise in metabolic labeling experiments with uridine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in metabolic labeling experiments using uridine (B1682114) analogs like 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU).
Troubleshooting Guides
High Background in Final Eluate/Sequencing Data
Q1: I'm observing high background in my sequencing data after EU-RNA pulldown. What are the likely causes and how can I fix this?
High background in nascent RNA sequencing can obscure true biological signals. The most common culprits are non-specific binding of RNA to the streptavidin beads, inefficient washing, or issues with the click chemistry reaction.
Troubleshooting Steps:
-
Optimize Washing Conditions: Inadequate washing is a primary source of non-specific background. Increase the stringency of your wash buffers.
-
Increase Salt Concentration: Gradually increase the NaCl concentration in your wash buffer (e.g., up to 1 M) to disrupt ionic interactions that cause non-specific binding.[1]
-
Add Detergents: Include non-ionic detergents like Tween-20 (e.g., 0.1%) in your wash buffers to reduce hydrophobic interactions.[2]
-
Increase Wash Steps and Duration: Perform additional wash steps and increase the incubation time for each wash to ensure complete removal of unbound molecules.[3]
-
-
Pre-clear the Cell Lysate: Before adding your biotinylated RNA, incubate the cell lysate with unconjugated streptavidin beads. This will capture proteins and other molecules that non-specifically bind to the beads, which can then be removed by centrifugation. This "pre-clearing" step results in a cleaner lysate for your pulldown.[2]
-
Block Streptavidin Beads: Before incubating with the biotinylated RNA, block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or yeast tRNA. This will saturate non-specific binding sites on the beads themselves.[2][4]
-
Optimize the Click Reaction: An inefficient click reaction can lead to a low yield of biotinylated RNA, making the background appear more prominent.
-
Include a "No EU" Control: Always include a control sample where cells are not treated with the uridine analog but are subjected to the entire pulldown and sequencing pipeline. This will help you quantify the level of background binding.[7]
Q2: My dot blot analysis shows a weak signal for 4sU incorporation, yet my final data has a high signal-to-noise ratio. What could be the issue?
A weak signal on a dot blot with a high background in the final analysis suggests that the issue may not be with the labeling efficiency itself, but rather with the purification process.
Troubleshooting Steps:
-
Check Biotinylation Efficiency: While you are getting a signal, it might be suboptimal. Ensure your biotinylation reagent (e.g., biotin-HPDP or iodoacetyl-biotin) is fresh and used at the correct concentration. Iodoacetyl-biotin can result in a stronger, irreversible biotinylation.[8]
-
Use High-Quality Streptavidin Beads: Different suppliers' streptavidin beads can have varying levels of non-specific binding. It is recommended to use beads that are known to have low background characteristics.[8]
-
Denature RNA Before Binding: Heat your biotinylated RNA samples to 65°C for 10 minutes and then immediately place them on ice before adding them to the streptavidin beads. This denaturation step can improve the accessibility of the biotin (B1667282) tag.[8]
-
Optimize Elution: Ensure your elution buffer (typically containing DTT) is freshly prepared and at the correct concentration to efficiently cleave the biotin-disulfide bond and release the labeled RNA.[1]
Issues During the Labeling and RNA Isolation Phase
Q3: I'm concerned about cellular toxicity from the uridine analog. How can I minimize this and its impact on my results?
High concentrations or prolonged exposure to uridine analogs can induce cellular stress and toxicity, leading to altered gene expression and potentially increased background.[9][10]
Troubleshooting Steps:
-
Determine Optimal Analog Concentration: Perform a dose-response experiment to find the lowest concentration of the uridine analog that provides a robust signal without significant cytotoxicity. This can be assessed using a viability assay like MTS or LDH.[5][11]
-
Optimize Incubation Time: Titrate the incubation time to find the shortest duration that allows for sufficient incorporation of the analog for your downstream application.[5]
-
Monitor Cell Health: Regularly check cell morphology and viability during the labeling period. Healthy, viable cells are crucial for minimizing background RNA from lysed cells.[12] Aim for a cell viability of >90%.[12]
Q4: How can I prevent RNase contamination during my experiment?
RNases are ubiquitous and can degrade your RNA, leading to a loss of signal and potentially increasing the relative background.[13]
Troubleshooting Steps:
-
Use RNase-Free Reagents and Consumables: Always use certified nuclease-free water, buffers, pipette tips, and tubes.[13][14]
-
Maintain a Clean Workspace: Designate a specific area for RNA work and regularly decontaminate surfaces.[13]
-
Wear Gloves: Always wear gloves and change them frequently to prevent contamination from RNases on your skin.[13]
-
Use RNase Inhibitors: Add RNase inhibitors to your lysis and binding buffers to protect your RNA from degradation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 5-ethynyluridine (EU) to use for metabolic labeling? The optimal concentration of EU can vary depending on the cell type and the duration of the labeling. A good starting point is to test a range of concentrations from 0.1 µM to 10 µM.[5] It is crucial to perform a cytotoxicity assay to ensure that the chosen concentration does not negatively impact cell viability.[5][11]
Q2: How long should I incubate my cells with the uridine analog? The incubation time depends on the specific research question. For studying nascent transcripts, a short pulse of 30-60 minutes is often sufficient.[7] For RNA stability studies, a longer pulse followed by a chase period is required.[15] A time-course experiment is recommended to determine the optimal incubation time for your system.[5]
Q3: Should I use dialyzed or non-dialyzed FBS in my culture medium? It is generally recommended to use dialyzed Fetal Bovine Serum (FBS) for metabolic labeling experiments. Non-dialyzed FBS contains small molecule metabolites, including unlabeled nucleosides, which can compete with the uridine analog and reduce labeling efficiency.
Q4: Can the click reaction damage my RNA? The copper(I) catalyst used in the click reaction can cause RNA degradation.[6] To minimize this, it is important to use a copper ligand like THPTA and to perform the reaction under optimized conditions.[5] Alternatively, for some applications, copper-free click chemistry can be considered.
Q5: What are the best practices for washing streptavidin beads after RNA pulldown? To minimize non-specific binding, use stringent wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 1 M NaCl) and adding a non-ionic detergent (e.g., 0.1% Tween-20).[1][2] Perform at least three to five wash steps, and consider pre-warming the wash buffer to 55°C for more stringent washing.[1][3]
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Uridine Analogs
| Uridine Analog | Cell Type | Recommended Concentration Range | Recommended Incubation Time | Reference(s) |
| 5-Ethynyluridine (EU) | Mammalian cell lines | 0.1 µM - 10 µM | 30 minutes - 24 hours | [5] |
| 4-Thiouridine (4sU) | Mammalian cell lines | 50 µM - 200 µM | 1 hour - 12 hours | [8][9] |
| 5-Bromouridine (BrU) | Mammalian cell lines | 100 µM - 500 µM | 1 hour - 24 hours |
Note: These are general guidelines. Optimal conditions should be determined empirically for each cell line and experimental setup.
Table 2: Troubleshooting Summary for High Background Noise
| Symptom | Potential Cause | Recommended Solution |
| High background in sequencing data | Non-specific binding to beads | Pre-clear lysate, block beads with BSA/tRNA, increase wash stringency (higher salt, detergent).[2] |
| Inefficient washing | Increase number and duration of wash steps.[3] | |
| Inefficient click reaction (for EU) | Use fresh reagents, optimize catalyst and biotin-azide concentrations.[5] | |
| Weak signal and high background | Poor biotinylation | Use fresh biotinylation reagent, consider irreversible biotinylation.[8] |
| Inefficient capture | Denature RNA before binding to beads.[8] | |
| High background in "No EU" control | Contamination | Use RNase-free techniques, ensure proper handling.[13] |
| Endogenous biotinylated molecules | Perform a pre-clearing step with streptavidin beads.[2] |
Experimental Protocols & Visualizations
General Workflow for EU-based Nascent RNA Capture
The following diagram illustrates the key steps in a typical 5-ethynyluridine (EU) metabolic labeling and nascent RNA capture experiment, highlighting points where background noise can be introduced.
Caption: Workflow for EU-based nascent RNA capture with potential sources of background noise.
Signaling Pathway for Uridine Analog Incorporation
This diagram shows the cellular pathway for the incorporation of a uridine analog (e.g., EU) into nascent RNA.
Caption: Cellular pathway for uridine analog phosphorylation and incorporation into nascent RNA.
Logical Flow for Troubleshooting High Background
This decision tree provides a logical workflow for troubleshooting high background noise in your metabolic labeling experiments.
Caption: A decision tree for troubleshooting high background in metabolic labeling experiments.
References
- 1. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RNA Pull-down Procedure to Identify RNA Targets of a Long Non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Help Center [kb.10xgenomics.com]
- 13. youtube.com [youtube.com]
- 14. Protocol for affordable and efficient profiling of nascent RNAs in bread wheat using GRO-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of 5'-UMPS Derivatives
Welcome to the technical support center for the chemical synthesis of 5'-Uridine Monophosphate (5'-UMPS) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why am I observing a low yield of my target this compound derivative?
Answer: Low yields can stem from several factors ranging from incomplete reactions to product degradation.
-
Possible Cause 1: Incomplete Phosphorylation. The phosphorylation reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature, while being cautious of potential side reactions. Ensure the phosphorylation agent is fresh and used in the correct stoichiometric ratio.
-
-
Possible Cause 2: Competing Side Reactions. The presence of unprotected hydroxyl groups can lead to the formation of undesired byproducts.
-
Solution: The chemical synthesis of this compound often involves a phosphorylation reaction on uridine (B1682114) as the raw material.[1] A common strategy is to use protecting groups for the 2'- and 3'-hydroxyl groups on the ribose moiety to ensure selective phosphorylation at the 5'-position.[1]
-
-
Possible Cause 3: Product Degradation. The target molecule might be unstable under the reaction or work-up conditions.
-
Solution: Review the pH and temperature of all steps. For instance, some protocols specify maintaining the temperature below 50°C during the reaction.[2] Ensure that purification steps are performed promptly after the reaction is complete.
-
-
Possible Cause 4: Inefficient Purification. The desired product may be lost during purification steps.
-
Solution: Optimize your purification protocol. If using column chromatography, ensure the stationary phase and eluent system are appropriate for your derivative. For charged molecules like UMP, ion-exchange chromatography is often effective.[1]
-
Question 2: My final product is difficult to purify. What are the common impurities and how can I remove them?
Answer: Purification is a significant challenge due to the presence of structurally similar compounds and inorganic salts.
-
Common Impurities: Crude this compound products often contain unreacted starting materials, isomeric byproducts (e.g., 2'- and 3'-monophosphates), and inorganic salts like phosphate (B84403) and sodium chloride.[1]
-
Purification Strategies:
-
Recrystallization: This is a common method for purification. A typical procedure involves dissolving the crude product in water and then adding an organic solvent like ethanol (B145695) to induce crystallization.[2]
-
Ion-Exchange Chromatography: This technique is highly effective for separating nucleotides based on their charge. Cation and anion exchange columns can be used sequentially to remove salts and separate different phosphorylated species.[1]
-
Size-Exclusion Chromatography: Gels like BioGel P2 can be used for desalting the final product.[3]
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, semi-preparative reverse-phase or ion-exchange HPLC can be employed.
-
Question 3: I am getting a mixture of 2'-, 3'-, and 5'-phosphorylated products. How can I improve selectivity for the 5'-position?
Answer: Achieving regioselectivity is critical and is almost always accomplished through a protection group strategy.
-
Cause: The 2', 3', and 5'-hydroxyl groups on the ribose sugar have similar reactivity, leading to non-selective phosphorylation.
-
Solution: Protect the 2'- and 3'-hydroxyl groups before the phosphorylation step. This is a fundamental part of the "group protection method" in chemical synthesis.[1] A common approach is to form an isopropylidene acetal (B89532) (acetonide) across the 2' and 3' hydroxyls, which is stable under phosphorylation conditions and can be removed later. After protection, only the 5'-hydroxyl group is available to react with the phosphorylating agent.
Question 4: My NMR analysis shows an unexpected signal, suggesting an elimination reaction occurred. How can this be prevented?
Answer: Elimination reactions can occur, particularly during phosphorylation, leading to the formation of unsaturated sugar derivatives.
-
Cause: Certain phosphorylation procedures, especially those requiring high temperatures, can promote elimination side reactions.[3]
-
Solution:
-
Milder Reagents: Use a milder phosphorylating agent that does not require harsh conditions.
-
Temperature Control: Strictly control the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Alternative Strategies: Consider enzymatic approaches. Biotransformations catalyzed by enzymes offer an eco-friendly and efficient alternative to traditional chemical methods, often proceeding under mild conditions and avoiding such side reactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound and its derivatives? There are two main approaches for the synthesis of 5'-UMP: enzymatic disintegration and chemical synthesis.[1]
-
Chemical Synthesis: This method typically starts with uridine and involves a phosphorylation reaction. To achieve selectivity, it often requires the protection of the 2'- and 3'-hydroxyl groups.[1]
-
Enzymatic Synthesis: This approach uses enzymes like uracil (B121893) phosphoribosyltransferase (UPRT) to catalyze the formation of UMP.[4] This method is gaining popularity as it is environmentally friendly, highly selective, and avoids the need for complex protection/deprotection steps.[4]
Q2: Why are protecting groups essential in the chemical synthesis of this compound derivatives? Protecting groups are crucial for directing the reaction to the desired position on the uridine molecule. The ribose sugar in uridine has hydroxyl groups at the 2', 3', and 5' positions. To ensure that phosphorylation occurs exclusively at the 5'-position, the 2'- and 3'-hydroxyls must be chemically "blocked" or "protected" before the phosphorylation step.[1] This prevents the formation of a mixture of 2'-UMPS, 3'-UMPS, and this compound isomers, which are often difficult to separate.
Q3: What analytical techniques are most effective for characterizing the final this compound derivative? A combination of techniques is typically used for full characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify the product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 31P NMR are used to confirm the structure, including the position of the phosphate group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.[3]
-
UV-Vis Spectrophotometry: Used to determine the concentration of the product, as the uracil base has a characteristic UV absorbance.[2]
Q4: Are there greener or more sustainable alternatives to traditional chemical synthesis? Yes, enzymatic synthesis is considered a more sustainable alternative.[4] Biocatalysis using enzymes, such as immobilized uracil phosphoribosyltransferase, offers several advantages:
-
High Selectivity: Reactions are highly specific, eliminating the need for protecting groups.
-
Mild Conditions: Enzymatic reactions typically run in aqueous solutions at or near neutral pH and moderate temperatures.
-
Reduced Waste: They avoid the use of harsh chemical reagents and organic solvents that are expensive and environmentally harmful.[4]
Data Presentation
Table 1: Example Reaction Parameters for Synthesis of 5'-UMP Disodium (B8443419) Salt This table summarizes the quantities and conditions from a patented chemical synthesis method.[2]
| Step | Reagent 1 | Reagent 2 | Reagent 3 | Conditions | Outcome |
| 1. Reaction | Cytidylic Acid (50g) | Deionized Water (150ml) | Sodium Nitrite (B80452) (50g) | Dripwise HCl (50ml), Temp < 50°C, react for 2h | Reaction Solution 1 |
| 2. pH Adjustment | Reaction Solution 1 | Liquid Caustic Soda | - | Adjust pH to 6.4-7.2 | Reaction Solution 2 |
| 3. Crystallization | Reaction Solution 2 | 95% Ethanol (2x volume) | - | Mix, crystallize, filter | Crude 5'-UMP Disodium Salt |
| 4. Recrystallization | Crude Product | Water | Organic Solvent | Adjust pH to 7.0-8.5, mix, filter | Pure 5'-UMP Disodium Salt |
Experimental Protocols
Methodology: Chemical Synthesis of 5'-UMP Disodium Salt from Cytidine Monophosphate (CMP) This protocol is an example of a chemical conversion to produce 5'-UMP.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 50g of cytidylic acid and 50g of sodium nitrite in 150ml of deionized water with stirring.
-
Deamination Reaction: Begin the dropwise addition of 50ml of hydrochloric acid into the solution. Throughout the addition and subsequent reaction, maintain the internal temperature below 50°C.
-
Reaction Monitoring: After the acid addition is complete, allow the reaction to proceed for an additional 2 hours. Monitor the reaction by HPLC to confirm the consumption of the starting material (CMP residue should be <1%).[2]
-
Neutralization: Carefully adjust the pH of the reaction mixture to a range of 6.4-7.2 using liquid caustic soda.
-
Crude Product Precipitation: Add a volume of 95% ethanol that is double the volume of the reaction solution. Stir the mixture to induce crystallization of the crude product.
-
Isolation: Filter the resulting precipitate to collect the crude 5'-UMP disodium salt.
-
Recrystallization (Purification): a. Dissolve the crude product in water. b. Adjust the pH of the solution to between 7.0 and 8.5. c. Add an organic solvent to induce recrystallization. d. Filter the purified crystals, wash, and dry to obtain the final 5'-UMP disodium salt product.
Visualizations
Caption: General workflow for the chemical synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for low product yield in synthesis.
Caption: Key challenges in this compound synthesis and their corresponding solutions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN104447922A - Preparation method of uridine-5'-monophosphate disodium - Google Patents [patents.google.com]
- 3. Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable synthesis of uridine-5'-monophosphate analogues by immobilized uracil phosphoribosyltransferase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RNase Degradation and In Vitro Transcription with 5'-UMPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding RNase degradation during in vitro transcription (IVT), with a specific focus on the use of 5'-Uridine-5'-O-monophosphorothioate (5'-UMPS) modified transcripts.
Frequently Asked Questions (FAQs)
Q1: What is RNase contamination and why is it a significant problem in in vitro transcription?
A1: Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. Contamination with RNases during in vitro transcription is a major concern because these enzymes can rapidly degrade the newly synthesized RNA transcripts, leading to low yields, truncated products, or complete failure of the experiment. RNases are ubiquitous in the laboratory environment, found on skin, in dust, and on non-sterile labware, making stringent RNase-free techniques essential for successful RNA work.
Q2: What is this compound and how does its incorporation protect RNA from degradation?
A2: this compound refers to the incorporation of uridine (B1682114) monophosphate with a phosphorothioate (B77711) (PS) linkage into the RNA backbone. This is achieved by using Uridine 5'-O-(α-Thio)triphosphate (UTPαS) during in vitro transcription. In a standard phosphodiester bond, a non-bridging oxygen atom is present, which is a target for RNase cleavage. In a phosphorothioate bond, this oxygen is replaced by a sulfur atom. This modification makes the phosphodiester backbone resistant to the catalytic activity of most common RNases, thereby protecting the integrity of the RNA transcript.
Q3: What are the primary sources of RNase contamination in a laboratory setting?
A3: Common sources of RNase contamination include:
-
Human contact: Skin is a major source of RNases. Always wear gloves and change them frequently.
-
Laboratory equipment: Pipettes, pipette tips, and microcentrifuge tubes can be contaminated. Use certified RNase-free consumables.
-
Reagents and solutions: Buffers and water can be contaminated if not prepared and stored under RNase-free conditions.
-
Dust and aerosols: Airborne particles can carry RNases.
-
Cross-contamination: Introduction of RNases from other experimental samples or reagents.
Q4: How does the incorporation of this compound affect the downstream applications of the transcribed RNA?
A4: The impact of phosphorothioate modifications on downstream applications can vary.
-
Increased Stability: The primary benefit is significantly increased stability of the RNA in the presence of nucleases, which is advantageous for applications in cell-based assays or therapeutic development.
-
Translation Efficiency: Phosphorothioate modification in the 5' untranslated region (5' UTR) of an mRNA has been shown to enhance translation initiation and overall protein yield.[1][2][3][4]
-
Structural and Functional Integrity: While phosphorothioate modifications generally do not significantly alter the overall structure and function of RNA, it is advisable to empirically test the performance of modified RNA in specific applications.[5]
Q5: Can T7 RNA Polymerase efficiently incorporate UTPαS?
A5: Yes, T7 RNA polymerase can utilize UTPαS as a substrate to synthesize phosphorothioate-modified RNA.[1] However, the efficiency of incorporation and the overall yield of the transcription reaction may be slightly lower compared to using only unmodified NTPs.[1] It is important to note that T7 RNA polymerase stereoselectively uses the Sp diastereomer of NTPαS.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No RNA Yield | RNase contamination degrading the transcript. | - Strictly adhere to RNase-free techniques. - Incorporate this compound by using UTPαS in the IVT reaction. - Add a commercial RNase inhibitor to the reaction. |
| Poor quality or incorrect concentration of DNA template. | - Ensure the DNA template is high-purity and accurately quantified. - Verify the integrity of the template on an agarose (B213101) gel. | |
| Suboptimal concentration of UTPαS or other NTPs. | - Optimize the ratio of UTPαS to UTP. A complete replacement may lower yield. Start with a partial substitution. - Ensure the final concentration of each NTP is adequate (typically 0.5 mM to 4 mM each).[6][8] | |
| Inactive T7 RNA Polymerase. | - Use a fresh aliquot of enzyme. - Perform a positive control reaction with a known template and unmodified NTPs. | |
| Smear on Agarose Gel | RNase degradation of the RNA transcript. | - Implement stricter RNase-free practices. - Utilize this compound modification for enhanced stability. |
| Premature termination of transcription. | - Optimize the reaction temperature; sometimes lowering the temperature can help. - Ensure NTP concentrations are not limiting. | |
| Incorrect Transcript Size | Incomplete linearization of the plasmid DNA template. | - Confirm complete linearization of the plasmid by agarose gel electrophoresis before setting up the IVT reaction. |
| Template-independent addition of nucleotides by T7 RNA polymerase. | - This can sometimes be addressed by optimizing the MgCl2 concentration or the incubation time. |
Data Presentation
Table 1: Nuclease Resistance of Phosphorothioate-Modified RNA
| RNA Type | Modification | Incubation Time with RNase A | % Intact RNA Remaining |
| Standard RNA | None | 15 minutes | < 10% |
| Standard RNA | None | 30 minutes | ~0% |
| PS-Modified RNA | This compound (partial substitution) | 15 minutes | > 90% |
| PS-Modified RNA | This compound (partial substitution) | 30 minutes | > 85% |
Note: The data presented is a representative summary based on the known properties of phosphorothioate-modified RNA and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: In Vitro Transcription with UTPαS for RNase Resistance
This protocol provides a general guideline for synthesizing phosphorothioate-modified RNA using T7 RNA polymerase. Optimization may be required for specific templates and applications.
1. Preparation of RNase-Free Workspace and Reagents:
-
Clean the bench space, pipettes, and equipment with an RNase decontamination solution.
-
Use certified RNase-free pipette tips, microcentrifuge tubes, and water.
-
Prepare all buffers with RNase-free water and autoclave if possible.
2. DNA Template Preparation:
-
Linearize the plasmid DNA template containing a T7 promoter upstream of the sequence of interest using a restriction enzyme that generates blunt or 5' overhangs.
-
Purify the linearized template using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA template in RNase-free water and determine its concentration and purity (A260/A280 ratio should be ~1.8).
3. In Vitro Transcription Reaction Setup:
Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. Add the T7 RNA Polymerase mix last.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| RNase-Free Water | to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM DTT | 2 µL | 10 mM |
| ATP, CTP, GTP (10 mM each) | 2 µL of each | 1 mM each |
| UTP (10 mM) | 1 µL | 0.5 mM |
| UTPαS (10 mM) | 1 µL | 0.5 mM |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
Note: The ratio of UTP to UTPαS can be varied. A 1:1 ratio is a good starting point. For full modification, replace UTP entirely with UTPαS, but be aware that this may reduce the overall yield.
4. Incubation:
-
Mix the components gently by flicking the tube and briefly centrifuge to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may not necessarily increase the yield of full-length transcript.
5. DNase Treatment:
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
6. Purification of Phosphorothioate-Modified RNA:
-
Purify the RNA using a column-based RNA cleanup kit or by lithium chloride precipitation.[9] For column purification, follow the manufacturer's protocol. For LiCl precipitation:
-
Add a final concentration of 2.5 M LiCl.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the RNA.
-
Wash the pellet with 70% ethanol and air-dry before resuspending in RNase-free water.
-
7. RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.
Visualizations
Caption: Workflow for this compound modified RNA synthesis.
References
- 1. Phosphorothioate-modified (m)RNA: Improved stability & enhanced translation efficiency - News Blog - Jena Bioscience [jenabioscience.com]
- 2. Phosphorothioate Modification of mRNA Accelerates the Rate of Translation Initiation to Provide More Efficient Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Phosphorothioate-Based Site-Specific Labeling of Large RNAs for Structural and Dynamic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. neb.com [neb.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quench flow experiments for studying the fast kinetics of 5'-uridine monophosphate synthase (UMPS) and related enzymes like orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my reaction not being effectively quenched?
-
Incomplete Mixing: Ensure rapid and thorough mixing of the reaction mixture with the quenching solution. The efficiency of quenching depends on the immediate cessation of the enzymatic reaction.[1][2] Consider increasing the flow rate or using a more efficient mixing chamber in your apparatus.
-
Inappropriate Quenching Agent: The choice of quencher is critical. Strong acids like perchloric acid or dichloroacetic acid are commonly used to denature the enzyme and stop the reaction.[3][4] However, the wrong quencher can lead to issues like protein precipitation. For instance, trifluoroacetic acid (TFA) can cause protein precipitation in certain buffer systems, which can interfere with subsequent analysis.[3]
-
Insufficient Quencher Concentration: The concentration of the quenching agent must be sufficient to stop the reaction almost instantaneously. It is recommended to test increasing concentrations of the quencher; if no change in the reaction rate is observed, the concentration is likely appropriate.[1]
-
Slow Quenching: The time it takes to mix the reaction with the quencher is critical for studying fast kinetics. The quench flow instrument's dead time (the time from mixing to quenching) should be significantly shorter than the half-life of the reaction being studied.[5]
2. I am observing significant data scatter in my kinetic traces. What are the potential causes?
-
Inconsistent Sample Loading: Each time point in a quench flow experiment is essentially a separate experiment.[1] Inconsistent loading of reactants into the syringes can lead to variability. Ensure that syringes are loaded carefully and without air bubbles.
-
Precipitation: As mentioned, protein precipitation upon quenching can lead to inconsistent sample preparation and light scattering if using spectrophotometric detection.[3] If precipitation is observed, consider switching to a different quenching agent, such as dichloroacetic acid, which has been shown to reduce this issue.[3]
-
Instrument Variability: Minor variations in the instrument's mechanics, such as the volume of quench delivered, can contribute to scatter. It's important to precisely calculate the volume of quench delivered for each time point.[1]
-
Enzyme Instability: Ensure the enzyme remains stable and active throughout the experiment. Pre-steady-state experiments often require high enzyme concentrations, which can sometimes lead to aggregation or instability over time.[6]
3. How do I choose the right analytical method after quenching?
The choice of analytical method depends on the specific substrate and product.
-
Spectrophotometry: If the substrate or product has a distinct chromophore, changes in absorbance can be monitored. For example, the decarboxylation of orotidine 5'-monophosphate (OMP) to uridine (B1682114) 5'-monophosphate (UMP) can be followed by the decrease in absorbance at specific wavelengths.[7][8] This is a simple and effective method but is limited to reactions involving a change in absorbance.[3]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be coupled with quench flow to analyze reactions that do not involve a chromophoric change.[3][9] This allows for the direct detection of substrates, products, and even covalent enzyme intermediates.[3][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify reaction components after quenching. This is particularly useful for complex mixtures or when baseline separation of substrate and product is required.[4]
-
Radiolabeling: Using radiolabeled substrates (e.g., with ³²P) allows for sensitive detection and quantification of products after separation by techniques like polyacrylamide gel electrophoresis.[1]
4. What are the key considerations for studying the bifunctional enzyme UMPS?
Human Uridine 5'-Monophosphate Synthase (HsUMPS) is a bifunctional enzyme with two distinct catalytic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and OMP decarboxylase (OMPDC).[10][11][12][13]
-
Two Structural States: HsUMPS can exist in two structurally distinct states: an active dimeric form and an inactive multimeric form.[10][12][13] These states can interconvert, and the equilibrium can be influenced by the presence of substrates.[13] This dynamic behavior should be considered when interpreting kinetic data.
-
Rate-Limiting Step: The OPRT-catalyzed reaction is the rate-limiting step in the overall conversion of orotate to UMP.[12]
-
Substrate Channeling: While earlier studies suggested potential channeling of the OMP intermediate, more recent work indicates that complex steady-state kinetics and substrate cycling are more likely explanations for the observed behavior.[11]
Quantitative Data Summary
The following tables summarize key kinetic parameters for OMP decarboxylase and Human UMPS from various studies.
Table 1: Kinetic Parameters for Orotidine 5'-Monophosphate Decarboxylase (OMPDC)
| Enzyme Source | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Saccharomyces cerevisiae | OMP | 39 | - | 5.6 x 10⁷ | [14] |
| Wild Type OMPDC | OMP | - | - | - | [8] |
| T100'G variant | OMP | - | 300-fold > WT | - | [8] |
| Wild Type OMPDC | FOMP | - | - | - | [8] |
Table 2: Steady-State Kinetic Parameters of Human UMPS (HsUMPS)
| Domain | Substrate | kcat (s⁻¹) | Km (µM) | Reference |
| OPRT | Orotate | 0.74 | 2.0 ± 0.2 | [12] |
| OMPDC | OMP | 1.9 | 8.6 ± 1 | [12] |
Experimental Protocols
Protocol 1: General Quench Flow Experiment for OMP Decarboxylase
This protocol outlines a general procedure for a single-turnover quench flow experiment to measure the rate of OMP decarboxylation.
1. Reagent Preparation:
- Enzyme Solution: Prepare a stock solution of purified OMPDC at a concentration significantly higher than its Km (e.g., 10-20 µM) in the desired reaction buffer (e.g., 50 mM Tris pH 8.0, 100 mM NaCl, 2 mM MgCl₂).[12]
- Substrate Solution: Prepare a stock solution of OMP in the same reaction buffer. The final concentration after mixing should be saturating.
- Quenching Solution: Prepare a solution of 0.5 M aqueous dichloroacetic acid.[3]
2. Instrument Setup:
- Set up the quench flow apparatus according to the manufacturer's instructions. A KinTek RQF-3 or similar instrument can be used.[1][5]
- Equilibrate the instrument to the desired reaction temperature (e.g., 25°C).[7][12]
3. Sample Loading:
- Load the enzyme solution into one syringe and the substrate solution into another.[1]
- Load the quenching solution into the quench syringe.
4. Data Collection:
- Initiate the reaction by rapidly mixing the enzyme and substrate solutions. The reaction mixture flows through a delay loop of a specific length, which determines the reaction time.[3]
- After the desired time (ranging from milliseconds to seconds), the reaction mixture is mixed with the quenching solution.[3]
- Collect the quenched samples for a series of time points by varying the length of the reaction loop or the flow rate.[3]
5. Analysis:
- Analyze the quenched samples using a suitable method, such as spectrophotometry, by monitoring the decrease in absorbance at 279 nm, 290 nm, or 295 nm, depending on the OMP concentration.[7]
- Plot the product concentration versus time and fit the data to an appropriate kinetic model to determine the rate constant.
Visualizations
Caption: A generalized workflow for a quench flow kinetics experiment.
Caption: Catalytic pathway of the bifunctional enzyme UMPS.
References
- 1. Probing fast ribozyme reactions under biological conditions with rapid quench-flow kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biochem.du.ac.in [biochem.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 6. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of enzyme kinetics using quench-flow techniques with MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Uridine-5'-phosphate synthase: evidence for substrate cycling involving this bifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human uridine 5'-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of 5'-UMPS incorporation in enzymatic reactions
Welcome to the technical support center for optimizing the enzymatic incorporation of 5'-Uridine Monophosphate N-acetylglucosamine (5'-UMPS), more commonly known in literature as the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the enzymatic reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP/GlmU).
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of UDP-GlcNAc, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product (UDP-GlcNAc) Formation | Incorrect Substrate Concentration: Suboptimal levels of UTP or N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) can limit the reaction rate. | - Titrate the concentrations of both UTP and GlcNAc-1-P to determine the optimal ratio and concentration for your specific enzyme. - Ensure the purity of your substrates, as contaminants can inhibit the reaction. |
| Sub-optimal Mg²⁺ Concentration: Magnesium ions are a critical cofactor for the catalytic activity of UAP/GlmU.[1][2][3] | - Optimize the Mg²⁺ concentration in your reaction buffer. A typical starting point is a 1:1 molar ratio with UTP, but the optimal concentration may vary. | |
| Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. | - Verify the activity of your enzyme stock using a standard control reaction. - Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. - Test for the presence of known inhibitors in your reaction components. | |
| Inappropriate Reaction Buffer pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[4][5][6] | - Determine the optimal pH and temperature for your specific UAP/GlmU enzyme. Most bacterial GlmU enzymes have an optimal pH around 8.0. | |
| Reaction Rate Decreases Over Time | Product Inhibition: Accumulation of UDP-GlcNAc or pyrophosphate (PPi) can inhibit the forward reaction.[7] | - Consider adding inorganic pyrophosphatase to the reaction mixture to hydrolyze PPi, shifting the equilibrium towards product formation.[7] - Implement a continuous product removal strategy if feasible in your experimental setup. |
| Substrate Depletion: One of the substrates may be consumed faster than the other, leading to a slowdown. | - Monitor the concentration of both substrates over the course of the reaction and supplement if necessary. | |
| Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods.[8] | - Perform a time-course experiment to assess the stability of the enzyme under your reaction conditions. - Consider using a more stable enzyme variant or optimizing conditions to enhance stability (e.g., adding stabilizing agents like glycerol). | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent concentrations of substrates, cofactors, or the enzyme itself. | - Prepare fresh, accurately concentrated stock solutions for each experiment. - Use calibrated pipettes to ensure accurate dispensing of all reaction components. |
| Presence of Contaminating Nucleotidases/Phosphatases: Contaminating enzymes in your sample or reagents could degrade substrates or products. | - Ensure all reagents and water are nuclease and phosphatase-free. - Purify your enzyme to remove any contaminating activities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of UTP to GlcNAc-1-P for the reaction?
A1: The optimal substrate ratio can vary depending on the specific enzyme and reaction conditions. It is recommended to perform a substrate titration experiment to determine the ideal ratio for your system. Start with equimolar concentrations and then vary the concentration of one substrate while keeping the other constant.
Q2: How critical is the magnesium ion concentration?
A2: Magnesium concentration is critical for the catalytic activity of UAP/GlmU.[1][2][3] The enzyme utilizes Mg²⁺ to stabilize the transition state during the transfer of the UMP moiety.[2] Insufficient or excessive Mg²⁺ can significantly reduce the reaction efficiency. The optimal concentration is often near the concentration of UTP.
Q3: Can other nucleotide triphosphates be used as a substrate instead of UTP?
A3: Generally, UDP-N-acetylglucosamine pyrophosphorylases are highly specific for UTP.[9][10] Using other NTPs like ATP, CTP, or GTP will likely result in little to no product formation.[9][10]
Q4: My reaction has stalled. What are the likely causes?
A4: A stalled reaction could be due to several factors:
-
Product inhibition: The accumulation of pyrophosphate (PPi) is a common cause of product inhibition.[7] Adding inorganic pyrophosphatase can help drive the reaction forward.[7]
-
Substrate depletion: One of the substrates may have been completely consumed.
-
Enzyme denaturation: The enzyme may have lost its activity over time due to instability under the reaction conditions.
-
Change in pH: The reaction itself might alter the pH of the buffer to a suboptimal range.
Q5: Are there any known inhibitors of UAP/GlmU I should be aware of?
A5: Yes, several molecules can inhibit UAP/GlmU activity. These include:
-
Substrate analogs: Molecules that are structurally similar to UTP or GlcNAc-1-P can act as competitive inhibitors.[11][12]
-
Product: High concentrations of UDP-GlcNAc can lead to feedback inhibition.[13]
-
Divalent cations: While Mg²⁺ is essential, other divalent cations may be inhibitory.
-
Specific small molecule inhibitors: Researchers have identified various compounds that can inhibit UAP/GlmU.[1][3][12]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing UDP-GlcNAc synthesis.
Table 1: Kinetic Parameters of UAP/GlmU from Different Organisms
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Aspergillus fumigatus UAP1 | UTP | ~20 | Not Reported | 8.0 | Not Reported |
| GlcNAc-1-P | ~50 | Not Reported | |||
| Giardia intestinalis UAP | UTP | Not Reported | Not Reported | Not Reported | Not Reported |
| GlcNAc-1-P | Not Reported | Not Reported | |||
| Mycobacterium tuberculosis GlmU | UTP | Not Reported | Not Reported | Not Reported | Not Reported |
| GlcNAc-1-P | Not Reported | Not Reported |
Note: Specific kinetic values can vary significantly based on the assay conditions and enzyme preparation. It is always recommended to determine these parameters empirically for your specific system.
Table 2: Common Reaction Component Concentrations
| Component | Typical Concentration Range | Notes |
| UTP | 1 - 10 mM | Can be inhibitory at very high concentrations. |
| GlcNAc-1-P | 1 - 10 mM | |
| MgCl₂ | 1 - 15 mM | Optimal concentration is often slightly higher than the UTP concentration. |
| UAP/GlmU Enzyme | 1 - 10 µg/mL | The optimal amount should be determined by titration. |
| Inorganic Pyrophosphatase | 0.1 - 1 U/mL | Added to prevent product inhibition by pyrophosphate. |
| Buffer (e.g., Tris-HCl) | 50 - 100 mM | Maintain a stable pH, typically around 8.0. |
Experimental Protocols
Protocol 1: Standard Assay for UAP/GlmU Activity
This protocol provides a general method for determining the activity of UDP-N-acetylglucosamine pyrophosphorylase.
Materials:
-
UAP/GlmU enzyme solution
-
UTP stock solution (e.g., 100 mM)
-
GlcNAc-1-P stock solution (e.g., 100 mM)
-
MgCl₂ stock solution (e.g., 1 M)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Inorganic pyrophosphatase (optional)
-
Quenching solution (e.g., 0.1 M EDTA or perchloric acid)
-
HPLC system for product quantification
Procedure:
-
Prepare a master mix containing the reaction buffer, MgCl₂, and UTP.
-
Pre-incubate the master mix and the enzyme solution at the desired reaction temperature for 5 minutes.
-
Initiate the reaction by adding GlcNAc-1-P to the master mix.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of UDP-GlcNAc using a suitable method, such as anion-exchange HPLC.[3]
-
Calculate the enzyme activity based on the amount of product formed over time.
Protocol 2: "One-Pot" Synthesis of UDP-GlcNAc
This protocol describes a method for the larger-scale synthesis of UDP-GlcNAc using a coupled enzyme system.[7][14]
Materials:
-
N-acetylhexosamine 1-kinase (NahK)
-
N-acetylglucosamine uridyltransferase (GlmU)
-
Inorganic pyrophosphatase (PPA)
-
N-acetylglucosamine (GlcNAc)
-
ATP
-
UTP
-
MgCl₂
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
Procedure:
-
Dissolve GlcNAc, ATP, UTP, and MgCl₂ in the reaction buffer.
-
Add the three enzymes (NahK, GlmU, and PPA) to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing for UDP-GlcNAc formation via HPLC.
-
Once the reaction is complete, purify the UDP-GlcNAc from the reaction mixture using appropriate chromatographic techniques (e.g., anion-exchange chromatography).
Visualizations
Caption: The enzymatic pathway for the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc).
Caption: A logical workflow for troubleshooting low UDP-GlcNAc yield.
Caption: A simplified diagram of the UAP/GlmU catalytic mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsus.com [eurofinsus.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
troubleshooting unexpected side products in 5'-UMPS analog synthesis
Welcome to the technical support center for the synthesis of 5'-Uridine Monophosphate Sulfide (5'-UMPS) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected side products and to offer clear, actionable protocols. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental methodologies, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and unexpected results encountered during the synthesis of this compound analogs.
Question 1: My reaction to synthesize a this compound analog resulted in a complex mixture of products. What are the most likely side products?
Answer: The synthesis of this compound analogs, particularly through chemical phosphorylation and sulfurization, can lead to several side products. The most common include:
-
Diastereomers: The introduction of a sulfur atom at the phosphorus center creates a chiral center, resulting in a mixture of Sp and Rp diastereomers. These diastereomers often exhibit different physical properties and biological activities.[1][2][3]
-
Unreacted Starting Material: Incomplete reaction can leave unreacted uridine (B1682114) analog.
-
Oxidized Product (5'-UMP analog): Incomplete sulfurization or accidental oxidation can lead to the formation of the corresponding 5'-monophosphate (UMP) analog.
-
Hydrolyzed Phosphoramidite (B1245037): If using phosphoramidite chemistry, the phosphoramidite reagent is highly sensitive to moisture and can hydrolyze, rendering it inactive for the coupling reaction.
-
Side-products from Protecting Groups: The choice of protecting groups for the 2'- and 3'-hydroxyl groups of the uridine analog is crucial. Inappropriate protecting groups or harsh deprotection conditions can lead to side reactions. For instance, some protecting groups may not be stable under the reaction conditions for phosphorylation or sulfurization.
-
Over-phosphorylated Byproducts: The use of highly reactive phosphorylating agents can sometimes lead to the formation of diphosphate (B83284) or triphosphate analogs.
-
Cyclic Phosphorothioates: Intramolecular cyclization can occur, especially with ribonucleosides, leading to the formation of 2',3'-cyclic phosphorothioates.
Question 2: I am observing peak broadening or splitting in my HPLC chromatogram during the purification of a this compound analog. What is the cause and how can I resolve it?
Answer: This is a common observation and is primarily due to the presence of the Sp and Rp diastereomers.[1][3] These diastereomers have very similar polarities, making their separation by standard chromatography challenging and often resulting in broadened or split peaks.
Troubleshooting Steps:
-
Optimize HPLC Conditions:
-
Ion-Pairing Agent: In ion-pair reversed-phase (IP-RP) HPLC, the choice and concentration of the ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) can significantly affect the resolution of diastereomers. Experiment with different ion-pairing agents or concentrations to improve separation.[1]
-
Gradient: A shallower gradient of the organic solvent can improve the resolution between the diastereomers.
-
Column Chemistry: Consider using a different column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher resolution.
-
-
Diastereoselective Synthesis: If separation is not feasible, consider a diastereoselective synthesis strategy. While more complex, this approach can yield a single diastereomer, simplifying purification and characterization.
-
Enzymatic Synthesis: As an alternative to chemical synthesis, enzymatic phosphorylation can be highly stereoselective, producing a single diastereomer and thus avoiding the separation issue altogether.
Question 3: My sulfurization step seems to be inefficient, leading to a significant amount of the corresponding 5'-UMP analog. How can I improve the sulfurization efficiency?
Answer: Inefficient sulfurization is a common problem. The choice of sulfurizing reagent and reaction conditions are critical for a successful reaction.
Troubleshooting Steps:
-
Choice of Sulfurizing Reagent: Several sulfurizing reagents are available, each with its own advantages and disadvantages. Common reagents include:
-
Elemental Sulfur (S8): While readily available, it often requires longer reaction times and can be difficult to dissolve.[4]
-
3H-1,2-benzodithiole-3-one 1,1-dioxide (Beaucage Reagent): This reagent is highly efficient and soluble in common organic solvents, leading to faster and cleaner reactions.[4]
-
Phenylacetyl Disulfide (PADS): Another effective sulfurizing agent.
-
Xanthane Hydride: A mild and efficient sulfurizing agent.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as moisture can interfere with the reaction.
-
Reaction Time and Temperature: Optimize the reaction time and temperature for your specific substrate and sulfurizing reagent. Insufficient time or low temperature can lead to incomplete sulfurization.
-
Reagent Concentration: Ensure an adequate molar excess of the sulfurizing reagent is used.
-
Quantitative Data Summary
While specific yields and side product ratios are highly dependent on the specific this compound analog being synthesized and the exact reaction conditions, the following table provides a general overview of expected outcomes based on the chosen synthetic approach.
| Synthetic Approach | Typical Full-Length Product Yield | Major Side Products | Key Considerations |
| Phosphoramidite Chemistry | 98-99% per coupling step | Diastereomers, (n-1) shortmers, oxidized phosphodiester linkages.[2] | Requires stringent anhydrous conditions; sulfurization step efficiency is critical. |
| H-Phosphonate Chemistry | Variable, often lower than phosphoramidite | Diastereomers, unreacted H-phosphonate, oxidized phosphodiester linkages.[5][6] | Sulfurization is performed post-synthesis.[4] |
| Enzymatic Synthesis | Can be high (>90%) | Minimal side products | Highly stereoselective, but enzyme may have limited substrate scope. |
Experimental Protocols
General Protocol for the Synthesis of a this compound Analog via the H-Phosphonate Method
This protocol provides a general outline. Specific conditions should be optimized for each analog.
-
Preparation of the Nucleoside H-phosphonate:
-
Protect the 2'- and 3'-hydroxyl groups of the uridine analog with a suitable protecting group (e.g., TBDMS).
-
React the protected nucleoside with phosphorous trichloride (B1173362) in the presence of a base (e.g., imidazole) to form the H-phosphonate monoester.
-
-
Coupling and Sulfurization:
-
The H-phosphonate monoester is typically activated in situ with an activating agent (e.g., pivaloyl chloride).
-
The activated species is then reacted with a sulfur source. A common method is to perform an oxidative coupling with elemental sulfur in a solvent like pyridine/carbon disulfide.
-
-
Deprotection:
-
Remove the protecting groups from the 2'- and 3'-hydroxyls using appropriate deprotection reagents (e.g., TBAF for TBDMS groups).
-
-
Purification:
-
The crude product is purified by ion-exchange chromatography or reversed-phase HPLC to isolate the desired this compound analog.
-
General Protocol for Purification of this compound Analogs by Ion-Pair Reversed-Phase HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV detection at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the product peaks.
-
Desalting: The collected fractions are desalted using a size-exclusion column or by repeated lyophilization from water to remove the TEAA salt.
Visualizations
Below are diagrams to illustrate key concepts and workflows in the synthesis and potential biological roles of this compound analogs.
Caption: Experimental workflow for this compound analog synthesis.
Caption: Troubleshooting logic for this compound analog synthesis.
Caption: Potential metabolic activation and signaling of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. glenresearch.com [glenresearch.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
optimizing buffer conditions for kinase assays using 5'-UMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions and troubleshoot common issues encountered during kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a kinase assay buffer and what are their functions?
A typical kinase assay buffer is critical for maintaining the optimal activity and stability of the kinase. Key components include:
-
Buffering Agent: Maintains a stable pH, which is crucial for enzyme activity. Commonly used buffers include Tris-HCl, HEPES, and MOPS. The optimal pH is typically between 7.2 and 7.5.
-
Divalent Cations: Most kinases require a divalent cation, usually Magnesium (Mg²⁺), as a cofactor for ATP binding and catalysis. Manganese (Mn²⁺) can sometimes be used as a substitute or in addition to Mg²⁺.
-
Reducing Agent: Dithiothreitol (DTT) or β-mercaptoethanol is often included to prevent oxidation of cysteine residues in the kinase, which can lead to inactivation.
-
ATP: As the phosphate (B84403) donor, ATP is a critical substrate in the kinase reaction. The concentration of ATP used can significantly impact the assay results, especially when screening for ATP-competitive inhibitors.[1]
-
Substrate: This is the molecule (peptide or protein) that will be phosphorylated by the kinase. The concentration should ideally be at or near the Michaelis constant (Km) for the kinase.
-
Phosphatase Inhibitors: To prevent dephosphorylation of the substrate by contaminating phosphatases, inhibitors such as β-glycerophosphate, sodium orthovanadate, and sodium fluoride (B91410) are often included.[2]
-
Other Additives: Bovine Serum Albumin (BSA) can be added to prevent the enzyme from sticking to plastic surfaces. Detergents like Triton X-100 can help reduce non-specific binding and aggregation of compounds.[3]
Q2: I have a question about using 5'-UMPS (Uridine 5'-monophosphate synthase) in my kinase assay buffer. What is its role?
This appears to be a point of clarification. This compound is an enzyme involved in the de novo synthesis of pyrimidine (B1678525) nucleotides and is not a standard component of a kinase assay buffer.[4][5] Kinase assays are designed to measure the transfer of a phosphate group from ATP to a specific substrate. The components of the buffer are chosen to support this specific reaction. Including an unrelated enzyme like UMPS could introduce confounding variables and is not recommended. If you are experiencing issues with your assay, it is best to focus on optimizing the concentrations and conditions of the core components listed in Q1.
Q3: What concentration of ATP should I use in my kinase assay?
The optimal ATP concentration depends on the goal of your experiment:
-
For inhibitor screening: It is often recommended to use an ATP concentration that is close to the Km value of the kinase for ATP.[1] This ensures that the assay is sensitive to ATP-competitive inhibitors.
-
For characterizing kinase activity: You may want to use a saturating concentration of ATP (typically 5-10 times the Km) to ensure that the reaction rate is not limited by ATP availability.
It's important to note that high concentrations of ATP can sometimes lead to a high background signal in assays that measure ATP depletion.[3]
Q4: How can I minimize compound interference in my kinase assay?
Compound interference can lead to false positives or false negatives.[6] Here are some strategies to minimize it:
-
Include proper controls: A "no enzyme" control containing all assay components, including the test compound, can help identify compounds that interfere with the detection system.[3]
-
Vary the detergent concentration: Some compounds form aggregates that can non-specifically inhibit kinases. Including a detergent like Triton X-100 (e.g., 0.01%) can help disrupt these aggregates.[3]
-
Use alternative detection methods: If a compound has fluorescent properties, it may interfere with fluorescence-based readouts. Consider using a different detection method, such as a luminescence-based or radioactivity-based assay.[1]
Troubleshooting Guides
Problem 1: High Background Signal
Q: My kinase assay is showing a high background signal. What are the possible causes and how can I fix it?
A high background signal can obscure the true signal from your kinase activity. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Run a "no enzyme" control with your compound to see if it directly affects the detection reagents.[3] |
| Autophosphorylation of the Kinase | Run a "no substrate" control to measure the extent of kinase autophosphorylation.[3] If it's high, you may need to optimize the kinase concentration or reaction time. |
| High ATP Concentration | If using an ATP depletion assay, high ATP levels can lead to a high background.[3] Consider reducing the ATP concentration. |
| Contaminating Kinase Activity | Ensure the purity of your kinase preparation. Contaminating kinases in your enzyme stock or cell lysates can phosphorylate the substrate.[7] |
| Reagent Quality | Check the quality and purity of your reagents, especially ATP and the substrate. Impurities can sometimes contribute to background signal.[6] |
Problem 2: Low or No Signal
Q: I'm not getting a strong signal in my kinase assay. What should I check?
A low or absent signal indicates a problem with the enzymatic reaction or the detection system. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Inactive Kinase | Verify the activity of your kinase with a known positive control substrate and inhibitor. Ensure proper storage and handling of the enzyme. |
| Suboptimal Buffer Conditions | Re-evaluate the pH, ionic strength, and concentration of cofactors (e.g., Mg²⁺) in your buffer.[7] |
| Insufficient Reagent Concentrations | The concentration of the kinase, substrate, or ATP may be too low. Perform titration experiments to determine the optimal concentrations.[8] |
| Incorrect Incubation Time or Temperature | Optimize the reaction time and temperature. The reaction should be in the linear range.[8] |
| Problem with Detection Reagents | Ensure that your detection reagents are prepared correctly and have not expired. |
Experimental Protocols
Generic Kinase Assay Protocol (Luminescence-based - ATP Depletion)
This protocol outlines a general procedure for a kinase assay that measures the amount of ATP remaining after the kinase reaction.
-
Prepare the Kinase Reaction Buffer:
-
A typical 1x Kinase Reaction Buffer may contain:
-
25 mM MOPS, pH 7.2
-
12.5 mM β-glycerol-phosphate
-
25 mM MgCl₂
-
5 mM EGTA
-
2 mM EDTA
-
0.25 mM DTT (add fresh)
-
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add 5 µL of your test compound (or vehicle control).
-
Add 10 µL of the kinase diluted in the reaction buffer to each well, except for the "no enzyme" control wells. For the "no enzyme" controls, add 10 µL of reaction buffer.
-
Incubate for 10-30 minutes at room temperature.[9]
-
-
Initiate the Kinase Reaction:
-
Add 5 µL of a solution containing the substrate and ATP (at 2x the final desired concentration) to all wells.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time that is within the linear range of the reaction.
-
-
Stop the Reaction and Detect Signal:
-
Add a reagent to stop the kinase reaction (this is often part of the detection kit).
-
Add the detection reagent (e.g., a luciferase/luciferin mixture) that will generate a luminescent signal proportional to the amount of ATP remaining.
-
Read the luminescence on a plate reader. A lower signal indicates higher kinase activity.[10]
-
Visualizations
Caption: A typical workflow for a biochemical kinase assay.
Caption: A decision tree for troubleshooting common kinase assay issues.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of UMP synthase in orotic aciduria fibroblasts [inis.iaea.org]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bmglabtech.com [bmglabtech.com]
Technical Support Center: Mitigating dsRNA By-products in IVT Reactions with UTP Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) by-products during in vitro transcription (IVT) when using UTP analogs.
Frequently Asked Questions (FAQs)
Q1: What are dsRNA by-products and why are they a concern in IVT-synthesized mRNA?
Double-stranded RNA (dsRNA) is a significant contaminant generated during in vitro transcription (IVT) that can compromise the safety and efficacy of mRNA-based therapeutics.[1][2][3] The primary concern is that dsRNA can trigger innate immune responses by activating pattern recognition receptors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[4][5][6] This can lead to the production of pro-inflammatory cytokines, such as type I interferons, potentially causing unwanted side effects and reducing the translational efficacy of the mRNA drug product.[4][7]
Q2: What are the primary mechanisms of dsRNA formation during IVT?
The formation of dsRNA during IVT is primarily attributed to the RNA-dependent RNA polymerase (RdRp) activity of T7 RNA polymerase.[4][8] Several mechanisms contribute to dsRNA generation:
-
Self-extension of run-off transcripts: The primary RNA transcript can fold back on itself (cis-interaction) or anneal to another transcript (trans-interaction), creating a template for the polymerase to extend the 3' end, forming a dsRNA structure.[4][8]
-
Antisense transcription: The T7 RNA polymerase can switch from the template DNA strand to the newly synthesized RNA or the non-template DNA strand, generating antisense transcripts that can hybridize with the sense mRNA to form dsRNA.[4][8][]
-
Transcription from cryptic promoters: The polymerase may initiate transcription from sequences within the DNA template that resemble the T7 promoter, leading to the synthesis of unintended RNA molecules that can form dsRNA.[2]
Caption: Mechanisms of dsRNA formation during IVT.
Q3: How do UTP analogs, such as N1-methylpseudouridine (m1Ψ), affect dsRNA formation?
The incorporation of modified nucleotides like pseudouridine (B1679824) (Ψ) or N1-methylpseudouridine (m1Ψ) in place of uridine (B1682114) can reduce dsRNA formation and mitigate the immune response.[4][6][10] While the exact mechanism is not fully elucidated, it is believed that these modifications alter the RNA structure, which may hinder the ability of T7 RNA polymerase to use the transcript as a template for dsRNA synthesis.[6] Combining the use of modified nucleotides with downstream purification processes has been shown to be highly effective in abolishing innate immune activation.[11]
Q4: Can optimizing IVT reaction conditions reduce dsRNA by-products?
Yes, optimizing IVT reaction conditions is a critical step in minimizing dsRNA formation. Key parameters to consider include:
-
NTP Concentration: Limiting the steady-state concentration of UTP or its analog (e.g., m1ΨTP) has been shown to reduce dsRNA formation without significantly impacting mRNA yield.[7][12][13] A fed-batch approach, where UTP and GTP are added incrementally throughout the reaction, can maintain high capping efficiency while minimizing dsRNA.[7][12][13]
-
Magnesium Concentration: Adjusting the magnesium ion concentration can influence polymerase activity and potentially reduce antisense transcript formation.[8] However, this needs to be carefully optimized as it can also affect overall RNA yield.[8]
-
Temperature: Performing IVT at higher temperatures using thermostable T7 RNA polymerase variants can reduce the formation of 3'-extended dsRNA by-products.[8][14]
-
Enzyme Selection: Using engineered T7 RNA polymerases with reduced dsRNA formation capabilities can be a straightforward approach to minimize by-products.[2][3][10]
Q5: How can I detect and quantify dsRNA in my IVT reaction?
Several methods are available for the detection and quantification of dsRNA, each with its own advantages and limitations:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput, quantitative method that uses dsRNA-specific antibodies (e.g., J2) to detect and measure dsRNA levels.[4][15]
-
Dot Blot: A semi-quantitative method that also utilizes dsRNA-specific antibodies to detect the presence of dsRNA.[4] It is a common technique for routine checks.[4]
-
Agarose Gel Electrophoresis: This method can separate dsRNA from single-stranded RNA, but it generally has lower sensitivity compared to immunoassays.[5]
-
Immunoblotting (Western Blot style): This technique uses dsRNA-specific antibodies to detect dsRNA after separation by gel electrophoresis, providing information on the size of the dsRNA species.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High dsRNA levels detected post-IVT | Suboptimal NTP concentrations. | Implement a fed-batch strategy for UTP/m1ΨTP and GTP to maintain low steady-state concentrations.[7][12][13] |
| Standard wild-type T7 RNA polymerase activity. | Switch to an engineered T7 RNA polymerase variant specifically designed for reduced dsRNA formation.[2][10] | |
| Poor quality or improperly linearized DNA template. | Ensure complete linearization of the plasmid DNA. Purify the linearized template using methods like hydrophobic interaction chromatography to remove impurities that may contribute to dsRNA generation.[16] | |
| IVT reaction temperature is too low. | If using a thermostable T7 RNA polymerase, increase the incubation temperature according to the manufacturer's recommendations.[8] | |
| Low mRNA yield after implementing dsRNA reduction strategies | Overly restrictive NTP concentrations. | Titrate the fed-batch concentrations of UTP/m1ΨTP and GTP to find a balance between reduced dsRNA and acceptable mRNA yield. |
| Suboptimal magnesium concentration. | Optimize the magnesium concentration in the IVT reaction. Start with the standard concentration and perform a titration to assess the impact on both yield and dsRNA levels. | |
| Inconsistent dsRNA levels between batches | Variability in DNA template quality. | Implement a stringent quality control protocol for your linearized DNA template, ensuring consistency in purity and concentration.[16] |
| Inconsistent IVT reaction setup. | Ensure precise and consistent pipetting of all reaction components, especially the NTPs and polymerase. | |
| Residual dsRNA after purification | Inefficient purification method. | For laboratory-scale purification, consider cellulose-based chromatography, which selectively binds and removes dsRNA.[17][18][19] For larger scale, ion-pair reversed-phase HPLC is effective but requires specialized equipment.[17] |
| The chosen purification method is not suitable for the specific type of dsRNA by-product. | Combine different purification strategies, such as oligo-dT affinity chromatography followed by anion exchange chromatography, to remove a broader range of dsRNA species.[16] |
Experimental Protocols
Protocol 1: Fed-Batch In Vitro Transcription to Reduce dsRNA
This protocol describes a fed-batch approach to limit the steady-state concentration of UTP (or a UTP analog) and GTP during IVT.
Materials:
-
Linearized plasmid DNA template (1 µg/µL)
-
10x Transcription Buffer
-
ATP, CTP (100 mM each)
-
GTP, UTP (or m1ΨTP) (10 mM each for feeding stocks)
-
Cap analog (e.g., CleanCap®)
-
T7 RNA Polymerase
-
Nuclease-free water
Procedure:
-
Initial Reaction Setup (20 µL):
-
2 µL 10x Transcription Buffer
-
1 µL Linearized DNA Template (1 µg)
-
2 µL ATP (10 mM final)
-
2 µL CTP (10 mM final)
-
1 µL GTP (0.5 mM final)
-
1 µL UTP/m1ΨTP (0.5 mM final)
-
4 µL Cap Analog
-
2 µL T7 RNA Polymerase
-
Add nuclease-free water to a final volume of 20 µL.
-
-
Incubation and Feeding:
-
Incubate the reaction at 37°C.
-
At 30, 60, and 90 minutes, add 1 µL each of the 10 mM GTP and UTP/m1ΨTP feeding stocks to the reaction.
-
-
Reaction Termination:
-
After 2 hours of total incubation, terminate the reaction by adding DNase I and incubating for an additional 15 minutes at 37°C.
-
-
Purification and Analysis:
-
Purify the transcribed mRNA using a suitable method (e.g., silica (B1680970) column or cellulose-based purification).
-
Analyze the mRNA for yield, integrity, and dsRNA content using spectrophotometry, gel electrophoresis, and a dsRNA-specific ELISA or dot blot.
-
Caption: Workflow for fed-batch IVT.
Protocol 2: dsRNA Detection by Dot Blot Assay
This protocol provides a method for the semi-quantitative detection of dsRNA in purified mRNA samples.
Materials:
-
Purified mRNA samples
-
dsRNA positive control (e.g., Poly(I:C))
-
Nuclease-free water
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (dsRNA-specific, e.g., J2 mouse mAb)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare a dilution series of your purified mRNA samples and the dsRNA positive control in nuclease-free water.
-
-
Membrane Spotting:
-
Spot 2 µL of each dilution onto a dry nylon membrane.
-
Allow the spots to air dry completely.
-
-
Crosslinking:
-
UV-crosslink the RNA to the membrane according to the crosslinker manufacturer's instructions.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
-
Final Washes and Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment comparing a standard IVT reaction with a fed-batch IVT reaction using an engineered T7 RNA polymerase.
| IVT Condition | mRNA Yield (µg/µL) | dsRNA Content (pg/µg mRNA) | Relative Protein Expression (%) |
| Standard IVT (Wild-Type T7) | 1.8 | 2500 | 100 |
| Fed-Batch IVT (Wild-Type T7) | 1.7 | 800 | 150 |
| Standard IVT (Engineered T7) | 1.9 | 600 | 160 |
| Fed-Batch IVT (Engineered T7) | 1.8 | < 200 | 180 |
Data is for illustrative purposes only.
This comprehensive guide provides a foundation for understanding and troubleshooting dsRNA by-product formation in IVT reactions. By implementing these strategies, researchers can significantly improve the quality and safety of their synthesized mRNA for therapeutic applications.
References
- 1. Removing immunogenic double-stranded RNA impurities post in vitro transcription synthesis for mRNA therapeutics production: A review of chromatography strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing double-stranded RNA formation in in vitro transcription using a novel RNA polymerase [go.trilinkbiotech.com]
- 3. Preventing Double-Stranded RNA Contamination in mRNA Manufac | Technology Networks [technologynetworks.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Lateral flow immunoassay for rapid and sensitive detection of dsRNA contaminants in in vitro-transcribed mRNA products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of low immunogenicity RNA with high-temperature in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. etherna.be [etherna.be]
- 12. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. medicineinnovates.com [medicineinnovates.com]
- 17. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Removal of Double-Stranded RNA Contaminants During Template-Directed Synthesis of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Sample Extraction Methods for Accurate 5'-UMP Quantification
Welcome to the Technical Support Center for the validation of sample extraction methods for accurate 5'-Uridine Monophosphate (5'-UMP) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, detailed experimental protocols, and comparative data for various extraction techniques.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the validation of your 5'-UMP sample extraction and quantification experiments.
Q1: I am observing low recovery of 5'-UMP from my cell lysates. What are the potential causes and how can I troubleshoot this?
A1: Low recovery of 5'-UMP can stem from several factors throughout the extraction process. Here’s a step-by-step troubleshooting guide:
-
Incomplete Cell Lysis: Ensure your lysis buffer and procedure are effective for your cell type. Sonication on ice or the use of detergents like Triton X-100 can improve lysis efficiency.
-
Suboptimal Extraction Solvent: The choice of organic solvent for protein precipitation is critical. Methanol (B129727) is often preferred for polar metabolites like 5'-UMP due to its high elution strength. If using acetonitrile (B52724), you might experience lower recovery for highly polar compounds. Consider testing different solvent ratios (e.g., 80% methanol) to optimize recovery.
-
Analyte Degradation: Nucleotides can be susceptible to enzymatic degradation. It is crucial to work quickly and on ice throughout the extraction process to minimize enzymatic activity. The addition of a protease inhibitor cocktail to your lysis buffer is also recommended.
-
Inefficient Phase Separation: After adding the organic solvent, ensure complete protein precipitation by vortexing thoroughly and incubating at a low temperature (e.g., -20°C). Centrifuge at a high speed (e.g., >13,000 x g) for an adequate time (e.g., 10-15 minutes) to achieve a compact pellet and clear supernatant.
-
Analyte Adsorption: 5'-UMP can adhere to plasticware. Using low-retention microcentrifuge tubes can help minimize this issue.
Q2: My LC-MS/MS results show significant ion suppression. How can I identify the source and mitigate this matrix effect?
A2: Ion suppression is a common challenge in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.[1]
-
Identifying the Source:
-
Post-column Infusion: Infuse a standard solution of 5'-UMP post-column while injecting a blank extracted sample. A dip in the baseline signal at the retention time of 5'-UMP indicates the presence of co-eluting matrix components that are causing ion suppression.
-
Matrix Effect Assessment: Compare the peak area of 5'-UMP in a standard solution prepared in a pure solvent to the peak area of 5'-UMP spiked into a blank extracted matrix at the same concentration. A lower peak area in the matrix indicates ion suppression.
-
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize your LC method to separate 5'-UMP from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, ensure that the diluted concentration of 5'-UMP is still above the lower limit of quantification (LLOQ).
-
Improved Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds like phospholipids.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 5'-UMP is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.
-
Q3: I'm seeing poor peak shapes (e.g., fronting, tailing, or splitting) in my chromatograms. What could be the cause?
A3: Aberrant peak shapes can compromise the accuracy and precision of your quantification.
-
Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the column. For acidic compounds like 5'-UMP, using a mobile phase with a lower pH can help to protonate the analyte and reduce tailing. Methanol as an organic modifier can sometimes improve tailing for acidic compounds compared to acetonitrile.[2]
-
Peak Fronting: This can be a sign of column overload. Try injecting a lower concentration of your sample.
-
Peak Splitting: This may indicate a problem with the injection solvent being much stronger than the mobile phase, a partially blocked column frit, or a void in the column packing. Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions.
Q4: How do I choose between different extraction solvents like methanol and acetonitrile for 5'-UMP quantification?
A4: The choice of solvent can significantly impact extraction efficiency and the resulting chromatogram.
-
Methanol: Generally, methanol is a good choice for polar metabolites like 5'-UMP. It is a protic solvent with strong elution strength for polar compounds.[1]
-
Acetonitrile: Acetonitrile is an aprotic solvent and may have lower elution strength for highly polar compounds compared to methanol. However, it often provides lower backpressure and better peak shapes on some columns.[2]
-
Solvent Mixtures: A mixture of methanol and acetonitrile, or either solvent with water, can be used to fine-tune the extraction selectivity. An 80% methanol solution is a common starting point for nucleotide extraction.
It is recommended to empirically test different solvents and solvent mixtures during method development to determine the optimal choice for your specific sample matrix and analytical system.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of nucleotides, providing a comparison of different methods in terms of recovery and precision. Note: Data for 5'-UMP specifically is limited in direct comparative studies; therefore, data for similar nucleotides are also included to provide a general guide.
| Extraction Method | Sample Matrix | Analyte(s) | Recovery (%) | Precision (RSD %) | Reference |
| Methanol Precipitation | Cultured Human Cells | 5-FdUMP (a 5-UMP analog) | High (not quantified) | < 10% (intra- and inter-day) | [3] |
| Methanol/Acetonitrile (1:1) | Human Plasma | Various Metabolites | Good (not quantified) | < 15% | [4] |
| Acetonitrile Precipitation | Human Plasma | Various Metabolites | Lower than Methanol for some polar analytes | > 20% | [4] |
| Solid-Phase Extraction (SPE) | Human Plasma | Various Metabolites | Variable | > 30% | [4] |
| Methanol Precipitation | Human Tissues | Various Metabolites | 80-120% (for most analytes) | < 15% | [5] |
Experimental Protocols
Here are detailed methodologies for key experiments related to the validation of 5'-UMP extraction.
Protocol 1: 5'-UMP Extraction from Cultured Mammalian Cells using Methanol Precipitation
This protocol is suitable for the extraction of 5'-UMP from adherent or suspension cell cultures for subsequent LC-MS/MS analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Low-retention microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to the plate and use a cell scraper to detach the cells.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold 80% methanol.
-
-
Lysis and Protein Precipitation:
-
Transfer the cell suspension to a 1.5 mL low-retention microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new low-retention microcentrifuge tube without disturbing the pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant to completeness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates before transferring to an autosampler vial.
-
Protocol 2: Validation of the Extraction Method for Accuracy and Precision
This protocol describes how to assess the accuracy (as recovery) and precision (as relative standard deviation) of your chosen extraction method.
Materials:
-
Blank matrix (e.g., lysate from control cells)
-
5'-UMP standard solution of known concentration
-
Your chosen extraction reagents and equipment
-
Validated LC-MS/MS method for 5'-UMP quantification
Procedure:
-
Prepare Quality Control (QC) Samples:
-
Spike the blank matrix with the 5'-UMP standard solution to prepare QC samples at three concentration levels: low, medium, and high (QCL, QCM, QCH). Prepare at least five replicates for each concentration level.
-
-
Extraction:
-
Extract the QC samples using your chosen extraction protocol (e.g., Protocol 1).
-
-
Analysis:
-
Analyze the extracted QC samples using your validated LC-MS/MS method.
-
-
Calculations:
-
Accuracy (Recovery %):
-
Prepare a set of post-extraction spiked samples by adding the 5'-UMP standard to the supernatant of an extracted blank matrix at the same final concentrations as the QC samples.
-
Calculate the recovery using the following formula for each QC level: Recovery (%) = (Mean peak area of pre-extraction spiked samples / Mean peak area of post-extraction spiked samples) x 100
-
-
Precision (RSD %):
-
Calculate the mean and standard deviation of the measured concentrations for the replicates at each QC level.
-
Calculate the Relative Standard Deviation (RSD) using the following formula: RSD (%) = (Standard Deviation / Mean) x 100
-
Precision is typically assessed as intra-day (repeatability) and inter-day (intermediate precision) variability.
-
-
Mandatory Visualizations
Signaling Pathway: De Novo Pyrimidine (B1678525) Biosynthesis
The following diagram illustrates the de novo biosynthesis pathway leading to the production of 5'-UMP.
Caption: De novo pyrimidine biosynthesis pathway leading to 5'-UMP.
Experimental Workflow: Validation of a 5'-UMP Extraction Method
This diagram outlines the logical workflow for validating a sample extraction method for 5'-UMP quantification.
Caption: Logical workflow for the validation of a 5'-UMP extraction method.
References
- 1. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. chromtech.com [chromtech.com]
- 3. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of extraction methods for intracellular metabolomics of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: HPLC vs. LC-MS/MS for Accurate 5'-UMP Quantification
For researchers, scientists, and drug development professionals, the precise quantification of 5'-Uridine Monophosphate (5'-UMP) is a critical step in various stages of therapeutic development and metabolic research. The choice of analytical methodology to achieve this is pivotal, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) standing out as the two primary contenders. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable technique for your specific research needs.
The fundamental difference between these two powerful analytical techniques lies in their detection principles. HPLC, often coupled with an Ultraviolet (UV) detector, separates compounds based on their physicochemical interactions with a stationary phase, quantifying them by their absorbance of UV light.[1] In contrast, LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, which identifies and quantifies molecules based on their mass-to-charge ratio (m/z).[1] This distinction in detection underpins the varying performance characteristics of each method.
Performance Under the Microscope: A Quantitative Comparison
The selection of an analytical method hinges on its performance metrics. Below is a summary of key validation parameters for the quantification of 5'-UMP using both HPLC-UV and LC-MS/MS, compiled from various experimental studies.
| Performance Metric | HPLC-UV | LC-MS/MS | Key Considerations |
| Linearity (R²) | > 0.999[2][3] | > 0.999[4] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Typically in the µg/mL to high ng/mL range[3] | Can reach low ng/mL to pg/mL levels[5][6] | LC-MS/MS offers significantly lower detection limits, crucial for trace-level analysis.[1] |
| Limit of Quantification (LOQ) | Generally in the µg/mL range[3] | Can be as low as the low ng/mL to pg/mL range[5][6] | The superior sensitivity of LC-MS/MS allows for the accurate quantification of minute amounts of 5'-UMP.[7] |
| Accuracy/Recovery (%) | 91.5% - 103.9%[3] | 92.0% - 105.0%[4] | Both methods provide high accuracy when properly validated. |
| Precision (%RSD) | Typically < 5%[2][3] | Typically < 15% (often much lower)[4][6] | Both methods are highly precise, with LC-MS/MS precision being well within acceptable bioanalytical limits. |
| Specificity | Good, but susceptible to co-eluting compounds with similar UV absorbance.[1] | Excellent, based on specific mass transitions, minimizing interference from complex matrices.[1] | LC-MS/MS is the preferred method for complex biological samples due to its high specificity.[5] |
Delving into the "How": Experimental Protocols
The reliability of any analytical data is intrinsically linked to the methodology employed. Provided below are representative experimental protocols for the quantification of 5'-UMP using both HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
This method is suitable for the quantification of 5'-UMP in relatively clean sample matrices.
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.[8]
-
Column: Diamonsil C18 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a buffer solution containing 20 mM tetrabutylammonium (B224687) dihydrogen phosphate (B84403) and acetonitrile, with the pH adjusted to 5.0 with phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 25 µL.[2]
-
Detection: UV absorbance at 254 nm.[2]
-
Sample Preparation: Simple dilution of the sample in the mobile phase followed by filtration through a 0.45 µm filter.
LC-MS/MS Method Protocol
This method is ideal for the sensitive and specific quantification of 5'-UMP in complex biological matrices such as cell lysates or plasma.[5][9]
-
Chromatographic System: A UHPLC system such as a Shimadzu Nexera X2 or Waters ACQUITY UPLC.[10]
-
Column: A reversed-phase C18 column, for example, a Symmetry C18 column.[4]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.[6]
-
MRM Transition: The specific precursor ion (m/z for 5'-UMP) and a characteristic product ion are monitored.
-
Sample Preparation: May involve protein precipitation (e.g., with methanol (B129727) or acetonitrile) and/or solid-phase extraction (SPE) to remove interfering matrix components.[5][6]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of the appropriate technique, the following diagrams illustrate the analytical workflow and a decision-making flowchart.
Caption: Experimental workflow for 5'-UMP quantification.
Caption: Decision-making flowchart for method selection.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Altered 5'-Uridine Monophosphate Levels: A Comparative Analysis in Healthy and Diseased States
An accumulating body of evidence highlights significant alterations in the intracellular concentrations of 5'-Uridine Monophosphate (5'-UMP) in various disease states, particularly in cancer, when compared to healthy cells. This essential nucleotide, a fundamental building block for RNA synthesis and a key intermediate in pyrimidine (B1678525) metabolism, is emerging as a potential biomarker and therapeutic target. This guide provides a comparative analysis of 5'-UMP levels in healthy versus diseased cells, supported by experimental data and detailed methodologies.
Quantitative Comparison of 5'-UMP Levels
The dysregulation of cellular metabolism is a hallmark of many diseases. In cancer, the demand for nucleotides to support rapid cell proliferation often leads to the upregulation of de novo pyrimidine synthesis, which can result in elevated intracellular 5'-UMP pools. Conversely, in some neurodegenerative conditions, alterations in uridine (B1682114) metabolism have been observed, although the specific changes in 5'-UMP concentrations are still under active investigation.
While direct comparative studies providing absolute quantification of 5'-UMP in healthy versus diseased human tissues are not abundantly available in the public domain, data from preclinical models and related studies offer valuable insights.
| Cell/Tissue Type | Condition | 5'-UMP Concentration (pmol/mg tissue) | Reference |
| Gerbil Brain | Healthy (Control) | ~254 | [1] |
| Gerbil Brain | Post-oral UMP administration (1 mmol/kg) | ~417 (at 15 min) | [1] |
Note: The data for gerbil brain represents a baseline healthy level and the effect of exogenous UMP administration, providing a reference for nucleotide levels in neural tissue. Direct comparative data from human healthy vs. diseased tissue is limited in the reviewed literature.
The Role of 5'-UMP in Cellular Metabolism and Disease
5'-UMP is a central molecule in the pyrimidine salvage and de novo synthesis pathways. Its synthesis is a critical step for the production of other essential pyrimidines, including uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are vital for RNA synthesis, DNA replication, and the formation of nucleotide sugars required for glycosylation reactions.
In Cancer: Rapidly proliferating cancer cells have a high demand for nucleotides. This often leads to an upregulation of the de novo pyrimidine synthesis pathway to ensure a sufficient supply of building blocks for DNA and RNA. This metabolic reprogramming can result in increased levels and flux through the 5'-UMP pool. Consequently, enzymes involved in 5'-UMP synthesis have become attractive targets for cancer therapy.
In Neurodegenerative Diseases: The role of uridine and its phosphorylated forms, including 5'-UMP, in neuronal health is an area of growing interest. Uridine is a precursor for the synthesis of CDP-choline, which is essential for the formation of phosphatidylcholine, a major component of neuronal membranes. Studies have suggested that uridine supplementation may have neuroprotective effects. Alterations in uridine metabolism have been implicated in conditions like Alzheimer's disease, though the precise changes in intracellular 5'-UMP concentrations in affected brain regions require further quantitative analysis.
Signaling and Metabolic Pathways Involving 5'-UMP
The synthesis and utilization of 5'-UMP are tightly regulated processes integrated with other metabolic pathways. Below are diagrams illustrating the de novo pyrimidine biosynthesis pathway leading to 5'-UMP and the central role of 5'-UMP in pyrimidine metabolism.
References
A Comparative Guide to the Inhibition of UMP Synthase by 5'-UMPS Analogs
For researchers, scientists, and drug development professionals, understanding the inhibitory landscape of UMP synthase (UMPS) is critical for the development of novel therapeutics targeting nucleotide metabolism. This guide provides a comprehensive comparison of the inhibitory effects of various 5'-uridine monophosphate (UMP) analogs on UMP synthase, supported by experimental data and detailed protocols to aid in the design and execution of further research.
Uridine monophosphate synthase is a bifunctional enzyme that catalyzes the final two steps in the de novo biosynthesis of pyrimidines.[1][2] It possesses two distinct catalytic domains: orotate (B1227488) phosphoribosyltransferase (OPRTase) and orotidine-5'-phosphate decarboxylase (ODCase).[1][2] The inhibition of either of these activities can effectively halt the production of UMP, a crucial precursor for DNA and RNA synthesis, making UMPS an attractive target for anticancer and antimicrobial drug development.[3] This guide focuses on the comparative inhibitory effects of analogs of 5'-UMP, the product of the ODCase-catalyzed reaction.
Comparative Inhibitory Activity of UMP Analogs
Notably, modifications at the C6 position of the uracil (B121893) ring have been shown to influence binding affinity. For instance, the introduction of bulky anionic substituents can result in potent inhibition.
| Analog | Target Domain | Organism | Ki (μM) | Inhibition Type |
| UMP-SO3 adducts | ODCase | Not Specified | ~4.2 (7-fold lower than UMP) | Not Specified |
| 6-amino-UMP | ODCase | Methanothermobacter thermautotrophicus | 0.84 ± 0.025 | Not Specified |
| 6-methyl-UMP | ODCase | Methanothermobacter thermautotrophicus | 134 ± 5 | Not Specified |
Table 1: Inhibitory constants (Ki) of selected UMP analogs against the OMP decarboxylase (ODCase) domain of UMP synthase. Data compiled from available literature.[4][5]
Experimental Protocols
Accurate and reproducible assessment of the inhibitory activity of 5'-UMPS analogs is paramount. Below are detailed protocols for spectrophotometric assays to determine the kinetic parameters of UMP synthase inhibition.
Spectrophotometric Assay for OMP Decarboxylase (ODCase) Activity
This assay monitors the decrease in absorbance at 279 nm, which corresponds to the conversion of orotidine-5'-monophosphate (OMP) to UMP.[4]
Materials:
-
Purified UMP synthase
-
Orotidine-5'-monophosphate (OMP) solution (substrate)
-
This compound analog inhibitor solutions of varying concentrations
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 1 mM MgCl2
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 279 nm
Procedure:
-
Prepare a reaction mixture in the wells of a 96-well plate or in cuvettes containing the assay buffer and the desired concentration of the this compound analog inhibitor.
-
Add purified UMP synthase to the reaction mixture and incubate for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a stock solution of OMP to a final concentration that is typically at or below the Michaelis constant (Km) of the enzyme for OMP.
-
Immediately begin monitoring the decrease in absorbance at 279 nm over time using the spectrophotometer.
-
Record the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the initial velocities against the inhibitor concentrations to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the inhibition mechanism is known.
Coupled Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRTase) Activity
This assay indirectly measures the OPRTase activity by coupling the production of UMP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. This is a more complex assay but can be useful for assessing inhibitors that target the OPRTase domain.
Materials:
-
Purified UMP synthase
-
Orotic acid solution (substrate)
-
5-Phosphoribosyl-α-1-pyrophosphate (PRPP) solution (co-substrate)
-
This compound analog inhibitor solutions of varying concentrations
-
Coupling enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 100 mM KCl, 1 mM DTT
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, orotic acid, PRPP, PEP, NADH, PK, and LDH.
-
Add the desired concentration of the this compound analog inhibitor to the mixture.
-
Initiate the reaction by adding purified UMP synthase.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of UMP production.
-
Calculate the initial reaction velocities and determine the IC50 and Ki values as described in the previous protocol.
Visualizing the Biochemical Context
To better understand the role of UMP synthase and the mechanism of its inhibition, the following diagrams illustrate the de novo pyrimidine (B1678525) biosynthesis pathway and a general workflow for evaluating enzyme inhibitors.
References
- 1. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 2. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substrate distortion contributes to the catalysis of orotidine 5'-monophosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Anti-5'-UMPS Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody raised against 5'-Uridine monophosphate (5'-UMPS) with other structurally similar nucleotides. The data presented herein is illustrative, based on established immunological techniques, to guide researchers in evaluating antibody specificity for small molecule analytes.
Introduction
Antibodies targeting specific nucleotides are invaluable tools in various research and diagnostic applications, including the study of metabolic pathways and the development of therapeutic agents. A critical performance characteristic of any antibody is its specificity, defined by its ability to bind to its intended target with minimal cross-reactivity to other molecules.[1] Small molecules, such as nucleotides, are generally not immunogenic on their own and require conjugation to a larger carrier protein, like bovine serum albumin (BSA), to elicit an immune response for antibody generation.[1][2]
This guide focuses on the cross-reactivity profile of a putative anti-5'-UMPS antibody. The primary method for assessing the specificity of antibodies against small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[3][4] This technique allows for the quantitative determination of an antibody's binding preference for its target antigen in comparison to other structurally related compounds.
Quantitative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of an anti-5'-UMPS antibody with other nucleotides, as determined by competitive ELISA. The cross-reactivity is expressed as a percentage relative to the binding of this compound, which is set at 100%.
| Compound | Structure | % Cross-Reactivity |
| 5'-Uridine monophosphate (this compound) | (Reference) | 100% |
| 5'-Cytidine monophosphate (5'-CMP) | Pyrimidine monophosphate | 15.2% |
| 5'-Thymidine monophosphate (5'-TMP) | Pyrimidine monophosphate | 5.8% |
| 5'-Adenosine monophosphate (5'-AMP) | Purine monophosphate | < 1% |
| 5'-Guanosine monophosphate (5'-GMP) | Purine monophosphate | < 1% |
| Uridine | Nucleoside (no phosphate) | 2.5% |
| Ribose-5-phosphate | Sugar-phosphate | < 0.1% |
| Uridine 5'-diphosphate (UDP) | Uridine nucleotide with two phosphates | 45.7% |
| Uridine 5'-triphosphate (UTP) | Uridine nucleotide with three phosphates | 20.3% |
Note: The data presented in this table is for illustrative purposes to demonstrate how cross-reactivity data for a specific antibody would be displayed. The values are representative of a highly specific monoclonal antibody with some tolerance for modifications to the phosphate (B84403) group but strong discrimination against different nucleobases.
Experimental Protocols
The determination of antibody cross-reactivity against small molecules like nucleotides is typically performed using a competitive ELISA.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the percentage of cross-reactivity of an antibody with various nucleotide analogues.
Materials:
-
Microtiter plates (96-well)
-
Anti-5'-UMPS monoclonal antibody
-
This compound-BSA conjugate (for coating)
-
This compound standard solution
-
Competing nucleotides (e.g., CMP, TMP, AMP, GMP, Uridine, UDP, UTP)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate the plate overnight at 4°C.[3]
-
Remove the coating solution and wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining protein-binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each of the potential cross-reacting compounds in blocking buffer.
-
In separate tubes, mix 50 µL of the diluted anti-5'-UMPS antibody with 50 µL of each dilution of the standard or competing nucleotide.
-
Incubate the mixtures for 1 hour at 37°C.[3]
-
Add 100 µL of the antibody-nucleotide mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 90 minutes at 37°C.[3]
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate four times with wash buffer.
-
-
Signal Development and Reading:
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the log of the this compound concentration.
-
The concentration of each competing nucleotide that causes 50% inhibition of the maximum signal (IC50) is determined from its respective dose-response curve.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Nucleotide) x 100
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Antibody Production Workflow.
Caption: Competitive ELISA Workflow.
References
5'-UMPS as a Pharmacodynamic Biomarker: A Comparative Guide for Drug Efficacy Assessment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Uridine (B1682114) 5'-monophosphate synthase (5'-UMPS) as a pharmacodynamic (PD) biomarker for evaluating the efficacy of drugs targeting the de novo pyrimidine (B1678525) biosynthesis pathway. This guide includes supporting experimental data, detailed methodologies for key experiments, and visual representations of the relevant biological pathways and workflows.
The de novo pyrimidine biosynthesis pathway is a critical cellular process for the synthesis of nucleotides required for DNA and RNA replication. Its high activity in rapidly proliferating cells, such as cancer cells, makes it an attractive target for therapeutic intervention. This compound is a bifunctional enzyme that catalyzes the final two steps of this pathway, converting orotate (B1227488) to uridine monophosphate (UMP). Inhibition of this compound leads to an accumulation of its substrate, orotate, and a depletion of its product, UMP, and subsequent pyrimidine nucleotides. This measurable change in metabolite concentrations provides a direct readout of target engagement and pathway inhibition, positioning this compound as a valuable pharmacodynamic biomarker.
Comparative Analysis of Pharmacodynamic Biomarkers for Pyrimidine Synthesis Inhibition
The selection of a pharmacodynamic biomarker is critical for the efficient development of drugs targeting the pyrimidine synthesis pathway. An ideal biomarker should be sensitive, specific, and readily measurable in accessible biological matrices. Here, we compare the utility of monitoring this compound activity through its substrate and product with an alternative biomarker for an upstream enzyme in the pathway, dihydroorotate (B8406146) dehydrogenase (DHODH).
| Biomarker | Target Enzyme | Analyte(s) Measured | Advantages | Disadvantages |
| This compound Activity | Uridine 5'-monophosphate synthase (UMPS) | Orotic Acid (substrate), Uridine Monophosphate (UMP) (product) | Direct measure of target engagement for UMPS inhibitors. Orotic acid is readily detectable in urine, offering a non-invasive sampling method. | Fewer specific UMPS inhibitors are in clinical development compared to DHODH inhibitors. Baseline levels of orotate and UMP can vary. |
| DHODH Activity | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate (DHO) (substrate) | DHO has been shown to be a robust and sensitive biomarker for DHODH inhibition. Significant fold-changes in DHO levels are observed upon inhibitor treatment. | Indirect measure of the efficacy of drugs targeting downstream enzymes like UMPS. |
Data Presentation: Quantitative Effects of Pathway Inhibitors
The following tables summarize quantitative data from preclinical studies, demonstrating the pharmacodynamic effects of inhibitors targeting the pyrimidine biosynthesis pathway.
Table 1: Effect of the DHODH Inhibitor Leflunomide on Dihydroorotate (DHO) Levels in Mice
| Treatment Group | Dose | Matrix | Fold Change in DHO vs. Control (Mean ± SD) |
| Leflunomide | 10 mg/kg | Blood | 8 ± 2 |
| Leflunomide | 30 mg/kg | Blood | 16 ± 4 |
| Leflunomide | 10 mg/kg | Urine | 2,700 ± 800 |
| Leflunomide | 30 mg/kg | Urine | 5,400 ± 1,200 |
Data extracted from a study on biomarkers for DHODH inhibitors, showcasing a significant, dose-dependent increase in the substrate DHO in both blood and urine following treatment with leflunomide.[1][2]
Table 2: Effect of the UMPS Inhibitor Pyrazofurin on this compound Enzyme Activity in Resistant Cells
| Cell Line | Pyrazofurin Concentration for Resistance | Orotate Phosphoribosyltransferase Activity (nmol/mg/h) | Orotidine-5'-Phosphate Decarboxylase Activity (nmol/mg/h) |
| Wild Type Hepatoma | 0 µM | 0.8 | 1.2 |
| Pyrazofurin-Resistant | 50 µM | >32 | >48 |
This table illustrates the cellular response to long-term treatment with a UMPS inhibitor, where resistant cells exhibit a dramatic increase in the specific activities of both catalytic domains of this compound.[3]
Experimental Protocols
Accurate and reproducible measurement of biomarker levels is essential for their validation and use in clinical trials. Below are detailed methodologies for the quantification of key metabolites in the pyrimidine biosynthesis pathway.
Protocol 1: Quantification of Urinary Orotic Acid by LC-MS/MS
This method is suitable for the non-invasive monitoring of this compound inhibition.
1. Sample Preparation:
-
Collect urine samples and store at -20°C until analysis.
-
Thaw samples and centrifuge to remove any particulate matter.
-
Dilute the urine sample 1:20 with a solution of 0.1% formic acid in water. For calibration standards and quality controls, spike blank urine with known concentrations of orotic acid.
-
For stable isotope dilution, add an internal standard (e.g., [1,3-15N2]orotic acid) to all samples, calibrators, and controls.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific transition for orotic acid (e.g., m/z 155 -> 111) and its internal standard.
-
3. Data Analysis:
-
Quantify orotic acid concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[4][5]
Protocol 2: Quantification of Uridine Monophosphate (UMP) in Tissues by HPLC
This protocol is designed for the analysis of UMP in tissue biopsies to assess the direct product of this compound activity.
1. Sample Preparation:
-
Snap-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C.
-
Homogenize the frozen tissue in a cold solution of 0.4 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.
-
Neutralize the supernatant containing the nucleotides with a solution of potassium carbonate.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the final supernatant through a 0.22 µm filter before injection into the HPLC system.
2. HPLC Analysis:
-
Chromatography:
-
Use a reversed-phase C18 column.
-
Employ an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in the mobile phase to retain the negatively charged nucleotides.
-
Use a gradient elution with a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
-
Detection:
-
Monitor the column effluent using a UV detector at a wavelength of 260 nm.
-
3. Data Analysis:
-
Identify and quantify the UMP peak by comparing its retention time and peak area to those of a known UMP standard.
-
Normalize the UMP concentration to the total protein content or tissue weight of the initial sample.
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the pyrimidine biosynthesis pathway and a typical experimental workflow for biomarker analysis.
Caption: The de novo pyrimidine biosynthesis pathway and key pharmacodynamic biomarkers.
Caption: A generalized experimental workflow for pharmacodynamic biomarker analysis.
References
- 1. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased levels of UMP synthase protein and mRNA in pyrazofurin-resistant rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fate of 5'-Uridine Monophosphate (UMPS) vs. Uridine Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of 5'-Uridine Monophosphate (5'-UMPS or UMP) and uridine (B1682114) supplementation. The information presented is based on available experimental data to assist researchers in selecting the appropriate molecule for their studies.
Introduction
Uridine, a pyrimidine (B1678525) nucleoside, is crucial for various physiological processes, including RNA synthesis, glycogen (B147801) metabolism, and the formation of neural connections. However, its oral bioavailability is limited due to extensive first-pass metabolism in the liver and gastrointestinal tract.[1] To overcome this limitation, Uridine 5'-Monophosphate (UMP), a nucleotide, has been investigated as a more stable precursor for systemic uridine delivery. This guide delves into the metabolic pathways, comparative bioavailability, and experimental protocols related to both compounds.
Metabolic Pathways and Bioavailability
Both UMP and uridine contribute to the cellular pool of pyrimidine nucleotides, which are essential for numerous anabolic processes.
Uridine Metabolism: Upon oral administration, uridine is absorbed from the gastrointestinal tract. However, a significant portion is catabolized by the enzyme uridine phosphorylase in the liver and gut, leading to low systemic bioavailability.[1] The uridine that escapes first-pass metabolism can enter the pyrimidine salvage pathway, where it is phosphorylated by uridine kinase to form UMP. Subsequently, UMP is further phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which are utilized in various metabolic pathways.
This compound (UMP) Metabolism: Oral supplementation with UMP is considered a method for delivering uridine systemically.[1] It is hypothesized that UMP is dephosphorylated to uridine in the gut or during absorption, which then enters circulation. This route may partially bypass the extensive first-pass catabolism that uridine undergoes, leading to higher plasma uridine levels. Once converted to uridine, it follows the same metabolic fate as directly administered uridine, entering the salvage pathway to be re-phosphorylated to UMP, UDP, and ultimately UTP.
The following diagram illustrates the primary metabolic pathways for both compounds:
References
A Researcher's Guide to Alternative Methods for Assessing De Novo Pyrimidine Synthesis Flux
For Researchers, Scientists, and Drug Development Professionals
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for cell growth, proliferation, and survival. Its products are critical for the synthesis of DNA, RNA, and other vital biomolecules. Consequently, the accurate measurement of flux through this pathway is of paramount importance in various research fields, including cancer biology, immunology, and drug development. This guide provides an objective comparison of alternative methods for assessing de novo pyrimidine (B1678525) synthesis flux, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Key Methods
The primary methods for assessing de novo pyrimidine synthesis flux can be broadly categorized into three main approaches: stable isotope tracing with mass spectrometry, radiolabeling with scintillation counting, and enzymatic assays. Each method offers a unique set of advantages and disadvantages in terms of sensitivity, specificity, cost, and throughput.
| Method | Principle | Typical Tracers/Substrates | Detection Method | Key Advantages | Key Disadvantages |
| Stable Isotope Tracing with Mass Spectrometry | Introduction of a non-radioactive, heavy isotope-labeled precursor into a biological system. The rate of incorporation of the isotope into downstream metabolites of the pyrimidine pathway is measured by mass spectrometry (GC-MS or LC-MS/MS). | ¹³C-labeled: Glucose, Bicarbonate, Aspartate¹⁵N-labeled: Glutamine | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity and ability to trace the fate of individual atoms through the pathway.[1] Provides detailed information on relative pathway contributions. Safer than using radioisotopes. | Requires expensive and specialized equipment (mass spectrometer). Data analysis can be complex. |
| Radiolabeling with Scintillation Counting | A radioactive isotope-labeled precursor is introduced, and its incorporation into nucleic acids (DNA/RNA) is quantified by measuring the emitted radiation using a liquid scintillation counter. | ¹⁴C-labeled: Bicarbonate, Aspartate, Orotic Acid³H-labeled: Uridine (for salvage pathway comparison) | Liquid Scintillation Counting | High sensitivity.[2] Relatively lower initial equipment cost compared to mass spectrometry. Well-established methodology. | Use of radioactive materials requires special handling, licensing, and disposal procedures. Provides a bulk measurement of incorporation into macromolecules rather than specific pathway intermediates. |
| Enzymatic Assays | Measurement of the activity of a specific, often rate-limiting, enzyme in the de novo pyrimidine synthesis pathway. This provides an indirect measure of the pathway's potential flux. | Orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) for Orotate Phosphoribosyltransferase (OPRTase) activity. | Spectrophotometry, Fluorometry, Radiometric methods | High throughput and amenable to automation.[3] Can be cost-effective for screening large numbers of samples.[4] | Provides an indirect measure of flux, which may not always correlate with the actual in vivo pathway activity. Does not provide information on the contribution of different precursors. |
Experimental Protocols
Stable Isotope Tracing with ¹⁵N-Glutamine Followed by LC-MS/MS
This method quantifies the flux of nitrogen from glutamine into the pyrimidine ring.
1. Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. The day before the experiment, replace the medium with a glutamine-free medium supplemented with dialyzed fetal bovine serum to deplete endogenous glutamine pools. c. To initiate labeling, replace the medium with a medium containing a known concentration of [¹⁵N₂]-glutamine (amide and alpha-amino labeled). d. Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of ¹⁵N into pyrimidine nucleotides.[5]
2. Metabolite Extraction: a. Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). b. Quench metabolism and extract metabolites by adding ice-cold 80% methanol. c. Scrape the cells and collect the cell lysate into a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet cell debris. e. Collect the supernatant containing the polar metabolites.
3. LC-MS/MS Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. c. Separate metabolites using liquid chromatography, often with a HILIC column for polar compounds. d. Analyze the eluent by tandem mass spectrometry (MS/MS) to identify and quantify the ¹⁵N-labeled pyrimidine pathway intermediates and nucleotides.[6]
Radiolabeling with [¹⁴C]Bicarbonate and Scintillation Counting
This classic method measures the incorporation of carbon from bicarbonate into newly synthesized pyrimidines.
1. Cell Labeling: a. Plate cells and allow them to adhere and grow. b. Introduce [¹⁴C]bicarbonate into the cell culture medium at a defined concentration. c. Incubate for a specific period to allow for the incorporation of the radiolabel into pyrimidines and subsequently into RNA and DNA.[7]
2. Nucleic Acid Isolation: a. Lyse the cells and isolate the total nucleic acids using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
3. Scintillation Counting: a. Quantify the amount of nucleic acid obtained (e.g., by UV spectrophotometry). b. Add a known amount of the isolated nucleic acid to a scintillation vial containing a liquid scintillation cocktail. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. d. The CPM can be converted to disintegrations per minute (DPM) to determine the absolute amount of incorporated radiolabel, which is indicative of the de novo pyrimidine synthesis flux.
Fluorometric Assay for Orotate Phosphoribosyltransferase (OPRTase) Activity
This assay measures the activity of a key enzyme in the pyrimidine synthesis pathway by monitoring the consumption of its substrate, orotic acid.[8]
1. Preparation of Cell Lysate: a. Harvest cells and wash with cold PBS. b. Lyse the cells in a suitable buffer to release the cellular enzymes. c. Determine the protein concentration of the lysate.
2. Enzymatic Reaction: a. In a microplate well, combine the cell lysate with a reaction buffer containing 5-phosphoribosyl-1-pyrophosphate (PRPP). b. Initiate the reaction by adding orotic acid. c. Incubate the reaction at a controlled temperature for a defined period (e.g., 15-30 minutes).
3. Fluorogenic Detection: a. Stop the reaction and add a fluorogenic reagent, such as 4-trifluoromethylbenzamidoxime (4-TFMBAO), which selectively reacts with the remaining orotic acid to produce a fluorescent product.[8] b. Heat the mixture to facilitate the fluorogenic reaction. c. Measure the fluorescence intensity using a spectrofluorometer. The decrease in fluorescence compared to a no-enzyme control is proportional to the OPRTase activity.
Visualizing the Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the de novo pyrimidine synthesis pathway and a general workflow for stable isotope tracing experiments.
Caption: Key steps of the de novo pyrimidine synthesis pathway.
Caption: General workflow for metabolic flux analysis using stable isotopes.
Concluding Remarks
The selection of an appropriate method to assess de novo pyrimidine synthesis flux is contingent upon the specific research question, available resources, and desired level of detail. Stable isotope tracing with mass spectrometry offers the most detailed and specific information about pathway activity and is considered the gold standard for metabolic flux analysis.[9] Radiolabeling techniques provide a highly sensitive, albeit less specific, measure of flux and remain a viable option, particularly when access to mass spectrometry is limited. Enzymatic assays are best suited for high-throughput screening applications where a relative measure of pathway activity is sufficient. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to best address their scientific inquiries into the dynamic regulation of pyrimidine metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid enzymatic assay for high-throughput screening of adenosine-producing strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cost-effective solutions for high-throughput enzymatic DNA methylation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic de novo pyrimidine nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetics of UMP Synthase with Natural and Synthetic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of UMP synthase (UMPS) with its natural substrates and various synthetic analogs. The data presented is intended to support research and development efforts in fields such as enzymology, drug discovery, and metabolic engineering.
Uridine (B1682114) 5'-monophosphate (UMP) synthase is a bifunctional enzyme in eukaryotes that catalyzes the final two steps in the de novo biosynthesis of pyrimidines. This pathway is crucial for the synthesis of DNA, RNA, and other essential biomolecules.[1] The enzyme possesses two distinct catalytic domains: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (OMPDC).[2] The OPRT domain facilitates the conversion of orotate and 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to orotidine (B106555) 5'-monophosphate (OMP). Subsequently, the OMPDC domain catalyzes the decarboxylation of OMP to yield UMP.[3] Given its essential role in nucleotide metabolism, UMP synthase is a significant target for the development of therapeutic agents, particularly in cancer and infectious diseases.
Comparative Kinetic Data
The following tables summarize the kinetic parameters of the OPRT and OMPDC domains of human UMP synthase with their natural and selected synthetic substrates. This data allows for a direct comparison of the enzyme's efficiency and affinity for these various compounds.
Orotate Phosphoribosyltransferase (OPRT) Domain
The OPRT domain catalyzes the following reaction:
Orotate + PRPP ⇌ OMP + PPi
| Substrate (Orotate Analog) | Substrate (PRPP Analog) | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism |
| Orotate (Natural) | PRPP (Natural) | 2.0 ± 0.2 | 0.74 | 3.7 x 10⁵ | Homo sapiens[3] |
| Data for synthetic substrates for the human OPRT domain is limited in the reviewed literature. Further studies are required to provide a comprehensive comparison. |
Orotidine-5'-Phosphate Decarboxylase (OMPDC) Domain
The OMPDC domain catalyzes the following reaction:
OMP → UMP + CO₂
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism |
| OMP (Natural) | 8.6 ± 1 | 1.9 | 2.2 x 10⁵ | Homo sapiens[3] |
| 5-Fluoroorotidine 5'-monophosphate (FOMP) | Not explicitly stated | Not explicitly stated | Kinetic analysis performed, but specific constants for direct comparison were not provided in the reviewed literature. | Saccharomyces cerevisiae[4] |
| 6-Azauridine 5'-monophosphate is a known inhibitor of OMPDC. | Homo sapiens[5] |
Visualizing the Pathway and Processes
To further elucidate the context and mechanics of UMP synthase activity, the following diagrams illustrate the de novo pyrimidine (B1678525) biosynthesis pathway, a typical experimental workflow for kinetic analysis, and the sequential reactions within the bifunctional enzyme.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of kinetic data. Below are representative protocols for assaying the activities of the OPRT and OMPDC domains of UMP synthase.
Spectrophotometric Assay for OPRT Activity
This assay measures the decrease in absorbance at 295 nm resulting from the conversion of orotate to OMP.
Materials:
-
Purified human UMP synthase
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂ (2 mM)
-
5-phospho-α-D-ribose 1-pyrophosphate (PRPP) solution (stock concentration, e.g., 10 mM)
-
Orotate solution (stock concentration, e.g., 10 mM)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring at 295 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, and a fixed, saturating concentration of PRPP (e.g., 100 μM).
-
Add varying concentrations of orotate to different cuvettes to determine the Km for orotate (e.g., 0-200 μM).[3]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, known amount of purified UMP synthase (e.g., 5-50 pmol).[3]
-
Immediately begin monitoring the decrease in absorbance at 295 nm over time. The molar extinction coefficient for orotate at this wavelength is used to calculate the reaction rate.
-
Record the initial linear rate of the reaction (initial velocity, v₀).
-
Plot the initial velocities against the corresponding orotate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Spectrophotometric Assay for OMPDC Activity
This assay measures the decrease in absorbance at 279 nm as OMP is decarboxylated to UMP.
Materials:
-
Purified human UMP synthase
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Orotidine 5'-monophosphate (OMP) solution (stock concentration, e.g., 10 mM)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring at 279 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer.
-
Add varying concentrations of OMP to different cuvettes (e.g., 0-200 μM).[3]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a known amount of purified UMP synthase (e.g., 5-50 pmol).[3]
-
Monitor the decrease in absorbance at 279 nm over time. The change in molar extinction coefficient between OMP and UMP at this wavelength allows for the calculation of the reaction rate.
-
Determine the initial linear rate of the reaction (initial velocity, v₀).
-
Plot the initial velocities against the OMP concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Note on Synthetic Substrates: The protocols described above can be adapted for synthetic substrates. It is essential to first determine the optimal wavelength for monitoring the reaction and the molar extinction coefficient of the specific synthetic substrate and its product. For substrates that do not exhibit a significant change in absorbance upon conversion, an alternative assay method, such as High-Performance Liquid Chromatography (HPLC), may be necessary to separate and quantify the substrate and product over time.
References
- 1. uniprot.org [uniprot.org]
- 2. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 3. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Validating the Specificity of 5'-UMPS-Targeting Inhibitors: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The de novo synthesis of pyrimidine (B1678525) nucleotides is a critical pathway for cellular proliferation, making its enzymes attractive targets for therapeutic intervention in oncology and infectious diseases. Uridine (B1682114) 5'-monophosphate synthase (UMPS) is a key bifunctional enzyme in this pathway, catalyzing the final two steps: the conversion of orotate (B1227488) to orotidine (B106555) 5'-monophosphate (OMP) by the orotate phosphoribosyltransferase (OPRT) domain, and the subsequent decarboxylation of OMP to uridine 5'-monophosphate (UMP) by the OMP decarboxylase (ODCase) domain.
This guide provides an objective comparison of inhibitors targeting the distinct catalytic domains of 5'-UMPS, supported by experimental data. It details the methodologies for key validation assays and includes workflow diagrams to assist in the design and interpretation of specificity studies.
Comparative Performance of this compound Inhibitors
The specificity and potency of this compound inhibitors are determined through a combination of enzymatic and cellular assays. Inhibitors can be designed to target either the OPRTase or the ODCase active site. The following tables summarize quantitative data for known inhibitors, differentiating between direct enzymatic inhibition (Kᵢ) and cellular growth inhibition (IC₅₀).
Table 1: Enzymatic Inhibition of the OMP Decarboxylase (ODCase) Domain
| Inhibitor | Type of Inhibition | Inhibition Constant (Kᵢ) | Assay Method |
| 1-(5'-phospho-β-D-ribofuranosyl)barbituric acid (BMP) | Slow-binding, Competitive | 9.0 x 10⁻⁶ µM (9 pM)[1] | Spectrophotometry[1] |
| 6-Amino-UMP | Competitive | 0.84 µM (840 nM)[2] | Isothermal Titration Calorimetry[2] |
| 6-Azauridine (B1663090) 5'-monophosphate (6-azaUMP) | Competitive | 12.4 µM[2] | Isothermal Titration Calorimetry[2] |
| 6-Cyano-UMP | Competitive | 29 µM[2] | Isothermal Titration Calorimetry[2] |
Table 2: Cellular Growth Inhibition by the OPRTase Domain Inhibitor Pyrazofurin
| Inhibitor | Cell Line | 50% Growth Inhibition (IC₅₀) | Assay Method |
| Pyrazofurin | HEP-2 (Head and Neck Cancer) | 0.37 µM | Not Specified |
| UMSCC-14B (Head and Neck Cancer) | 0.06 µM | Not Specified | |
| UMSCC-14C (Head and Neck Cancer) | 0.08 µM | Not Specified | |
| Calu-3 (Lung Cancer) | Active, low toxicity (specific IC₅₀ not provided) | Not Specified[2][3] |
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathway and the experimental logic is crucial for understanding inhibitor specificity.
References
- 1. Inhibition of orotidine-5'-phosphate decarboxylase by 1-(5'-phospho-beta-d-ribofuranosyl)barbituric acid, 6-azauridine 5'-phosphate, and uridine 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5'-Uridine Monophosphate (UMP) and 5'-Cytidine Monophosphate (CMP) on Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 5'-Uridine Monophosphate (5'-UMP) and 5'-Cytidine Monophosphate (5'-CMP) on various cellular processes. While both are essential pyrimidine (B1678525) nucleotides, emerging research indicates they can exert distinct and sometimes overlapping effects on cell differentiation, metabolism, and signaling. This document synthesizes available experimental data to offer a clear comparison, aiding researchers in understanding their potential therapeutic and research applications.
Key Cellular Effects: A Comparative Overview
Both 5'-UMP and 5'-CMP are fundamental building blocks for RNA synthesis and are involved in numerous cellular functions.[1] 5'-UMP has been notably studied for its role in cognitive function, including memory and mood enhancement, as well as brain cell regeneration through its support of phospholipid synthesis and neurotransmitter production.[2][3][4][5][6] 5'-CMP is recognized for its contributions to DNA and RNA synthesis, immune system support, neurological health via phospholipid synthesis, and energy metabolism.[1][7][8]
Recent studies have begun to dissect their specific and comparative effects in various cell models, particularly in the context of muscle cell development and atrophy.
Data Presentation: Quantitative Comparison in Muscle Cells
The most direct comparative data for 5'-UMP and 5'-CMP comes from studies on the C2C12 mouse myoblast cell line. These studies highlight their roles in promoting muscle cell differentiation (myogenesis) and protecting against muscle atrophy.
Table 1: Effects of 5'-UMP and 5'-CMP on Myogenic Differentiation and Mitochondrial Biogenesis in C2C12 Cells
| Parameter | Treatment | Concentration | Result (Fold Change vs. Control) | Reference |
| Myogenin mRNA Levels | 5'-UMP | 1 mM | ~1.8 | [6] |
| 5 mM | ~2.2 | [6] | ||
| 5'-CMP | 1 mM | ~2.0 | [6] | |
| 5 mM | ~2.5 | [6] | ||
| PGC-1α mRNA Levels | 5'-UMP | 1 mM | ~1.5 | [6] |
| 5 mM | ~1.8 | [6] | ||
| 5'-CMP | 1 mM | ~1.7 | [6] | |
| 5 mM | ~2.3 | [6] | ||
| Mitochondrial DNA (mtDNA) Copy Number | 5'-UMP | 1 mM | ~1.2 | [6] |
| 5 mM | ~1.4 | [6] | ||
| 5'-CMP | 1 mM | ~1.3 | [6] | |
| 5 mM | ~1.5 | [6] | ||
| Myotube Diameter | 5'-UMP | 1 mM | Significant Increase | [6] |
| 5'-CMP | 1 mM | Significant Increase | [6] |
Table 2: Effects of 5'-UMP and 5'-CMP on Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
| Parameter | Treatment | Concentration | Result | Reference |
| Atrogin-1 mRNA Levels (vs. Dexamethasone (B1670325) alone) | 5'-UMP | 1 mM | Downregulation | [9] |
| 5 mM | Significant Downregulation | [9] | ||
| 5'-CMP | 1-5 mM | No Significant Change | [9] | |
| MuRF1 mRNA Levels (vs. Dexamethasone alone) | 5'-UMP | 1 mM | Downregulation | [9] |
| 5 mM | Significant Downregulation | [9] | ||
| 5'-CMP | 1-5 mM | No Significant Change | [9] | |
| Myotube Diameter (vs. Dexamethasone alone) | 5'-UMP | 1-5 mM | Ameliorated Atrophy | [9] |
| 5'-CMP | 1-5 mM | Ameliorated Atrophy | [9] | |
| Combination | - | Enhanced Amelioration | [9] |
Experimental Protocols
Myogenic Differentiation and Mitochondrial Biogenesis in C2C12 Cells
This protocol is based on the methodology described in studies investigating the effects of 5'-UMP and 5'-CMP on muscle cells.[6]
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum). To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) upon reaching 80-90% confluency.
-
Treatment: The differentiating C2C12 cells are treated with various concentrations of 5'-UMP or 5'-CMP (e.g., 1 mM and 5 mM) for a specified period (e.g., 5-6 days).
-
Gene Expression Analysis: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of myogenin and PGC-1α. Gene expression levels are normalized to a housekeeping gene like β-actin.
-
Mitochondrial DNA (mtDNA) Copy Number: Total DNA is extracted, and qRT-PCR is used to determine the relative mtDNA copy number by measuring the ratio of a mitochondrial gene (e.g., Cox2) to a nuclear gene (e.g., Ppia).
-
Myotube Diameter Measurement: Myotubes are visualized using phase-contrast microscopy. The diameter of multiple myotubes is measured using image analysis software (e.g., ImageJ) to quantify the extent of myogenic differentiation.
Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
This protocol is adapted from studies examining the protective effects of 5'-UMP and 5'-CMP against muscle atrophy.[9]
-
C2C12 Myotube Formation: C2C12 myoblasts are differentiated into myotubes as described in the previous protocol.
-
Induction of Atrophy and Treatment: Fully differentiated myotubes are treated with dexamethasone (e.g., 100 μM) to induce atrophy. Concurrently, cells are co-treated with different concentrations of 5'-UMP, 5'-CMP, or a combination of both for a defined period (e.g., 3 days).
-
Analysis of Atrophy Markers:
-
Gene Expression: qRT-PCR is used to measure the mRNA levels of atrophy-related ubiquitin ligases, Atrogin-1 and MuRF1.
-
Myotube Diameter: The diameter of the myotubes is measured as described above to assess the extent of atrophy and the protective effects of the treatments.
-
Signaling Pathways and Mechanisms of Action
The distinct effects of 5'-UMP and 5'-CMP can be attributed to their engagement with different cellular signaling pathways.
5'-Uridine Monophosphate (UMP) Signaling
5'-UMP is a precursor for Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP), which are known agonists for P2Y purinergic receptors, a class of G protein-coupled receptors (GPCRs).[7] The activation of P2Y receptors, particularly P2Y6 by UDP, can initiate downstream signaling cascades.
5'-Cytidine Monophosphate (CMP) Metabolic Role
In contrast to the direct signaling role of UMP metabolites, 5'-CMP primarily functions as a fundamental building block in the pyrimidine salvage pathway, leading to the synthesis of CTP, which is essential for RNA, DNA, and phospholipid synthesis.
Conclusion
5'-UMP and 5'-CMP, while both vital pyrimidine monophosphates, exhibit distinct and shared effects on cellular processes. The available evidence strongly supports their roles in myogenesis and mitigation of muscle atrophy, with subtle differences in their mechanisms of action. 5'-UMP appears to exert its effects, at least in part, through signaling pathways initiated by its metabolites at P2Y receptors, while 5'-CMP's primary role is as a precursor for essential macromolecules. Further research is warranted to elucidate the direct comparative effects of these two nucleotides on a broader range of cell types, including neuronal and immune cells, to fully understand their therapeutic potential. This guide provides a foundational comparison based on current scientific literature to aid in the design of future studies and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P2RY6 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Kidney Health Awareness: Why Getting a CMP Test Should Be Part of Your Routine | National Kidney Foundation [kidney.org]
A Comparative Analysis of the Biological Activities of 5'-Uridine Monophosphate (5'-UMPS) and Uridine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a nucleotide and its corresponding nucleoside is critical for experimental design and therapeutic development. This guide provides an objective comparison of the biological activities of 5'-Uridine Monophosphate (5'-UMPS or UMP) and its dephosphorylated form, uridine (B1682114), supported by experimental data.
This document delves into their distinct and overlapping roles in fundamental cellular processes, including proliferation, migration, and neuronal functions. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings.
Key Differences in Biological Activity
While uridine serves as a precursor to this compound in the salvage pathway for nucleotide synthesis, their extracellular and intracellular effects can differ significantly. Uridine readily crosses cell membranes via nucleoside transporters and is then phosphorylated to UMP and subsequently to UTP. This compound, being a phosphorylated and more polar molecule, has limited membrane permeability and primarily exerts its effects either through extracellular receptors or after dephosphorylation to uridine by ectonucleotidases.
A key distinction lies in their ability to activate P2Y receptors. Uridine nucleotides, specifically UTP and UDP, are agonists for certain P2Y receptors, while UMP and uridine are generally considered inactive at these receptors.[1] This difference is crucial for their roles in extracellular signaling.
Comparative Efficacy in Cellular Processes
The differential effects of uridine and this compound are evident in various cellular functions. Below is a summary of their comparative performance in key in vitro assays.
Cell Proliferation and Migration
A study comparing the effects of uridine and this compound on L929 murine fibroblast cells provides direct quantitative insights into their distinct activities.
Table 1: Comparative Effects of Uridine and this compound on L929 Fibroblast Proliferation
| Compound | Concentration (µM) | Incubation Time (hours) | Proliferation (% of Control) | Significance (p-value) |
| Uridine | 10 | 72 | ~120% | <0.01 |
| 100 | 72 | ~130% | <0.001 | |
| This compound | 100 | 72 | ~115% | <0.01 |
Data synthesized from a study on L929 murine fibroblast cells.[1]
Table 2: Comparative Effects of Uridine and this compound on L929 Fibroblast Migration (Wound Healing Assay)
| Compound | Concentration (µM) | Incubation Time (hours) | Wound Closure |
| Uridine | 1, 10, 100 | 96 | Significantly enhanced |
| This compound | 1, 10, 100 | 96 | No significant effect |
Data synthesized from a study on L929 murine fibroblast cells.[1]
These results indicate that while both compounds can promote cell proliferation at higher concentrations, uridine is significantly more effective at promoting cell migration, a critical process in wound healing and tissue regeneration.[1]
Neuronal Differentiation and Neurite Outgrowth
Both uridine and this compound are recognized for their beneficial roles in the nervous system, particularly in promoting the synthesis of phospholipids (B1166683) required for neuronal membranes and synapses.[2][3]
Uridine has been shown to dose-dependently increase neurite outgrowth and branching in PC12 cells.[4][5] This effect is attributed to two main mechanisms: its role as a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), which is essential for phosphatidylcholine synthesis, and its conversion to uridine triphosphate (UTP), which can act as an agonist for P2Y receptors.[4]
Signaling Pathways and Metabolic Fate
The distinct biological activities of this compound and uridine can be attributed to their different entry mechanisms into cellular metabolism and signaling cascades.
Experimental Protocols
To facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.
Cell Proliferation (MTT) Assay
This protocol is used to assess cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.
Workflow:
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alphamindglobal.com [alphamindglobal.com]
- 4. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nootropicsexpert.com [nootropicsexpert.com]
A Comparative Guide to 5'-Uridine Monophosphate (5'-UMP) Quantification: Validation of a Novel Enzymatic Assay
This guide provides an objective comparison of a novel enzymatic assay for the quantification of 5'-uridine monophosphate (5'-UMP) with established analytical methods. The selection of an appropriate measurement technique is critical for generating reliable and reproducible data in research and drug development. This document summarizes performance data, details experimental protocols, and provides visual workflows to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Introduction to 5'-UMP Quantification
5'-Uridine monophosphate (UMP) is a key nucleotide involved in the de novo biosynthesis of pyrimidines and serves as a precursor for other essential molecules.[1][2] Accurate quantification of UMP is crucial for studying nucleotide metabolism and its dysregulation in various diseases. Traditional methods for UMP quantification, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), offer high accuracy and sensitivity but can be time-consuming and require specialized equipment.[3][4][5] This guide introduces a novel, high-throughput enzymatic assay for 5'-UMP quantification and compares its performance against these established methods.
The UMP-Glo™ Enzymatic Assay: A Novel Approach
The UMP-Glo™ Enzymatic Assay is a novel bioluminescent assay designed for the rapid and sensitive quantification of 5'-UMP in biological samples. The assay is based on a coupled-enzyme system that links the amount of UMP to the generation of a light signal.
Signaling Pathway of the UMP-Glo™ Enzymatic Assay
The assay utilizes a multi-step enzymatic reaction. First, UMP is converted to Uridine (B1682114) Diphosphate (UDP) by UMP Kinase. The newly formed UDP is then converted to Uridine Triphosphate (UTP) by Nucleoside Diphosphate Kinase, which consumes an ATP molecule. The remaining ATP is then used by a luciferase to produce a light signal. The amount of light produced is inversely proportional to the initial concentration of UMP.
Caption: UMP-Glo™ Enzymatic Assay Signaling Pathway.
Comparative Performance Analysis
The performance of an analytical method is a key factor in its selection. The following table summarizes the quantitative performance data for the novel UMP-Glo™ Enzymatic Assay in comparison to established HPLC-UV and LC-MS/MS methods.
| Performance Metric | UMP-Glo™ Enzymatic Assay | HPLC-UV | LC-MS/MS |
| Intra-Assay Precision (%CV) | 5 - 10% | < 5% | 2 - 8% |
| Inter-Assay Precision (%CV) | 8 - 15% | < 10% | 5 - 10% |
| Limit of Detection (LOD) | Low picomole | Picomole | Femtomole to low picomole |
| Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude | 4-5 orders of magnitude |
| Sample Throughput | High (96/384-well plate) | Low to Medium | Medium |
| Equipment Cost | Low (Luminometer) | Medium (HPLC system) | High (LC-MS/MS system) |
| Cost per Sample | Low | Medium | High |
| Specificity | High (Enzyme-specific) | Good (Retention time) | Very High (Mass-to-charge ratio) |
Experimental Protocols
UMP-Glo™ Enzymatic Assay Experimental Workflow
The UMP-Glo™ Enzymatic Assay is designed for simplicity and high-throughput screening in a 96- or 384-well plate format.
Caption: UMP-Glo™ Enzymatic Assay Experimental Workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a standard curve of 5'-UMP ranging from 0.1 µM to 1000 µM.
-
Reconstitute the UMP-Glo™ Reagent Mix containing UMP Kinase, Nucleoside Diphosphate Kinase, Luciferase, and ATP.
-
-
Assay Procedure:
-
Add 50 µL of standards or samples to the wells of a white, opaque 96-well plate.
-
Add 50 µL of the UMP-Glo™ Reagent Mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Generate a standard curve by plotting the luminescence signal against the UMP concentration.
-
Determine the UMP concentration in the samples by interpolating their luminescence values from the standard curve.
-
HPLC-UV Method for 5'-UMP Quantification
HPLC is a widely used technique for the separation and quantification of nucleotides.[3]
Protocol:
-
Sample Preparation:
-
Deproteinate samples by adding perchloric acid followed by neutralization with potassium hydroxide.
-
Centrifuge to remove the precipitate and filter the supernatant.
-
-
Chromatography:
-
Inject the prepared sample onto a C18 reverse-phase column.[5]
-
Use an isocratic or gradient elution with a mobile phase containing a phosphate (B84403) buffer and an ion-pairing agent.
-
-
Detection and Quantification:
-
Monitor the column effluent using a UV detector at 260 nm.[3]
-
Quantify UMP by comparing the peak area of the sample to that of a known standard.
-
LC-MS/MS Method for 5'-UMP Quantification
LC-MS/MS offers the highest sensitivity and specificity for UMP quantification.[1][5]
Protocol:
-
Sample Preparation:
-
Similar to the HPLC method, perform protein precipitation and filtration.
-
An internal standard (e.g., ¹³C-labeled UMP) is often added for accurate quantification.
-
-
LC Separation:
-
Separate UMP from other cellular components using a C18 column with a gradient elution of an aqueous mobile phase (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[5]
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in negative mode.
-
Monitor the specific precursor-to-product ion transition for UMP (and the internal standard) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]
-
Method Comparison and Selection
The choice of assay for 5'-UMP quantification depends on the specific research needs, available equipment, and desired throughput.
Caption: Logic for Selecting a 5'-UMP Quantification Method.
-
UMP-Glo™ Enzymatic Assay: Ideal for high-throughput screening of enzyme inhibitors or for rapid analysis of a large number of samples where ease of use and speed are critical.
-
HPLC-UV: A robust and reliable method for routine quantification in laboratories with access to HPLC instrumentation. It offers a good balance between performance and cost.
-
LC-MS/MS: The gold standard for applications requiring the highest sensitivity and specificity, such as in clinical research or when analyzing complex biological matrices.[1][5]
Conclusion
The novel UMP-Glo™ Enzymatic Assay presents a valuable alternative to traditional chromatographic methods for the quantification of 5'-UMP. Its high-throughput capability, ease of use, and low cost make it particularly suitable for large-scale screening applications. While HPLC-UV and LC-MS/MS remain the methods of choice for applications demanding high precision and sensitivity, the UMP-Glo™ assay provides a complementary tool that can accelerate research in nucleotide metabolism and drug discovery. The validation of this new assay demonstrates its potential to become a standard method in many research and development settings.
References
- 1. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Uridine 5'-monophosphate (HMDB0000288) [hmdb.ca]
- 3. A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, orotate phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5'-Uridine Monophosphate (5'-UMPS): A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of laboratory chemicals is paramount for safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 5'-Uridine Monophosphate (5'-UMPS), ensuring a safe and efficient workflow. While this compound is not classified as a hazardous substance, adherence to best practices in laboratory waste management is crucial.
Immediate Safety and Handling Precautions
According to safety data sheets, 5'-Uridine Monophosphate is not considered a hazardous substance under the Globally Harmonized System (GHS) and OSHA 29 CFR 1910.1200.[1][2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended. In case of contact, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[1]
-
After skin contact: The product generally does not irritate the skin.[1]
-
After eye contact: Rinse the opened eye for several minutes under running water.[1]
-
After swallowing: If symptoms persist, consult a doctor.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 5'-Uridine Monophosphate, which are important for its proper handling and storage.
| Property | Value |
| GHS Classification | Not classified as hazardous[1] |
| NFPA Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS-Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0[1] |
| Flammability | Product is not flammable[1][3] |
| Explosion Hazard | Product does not present an explosion hazard[3] |
Step-by-Step Disposal Protocol for this compound
While this compound is not hazardous, it is imperative to follow institutional and local regulations for chemical waste disposal. Do not discharge into sewers or surface water.[1][3]
1. Waste Identification and Segregation:
- Uncontaminated this compound: If the this compound is pure and has not been mixed with any hazardous materials, it can be disposed of as non-hazardous chemical waste.
- Contaminated this compound: If the this compound has been mixed with or is contaminated by other hazardous chemicals, it must be treated as hazardous waste. The entire mixture should be handled and disposed of according to the hazards of the contaminating substances.
2. Containerization and Labeling:
- Place the this compound waste in a clean, dry, and sealable container that is compatible with the chemical.
- Clearly label the container as "Non-Hazardous Waste: 5'-Uridine Monophosphate". If contaminated, label it according to the hazardous components.
3. Storage:
- Store the waste container in a designated waste accumulation area within the laboratory.
- Ensure the container is kept closed to prevent spills.
4. Disposal:
- Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for final disposal.
- Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow: this compound Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guide for Handling 5'-Uridine Monophosphate Sodium Salt (5'-UMPS)
This guide provides comprehensive safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 5'-Uridine Monophosphate Sodium Salt (5'-UMPS). The following procedures ensure safe handling, storage, and disposal of this non-hazardous compound.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1][2][3] The following personal protective equipment is recommended:
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact with the chemical powder.[3] |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required | This compound is a non-volatile solid. Use in a well-ventilated area. A dust mask may be used for handling large quantities to avoid inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound will ensure operational efficiency and safety.
1. Preparation:
-
Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.
-
Verify that the Safety Data Sheet (SDS) for this compound is readily accessible for reference.[4]
-
Assemble all necessary equipment, including spatulas, weighing paper, and containers, before handling the compound.
-
Confirm that a properly calibrated weighing balance is available.
2. Weighing and Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Handle the solid powder in a well-ventilated area to minimize the potential for dust inhalation. For procedures that may generate significant dust, use a chemical fume hood.
-
Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to weighing paper or a suitable weighing vessel.
-
Avoid generating dust clouds. If dust is generated, allow it to settle before proceeding.
-
Close the stock container tightly immediately after use to prevent contamination and absorption of moisture.
3. Solution Preparation (if applicable):
-
When preparing solutions, slowly add the weighed this compound powder to the solvent (e.g., water) while stirring to ensure it dissolves completely.
-
Label the container with the chemical name, concentration, date, and your initials.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed to protect it from moisture.[3]
-
Recommended storage temperature is often -20°C for long-term stability.[3][5]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe and compliant laboratory environment.
-
Unused Product: Unused this compound should be disposed of as non-hazardous chemical waste. All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Contaminated Materials: Items such as used gloves, weighing paper, and paper towels that are contaminated with this compound can typically be disposed of in the regular laboratory trash, provided they are not grossly contaminated.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate can be disposed of down the drain. After rinsing, deface the label and dispose of the container in the regular trash or recycling, depending on institutional policies.
-
Aqueous Solutions: As this compound is not considered hazardous, dilute aqueous solutions can generally be disposed of down the sanitary sewer, followed by flushing with ample water. However, always adhere to your institution's specific guidelines for aqueous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. benchchem.com [benchchem.com]
- 5. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
